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  • Product: 1-(2-(4-Fluorophenoxy)phenyl)ethanone

Core Science & Biosynthesis

Foundational

Chemical properties of 1-(2-(4-Fluorophenoxy)phenyl)ethanone

Technical Whitepaper: Chemical Profile and Synthetic Utility of 1-(2-(4-Fluorophenoxy)phenyl)ethanone Executive Summary 1-(2-(4-Fluorophenoxy)phenyl)ethanone (CAS: 431047-38-0) is a specialized diaryl ether intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Chemical Profile and Synthetic Utility of 1-(2-(4-Fluorophenoxy)phenyl)ethanone

Executive Summary

1-(2-(4-Fluorophenoxy)phenyl)ethanone (CAS: 431047-38-0) is a specialized diaryl ether intermediate utilized primarily in the synthesis of strobilurin fungicides and kinase inhibitors (e.g., LRRK2 targets). Unlike its more common para-isomer, this ortho-substituted acetophenone possesses unique steric and electronic properties driven by the proximity of the acetyl and phenoxy groups. This structural arrangement facilitates specific downstream cyclizations and directs metabolic stability in bioactive scaffolds. This guide provides a comprehensive technical analysis of its properties, synthesis, and reactivity.

Part 1: Physicochemical Profile[1]

The ortho-positioning of the phenoxy group creates a "twisted" biaryl conformation, disrupting planar pi-stacking and influencing solubility and melting point compared to its para-analog.

Property Data / Value Notes
CAS Registry Number 431047-38-0 Distinct from para-isomer (35114-93-3).
IUPAC Name 1-[2-(4-fluorophenoxy)phenyl]ethanoneSynonyms: 2'-(4-Fluorophenoxy)acetophenone.
Molecular Formula C₁₄H₁₁FO₂
Molecular Weight 230.24 g/mol
Physical State Pale yellow oil or low-melting solidOrtho-substitution lowers MP relative to para-isomer.
Boiling Point (Pred.) 340–350 °C (760 mmHg)High thermal stability due to ether linkage.
LogP (Predicted) 3.4 – 3.8Highly lipophilic; requires organic solvents (DCM, EtOAc).
H-Bond Acceptors 2 (Ketone O, Ether O)
Solubility Soluble in DMSO, DMF, DCM, TolueneInsoluble in water.

Part 2: Structural Analysis & Spectroscopy

Accurate identification relies on distinguishing the ortho-substitution pattern from the para-isomer. The ortho-carbonyl group exerts a deshielding effect on the adjacent aromatic proton, creating a diagnostic NMR signature.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 2.60 (s, 3H): Acetyl methyl group.

    • δ 7.85 (dd, 1H): The aromatic proton ortho to the carbonyl is significantly deshielded.

    • δ 6.80–7.50 (m, 7H): Complex overlapping multiplets representing the remaining phenylene and 4-fluorophenoxy protons.

  • ¹⁹F NMR:

    • δ -118 to -120 ppm: Single peak, characteristic of a para-fluorophenyl ether.

Infrared Spectroscopy (FT-IR)
  • 1675–1685 cm⁻¹: C=O stretch (Acetophenone). The frequency is slightly lower than unsubstituted acetophenone due to electron donation from the ortho-phenoxy group.

  • 1240–1250 cm⁻¹: C-O-C asymmetric ether stretch.

Part 3: Synthetic Pathways

The most robust synthesis leverages the electron-withdrawing nature of the acetyl group to activate the benzene ring for Nucleophilic Aromatic Substitution (SₙAr) .

Protocol: SₙAr Coupling of 2'-Fluoroacetophenone

This method is preferred over Ullmann coupling due to milder conditions and higher yields.

Reagents:

  • Substrate: 2'-Fluoroacetophenone (CAS: 445-27-2)

  • Nucleophile: 4-Fluorophenol

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Solvent: DMF or DMSO (Anhydrous)

Step-by-Step Methodology:

  • Activation: Charge a reaction vessel with 4-fluorophenol (1.05 eq) and K₂CO₃ (1.5 eq) in DMF. Stir at room temperature for 30 minutes to generate the phenoxide anion.

  • Addition: Add 2'-fluoroacetophenone (1.0 eq) dropwise to the mixture.

  • Reaction: Heat the mixture to 80–100 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:1) or HPLC.[1] The ortho-acetyl group activates the fluorine displacement.

  • Workup: Cool to RT. Pour into ice water. Extract with Ethyl Acetate (3x).

  • Purification: Wash organic layer with 1N NaOH (to remove unreacted phenol) and Brine. Dry over MgSO₄.[2][3] Concentrate to yield the crude oil. Purify via silica gel chromatography if necessary.

SynthesisWorkflow Start 2'-Fluoroacetophenone (Electrophile) Base K2CO3 / DMF 80°C, 6h Start->Base Reagent 4-Fluorophenol (Nucleophile) Reagent->Base Intermediate Meisenheimer Complex Base->Intermediate SNAr Attack Product 1-(2-(4-Fluorophenoxy) phenyl)ethanone Intermediate->Product - F-

Caption: SₙAr synthesis pathway utilizing the ortho-activating effect of the acetyl group.

Part 4: Reactivity & Applications

The chemical utility of 1-(2-(4-Fluorophenoxy)phenyl)ethanone lies in its bifunctional nature: the ketone serves as a handle for side-chain elaboration, while the diaryl ether core provides metabolic stability and lipophilicity.

Functionalization Logic
  • Strobilurin Fungicides: The ketone is typically converted into a methoxyacrylate or oxime ether moiety. These groups are the "warheads" that inhibit mitochondrial respiration (Complex III) in fungi.

  • Kinase Inhibitors: The scaffold mimics the ATP-binding pocket geometry. The ketone can be reduced to a chiral alcohol or aminated to form heterocycles (e.g., indoles via Fischer indole synthesis).

Reactivity Map

ReactivityMap Core 1-(2-(4-Fluorophenoxy) phenyl)ethanone Oxime Condensation (NH2OH) Product: Oxime Derivatives Core->Oxime Path A Reduction Reduction (NaBH4) Product: Chiral Alcohol Core->Reduction Path B Grignard Grignard (R-MgX) Product: Tertiary Alcohol Core->Grignard Path C AlphaHalo Alpha-Bromination (Br2) Product: Phenacyl Bromide Core->AlphaHalo Path D Fungicide Strobilurin Analogs (e.g., Oximinoacetates) Oxime->Fungicide Pharma Bioactive Scaffolds (Kinase Inhibitors) AlphaHalo->Pharma Heterocycle Formation

Caption: Divergent synthesis pathways from the parent ketone to bioactive classes.

Part 5: Handling & Safety

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. The ether linkage is stable to oxidation, but the ketone position is susceptible to alpha-oxidation over long periods in air.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Fluorine content).

References

  • Hoffman Fine Chemicals. (n.d.). Product Specification: 1-[2-(4-Fluorophenoxy)phenyl]ethanone (CAS 431047-38-0). Retrieved from

  • PubChem. (2025).[4] Compound Summary: 2-(4-Fluorophenoxy)-1-phenyl-ethanone.[4] National Library of Medicine. Retrieved from

  • EvitaChem. (n.d.). Technical Data: 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one and Analogs. Retrieved from

  • BenchChem. (2025). Technical Guide to the Synthesis of Flufenoxystrobin from Methoxyacrylate Intermediates. Retrieved from

  • Sigma-Aldrich. (n.d.). Product Detail: 2-Chloro-4'-fluoroacetophenone (Precursor). Retrieved from

Sources

Exploratory

Comprehensive Technical Guide to 1-[2-(4-Fluorophenoxy)phenyl]ethanone: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry and organic synthesis, diaryl ethers represent a privileged scaffold, frequently serving as the structural backbone for kinase inhibitors, antimicrobial ag...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and organic synthesis, diaryl ethers represent a privileged scaffold, frequently serving as the structural backbone for kinase inhibitors, antimicrobial agents, and metabolic modulators. 1-[2-(4-Fluorophenoxy)phenyl]ethanone (CAS: 431047-38-0) is a highly versatile, fluorinated ortho-aryloxyacetophenone.

As a Senior Application Scientist, I approach this molecule not just as a static chemical entity, but as a dynamic building block. The strategic placement of the para-fluoro substituent on the phenoxy ring and the ortho-acetyl group on the core phenyl ring creates a synergistic platform for downstream functionalization. This whitepaper provides an in-depth analysis of its physicochemical properties, validated synthetic pathways, and its utility in generating complex bioactive heterocycles.

Physicochemical Profiling & Identifiers

Accurate compound identification is the first self-validating step in any robust experimental workflow. The quantitative identifiers and theoretical properties of 1-[2-(4-Fluorophenoxy)phenyl]ethanone are summarized in Table 1.

Table 1: Core Chemical Identifiers and Properties

PropertyValue
Chemical Name 1-[2-(4-Fluorophenoxy)phenyl]ethanone
CAS Registry Number 431047-38-0
Molecular Formula C₁₄H₁₁FO₂
Molecular Weight 230.24 g/mol
MDL Number MFCD11136936
SMILES CC(=O)C1=CC=CC=C1OC2=CC=C(F)C=C2
Topological Polar Surface Area (TPSA) 26.3 Ų
Hydrogen Bond Donors/Acceptors 0 / 2

Data corroborated by commercial chemical registries and theoretical computational models .

Structural and Mechanistic Significance

The architectural design of 1-[2-(4-Fluorophenoxy)phenyl]ethanone is highly deliberate for drug discovery applications:

  • Metabolic Shielding via Fluorination : The incorporation of a highly electronegative fluorine atom at the para-position of the phenoxy ring is a classic bioisosteric strategy. Mechanistically, the strong C-F bond (approx. 116 kcal/mol) resists oxidative cleavage, strategically blocking Cytochrome P450-mediated para-hydroxylation—a common metabolic liability that leads to rapid clearance of diaryl ether drugs .

  • Preorganization for Cyclization : Ortho-aryloxyacetophenones are well-documented precursors for the synthesis of complex heterocycles. The proximity of the nucleophilic ether linkage and the electrophilic carbonyl carbon allows for controlled intramolecular cyclizations or acylation reactions under Lewis acid catalysis .

Synthetic Methodologies: The SNAr Approach

While Ullmann-type cross-coupling is a viable route to diaryl ethers, it requires transition metal catalysts (e.g., Copper or Palladium) which can leave trace heavy metal impurities—a critical issue in pharmaceutical development. Instead, a Nucleophilic Aromatic Substitution (SNAr) approach is preferred for its high atom economy and metal-free nature.

Step-by-Step SNAr Protocol

Rationale & Causality: The acetyl group on the starting 2-fluoroacetophenone acts as a strong electron-withdrawing group (EWG) via resonance. This lowers the LUMO energy of the aromatic ring, highly activating the ortho-fluorine for displacement by a nucleophile.

  • Reagent Preparation : In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1-(2-fluorophenyl)ethanone (1.0 equiv) and 4-fluorophenol (1.1 equiv) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.5 M concentration.

  • Base Activation : Add anhydrous potassium carbonate (K₂CO₃) (1.5 equiv) to the stirring solution.

    • Causality: K₂CO₃ acts as a mild, insoluble base that deprotonates 4-fluorophenol (pKa ~ 9.9) to generate the highly nucleophilic 4-fluorophenoxide anion in situ, without causing unwanted aldol condensation of the acetophenone.

  • Thermal Substitution : Heat the reaction mixture to 95 °C for 8–12 hours. Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 8:2) until the starting acetophenone is completely consumed.

  • Quenching and Extraction : Cool the mixture to room temperature and quench by pouring into ice-cold distilled water. Extract the aqueous phase with ethyl acetate (3 × 50 mL).

  • Self-Validating Purification : Wash the combined organic layers sequentially with 1M NaOH (2 × 30 mL), water, and brine.

    • Causality: The 1M NaOH wash is a critical self-validating step; it selectively deprotonates any unreacted 4-fluorophenol, partitioning it entirely into the aqueous waste and ensuring the isolated organic layer contains only the neutral ketone product.

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-[2-(4-Fluorophenoxy)phenyl]ethanone.

Downstream Applications: Construction of Bioactive Heterocycles

The methyl ketone moiety of 1-[2-(4-Fluorophenoxy)phenyl]ethanone is an ideal anchor for synthesizing pyrazoline scaffolds, which exhibit profound antimicrobial and anti-inflammatory activities .

Workflow: Chalcone to Pyrazoline
  • Claisen-Schmidt Condensation : The ketone is reacted with an aryl aldehyde in the presence of ethanolic NaOH. Causality: The base generates a thermodynamic enolate that attacks the aldehyde, followed by E1cB dehydration to form a stable α,β-unsaturated chalcone (Michael acceptor).

  • Cyclocondensation : The chalcone is treated with hydrazine hydrate. The nucleophilic nitrogen of hydrazine attacks the β-carbon (Michael addition), followed by intramolecular condensation at the carbonyl carbon to form the pyrazoline ring.

G A 1-[2-(4-Fluorophenoxy) phenyl]ethanone C Chalcone Intermediate A->C NaOH / EtOH Aldol Condensation B Aryl Aldehyde B->C D Pyrazoline Scaffold C->D Hydrazine Cyclocondensation

Figure 1: Synthetic workflow from 1-[2-(4-Fluorophenoxy)phenyl]ethanone to pyrazoline scaffolds.

Analytical Characterization Standards

To verify the integrity of the synthesized 1-[2-(4-Fluorophenoxy)phenyl]ethanone, the following spectroscopic benchmarks must be met:

  • ¹H NMR (400 MHz, CDCl₃) : A sharp, definitive singlet integrating to 3 protons will appear at approximately δ 2.55 ppm, confirming the presence of the intact acetyl methyl group. The aromatic region (δ 6.80–7.80 ppm) will display complex splitting; specifically, the protons on the phenoxy ring adjacent to the fluorine atom will appear as a distinct triplet-like multiplet due to ¹H-¹⁹F coupling.

  • ¹³C NMR (100 MHz, CDCl₃) : The carbonyl carbon must appear highly deshielded at ~199 ppm. The C-F carbon on the phenoxy ring will present as a doublet with a large coupling constant (¹J_CF ≈ 242 Hz) at ~158 ppm.

  • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) should yield a pseudo-molecular ion[M+H]⁺ at m/z 231.0821.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15415012, 2-(4-fluorophenoxy)-1-phenyl-ethanone." PubChem Database. (Note: General reference for fluorinated aryloxyacetophenone properties). Available at: [Link]

  • Palmer, M. H., & McVie, G. J. "Alkylation and acylation reactions. Part II. The interaction of aryloxyacetyl chlorides with aluminium chloride." Journal of the Chemical Society B: Physical Organic, 1968, 745-751. Available at:[Link]

  • Dolzhenko-Podchezertseva, A. V., et al. "Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality." ResearchGate, 2002. Available at: [Link]

Foundational

A Comprehensive Technical Guide to 1-(2-(4-Fluorophenoxy)phenyl)ethanone (CAS: 431047-38-0)

Abstract: This technical guide provides an in-depth analysis of 1-(2-(4-Fluorophenoxy)phenyl)ethanone, a fluorinated aromatic ketone of significant interest to the pharmaceutical and materials science sectors. The docume...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides an in-depth analysis of 1-(2-(4-Fluorophenoxy)phenyl)ethanone, a fluorinated aromatic ketone of significant interest to the pharmaceutical and materials science sectors. The document details the compound's fundamental physicochemical properties, molecular structure, and its strategic importance in modern drug discovery. Furthermore, it outlines a robust synthesis protocol and a comprehensive, self-validating workflow for its analytical characterization. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile chemical intermediate in their work.

Core Physicochemical Properties

1-(2-(4-Fluorophenoxy)phenyl)ethanone is a diaryl ether derivative distinguished by a ketone functional group and a fluorine substituent. These features make it a valuable scaffold for chemical synthesis.[1] The fundamental properties of this compound are summarized below.

PropertyValueReference
IUPAC Name 1-[2-(4-Fluorophenoxy)phenyl]ethanoneN/A
CAS Number 431047-38-0[2]
Molecular Formula C₁₄H₁₁FO₂[2]
Molecular Weight 230.24 g/mol [2]
Physical State Yellow to pale yellow to colorless oil[2]
SMILES String CC(=O)C1=CC=CC=C1OC2=CC=C(F)C=C2N/A
InChI Key PYNCRCBEVLHHLI-UHFFFAOYSA-NN/A

Molecular Structure and Rationale for Use in Drug Development

The molecular architecture of 1-(2-(4-Fluorophenoxy)phenyl)ethanone is key to its utility as a synthetic building block. The structure combines three critical functional motifs: an acetyl group on a phenyl ring, a diaryl ether linkage, and a strategically placed fluorine atom.

Caption: Molecular structure of 1-(2-(4-Fluorophenoxy)phenyl)ethanone.

Causality Behind Experimental Choices: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[3] Fluorine's high electronegativity can significantly alter a molecule's properties, often leading to improved pharmacokinetic profiles, such as enhanced metabolic stability and better membrane permeability.[3][4] The trifluoromethyl group, for instance, is known to increase lipophilicity and metabolic stability.[5] The diaryl ether linkage provides a flexible yet stable scaffold found in numerous biologically active compounds. The ketone group offers a reactive handle for further chemical modifications, enabling the construction of more complex molecules.[6] This combination makes 1-(2-(4-Fluorophenoxy)phenyl)ethanone a valuable starting material for creating libraries of compounds for high-throughput screening in drug discovery programs.[7][8]

Synthesis and Purification Protocol

The synthesis of diaryl ethers can be achieved through several methods, including copper-catalyzed coupling reactions.[9][10] The Chan-Evans-Lam (CEL) coupling, which utilizes arylboronic acids and phenols in the presence of a copper catalyst, is a modern and efficient method performed at room temperature.[11]

Protocol 3.1: Copper-Promoted Synthesis

This protocol describes a plausible synthesis based on the Chan-Evans-Lam coupling reaction.

A. Reagents and Equipment:

  • 2-Hydroxyacetophenone

  • 4-Fluorophenylboronic acid

  • Copper(II) acetate (Cu(OAc)₂)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM) as solvent

  • 4 Å Molecular Sieves

  • Round-bottom flask, magnetic stirrer, condenser

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

B. Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried round-bottom flask, add 2-hydroxyacetophenone (1.0 equiv.), 4-fluorophenylboronic acid (1.5 equiv.), and copper(II) acetate (1.1 equiv.).

  • Solvent and Base Addition: Add anhydrous dichloromethane to the flask, followed by powdered 4 Å molecular sieves. The sieves are crucial for removing water, which can inhibit the reaction.[11] Add triethylamine (2.0 equiv.) as the base.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature under an air atmosphere. The presence of oxygen has been shown to be beneficial for this type of coupling.[11] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the copper salts and molecular sieves. Wash the celite pad with additional dichloromethane.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the dried organic phase under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure 1-(2-(4-Fluorophenoxy)phenyl)ethanone.

Analytical Characterization Workflow

To ensure the identity and purity of the synthesized product, a multi-step analytical workflow is required. This serves as a self-validating system, where each technique provides complementary information.

Analytical_Workflow Crude Crude Product Purify Purification (Chromatography) Crude->Purify Pure Pure Compound Purify->Pure HRMS HRMS Pure->HRMS NMR NMR (¹H, ¹³C, ¹⁹F) Pure->NMR FTIR FT-IR Pure->FTIR Final Identity and Purity Confirmed HRMS->Final NMR->Final FTIR->Final

Caption: Self-validating workflow for analytical characterization.

Protocol 4.1: High-Resolution Mass Spectrometry (HRMS)

  • Objective: To confirm the elemental composition (C₁₄H₁₁FO₂) by obtaining a highly accurate mass measurement.

  • Methodology: Dissolve a small sample of the purified product in a suitable solvent (e.g., acetonitrile/water). Analyze using an ESI-TOF or Orbitrap mass spectrometer in positive ion mode.

  • Expected Result: An observed m/z value for the [M+H]⁺ ion that matches the theoretical exact mass of 231.0816 Da within a narrow error margin (typically < 5 ppm).

Protocol 4.2: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the molecular structure by analyzing the chemical environment of the hydrogen, carbon, and fluorine atoms.

  • Methodology: Dissolve the sample in deuterated chloroform (CDCl₃). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.

  • Expected Results:

    • ¹H NMR: Signals corresponding to the aromatic protons (typically in the 6.8-7.8 ppm range) and a singlet for the methyl protons (~2.6 ppm).

    • ¹³C NMR: Resonances for the carbonyl carbon (~198-200 ppm), aromatic carbons, and the methyl carbon.

    • ¹⁹F NMR: A single resonance for the fluorine atom, with coupling to adjacent protons. The analysis of fluorinated ketones by ¹⁹F NMR is a standard characterization technique.[12][13]

Protocol 4.3: Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the key functional groups present in the molecule.

  • Methodology: Analyze a thin film of the liquid product on a salt plate (NaCl or KBr) or using an ATR-FTIR spectrometer.

  • Expected Results: Characteristic absorption bands for:

    • Aromatic C-H stretching (~3050-3100 cm⁻¹)

    • Carbonyl (C=O) stretching of the ketone (~1680 cm⁻¹)

    • Aryl ether (C-O-C) stretching (~1240 cm⁻¹)

    • Carbon-Fluorine (C-F) stretching (~1220 cm⁻¹)

Applications and Safety

Applications in Drug Discovery: 1-(2-(4-Fluorophenoxy)phenyl)ethanone is a valuable intermediate for synthesizing more complex molecules. Its fluorinated diaryl ether core is a privileged scaffold in medicinal chemistry, appearing in various potent kinase inhibitors and other therapeutic agents.[7][8] The compound can be used as a fragment in fragment-based drug discovery or as a starting point for developing lead compounds targeting a wide range of biological targets.

Safety and Handling:

  • This compound should only be handled in a well-ventilated laboratory fume hood by trained personnel.[2]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Store in a tightly sealed container in a cool, dry place, preferably refrigerated (2 to 8 °C).[2]

  • Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.

References

  • Hoffman Fine Chemicals. CAS 431047-38-0 | 1-[2-(4-Fluorophenoxy)phenyl]ethanone. [Link]

  • PubChem. 2-(4-Fluorophenoxy)-1-phenyl-ethanone. [Link]

  • Ley, S. V., & Thomas, A. W. (1999). Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved. Angewandte Chemie International Edition, 38(16), 2345-2347. [Link]

  • Gujadhur, R., & Venkataraman, D. (2001). SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I) CATALYST. Synthetic Communications, 31(18), 2865-2879. [Link]

  • Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine. Tetrahedron Letters, 39(19), 2937-2940. [Link]

  • NIST. Ethanone, 1-(4-fluorophenyl)-. [Link]

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]

  • Zhao, Y., et al. (2016). Discovery of a novel 6,7-disubstituted-4-(2-fluorophenoxy)quinolines bearing 1,2,3-triazole-4-carboxamide moiety as potent c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 121, 134-147. [Link]

  • Li, Y., et al. (2013). Discovery of novel 4-(2-fluorophenoxy)quinoline derivatives bearing 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry, 21(11), 3024-3032. [Link]

  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2), 207-215. [Link]

  • Sloop, J. C. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace. [Link]

  • Marques, F., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 1-17. [Link]

  • Zhang, Z., et al. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Bioorganic & Medicinal Chemistry, 50, 116457. [Link]

  • Journal of the American Chemical Society. Fluorocarbon Aromatic Ketones. [Link]

  • ResearchGate. Fluorinated Aromatic Compounds. [Link]

  • KU ScholarWorks. Synthetic Strategies to Access Biologically Important Fluorinated Motifs: Fluoroalkenes and Difluoroketones. [Link]

  • RSC Publishing. Synthesis of substituted diphenyl ethers using the Diels–Alder reaction. [Link]

  • Liu, Y., et al. (2008). 1-(2′,4′-Difluorobiphenyl-4-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o758. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Solubility of 1-(2-(4-Fluorophenoxy)phenyl)ethanone in Organic Solvents

Abstract This technical guide provides a comprehensive framework for understanding, determining, and predicting the solubility of 1-(2-(4-Fluorophenoxy)phenyl)ethanone in a range of common organic solvents. Recognizing t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for understanding, determining, and predicting the solubility of 1-(2-(4-Fluorophenoxy)phenyl)ethanone in a range of common organic solvents. Recognizing the critical role of solubility in drug development, chemical synthesis, and formulation science, this document is designed to equip researchers, scientists, and drug development professionals with the necessary theoretical knowledge and practical methodologies. In the absence of extensive published quantitative data for this specific compound, this guide emphasizes robust experimental protocols and predictive modeling techniques. It offers a self-validating system for solubility assessment, from experimental design to data interpretation and theoretical correlation.

Introduction: The Significance of Solubility in Pharmaceutical and Chemical Development

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate like 1-(2-(4-Fluorophenoxy)phenyl)ethanone is a cornerstone of its developability. It influences a multitude of critical parameters including bioavailability, manufacturability, and the selection of appropriate purification techniques such as crystallization. A thorough understanding of a compound's solubility profile across various solvents is therefore not merely an academic exercise but a fundamental prerequisite for successful process development and formulation.

1-(2-(4-Fluorophenoxy)phenyl)ethanone, with its molecular structure comprising both polar (ketone, ether) and non-polar (phenyl rings) moieties, is anticipated to exhibit a nuanced solubility behavior. This guide will provide the tools to systematically investigate and rationalize this behavior.

Theoretical Foundations of Solubility

The principle of "like dissolves like" provides a qualitative starting point for solubility prediction.[1][2] This concept is grounded in the intermolecular forces between the solute and the solvent. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Physicochemical Properties of 1-(2-(4-Fluorophenoxy)phenyl)ethanone

A preliminary analysis of the molecular structure of 1-(2-(4-Fluorophenoxy)phenyl)ethanone (Molecular Formula: C₁₄H₁₁FO₂) reveals key features that will govern its solubility:

  • Polar Groups: The presence of a ketone (C=O) and an ether (C-O-C) linkage introduces polarity and the potential for dipole-dipole interactions and hydrogen bond acceptance.

  • Non-Polar Regions: The two phenyl rings contribute to a significant non-polar character, favoring interactions with non-polar or aromatic solvents through van der Waals forces.

  • Fluorine Substitution: The fluorine atom adds to the molecule's polarity and can influence its crystal lattice energy.

Predictive Models for Solubility

While experimental determination is the gold standard, predictive models offer a valuable tool for initial solvent screening and for understanding the underlying thermodynamic principles.

Hansen Solubility Parameters provide a semi-empirical method to predict solubility based on the principle of "like dissolves like".[1][3] Each molecule (solute and solvent) is assigned three parameters:

  • δd: Energy from dispersion forces.

  • δp: Energy from dipolar intermolecular forces.

  • δh: Energy from hydrogen bonds.

These parameters define a point for each substance in a three-dimensional "Hansen space". Solvents that are "close" to the solute in this space are more likely to be good solvents.[1][4] The distance (Ra) between the solute and solvent in Hansen space can be calculated, and if this distance is within the interaction radius (R₀) of the solute, good solubility is predicted.

The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group-contribution method used to predict activity coefficients in non-ideal liquid mixtures.[5][6][7] This model is particularly useful when experimental data is scarce.[5][8] The UNIFAC method calculates activity coefficients based on the functional groups present in the molecules of the mixture.[5][6] While powerful, the accuracy of UNIFAC predictions can be limited by the availability of interaction parameters for all the functional groups present in the solute and solvents.[9]

Experimental Determination of Solubility

A systematic and rigorous experimental approach is essential for obtaining reliable solubility data. The following protocols are designed to be self-validating and provide a clear, step-by-step methodology.

Materials and Equipment
  • 1-(2-(4-Fluorophenoxy)phenyl)ethanone (analytical standard)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Temperature-controlled shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrumentation (e.g., UV-Vis Spectrophotometer, HPLC)

Protocol 1: Isothermal Shake-Flask Method

This is a widely accepted method for determining equilibrium solubility.

Step-by-Step Procedure:

  • Preparation: Add an excess amount of 1-(2-(4-Fluorophenoxy)phenyl)ethanone to a series of vials, each containing a known volume of a different organic solvent.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to prevent the transfer of any undissolved solid.

  • Dilution: Accurately dilute the collected aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of the dissolved solute.

  • Calculation: Calculate the solubility from the determined concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/L, mg/mL, or mole fraction).

Protocol 2: Gravimetric Method

The gravimetric method is a simpler, albeit potentially less precise, alternative that does not require a specific analytical method for the solute.[10]

Step-by-Step Procedure:

  • Preparation and Equilibration: Follow steps 1 and 2 from the Isothermal Shake-Flask Method.

  • Phase Separation and Sampling: Follow steps 3 and 4 from the Isothermal Shake-Flask Method, ensuring a precise volume of the supernatant is collected.

  • Solvent Evaporation: Transfer the collected aliquot to a pre-weighed container and evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.[10]

  • Quantification: Once the solvent is fully evaporated, reweigh the container. The difference in weight corresponds to the mass of the dissolved 1-(2-(4-Fluorophenoxy)phenyl)ethanone.[10]

  • Calculation: Calculate the solubility based on the mass of the dissolved solute and the volume of the aliquot taken.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 1: Experimentally Determined Solubility of 1-(2-(4-Fluorophenoxy)phenyl)ethanone at 25 °C

SolventDielectric ConstantSolubility (g/L)Solubility (mol/L)Method
Methanol32.7[Insert Data][Insert Data]Shake-Flask
Ethanol24.5[Insert Data][Insert Data]Shake-Flask
Acetone20.7[Insert Data][Insert Data]Shake-Flask
Acetonitrile37.5[Insert Data][Insert Data]Shake-Flask
Ethyl Acetate6.02[Insert Data][Insert Data]Shake-Flask
Dichloromethane8.93[Insert Data][Insert Data]Shake-Flask
Toluene2.38[Insert Data][Insert Data]Shake-Flask
Heptane1.92[Insert Data][Insert Data]Shake-Flask

Visualization of Workflows

Visual diagrams can aid in understanding the experimental and theoretical workflows.

Experimental Workflow for Solubility Determination

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation & Sampling cluster_quantification Quantification cluster_calculation Calculation prep Add excess solute to known volume of solvent equil Agitate at constant temperature for 24-72h prep->equil settle Allow undissolved solid to settle equil->settle sample Withdraw and filter supernatant settle->sample quant_hplc HPLC/UV-Vis Analysis sample->quant_hplc Shake-Flask quant_grav Solvent Evaporation & Weighing sample->quant_grav Gravimetric calc Determine Solubility (g/L, mol/L) quant_hplc->calc quant_grav->calc

Caption: Experimental workflow for determining the equilibrium solubility of a compound.

Logical Flow for Solubility Prediction and Verification

prediction_workflow cluster_input Input Parameters cluster_prediction Predictive Modeling cluster_output Output cluster_verification Experimental Verification cluster_correlation Correlation solute_props Solute Physicochemical Properties hsp Hansen Solubility Parameters solute_props->hsp unifac UNIFAC Model solute_props->unifac solvent_props Solvent Properties solvent_props->hsp solvent_props->unifac predicted_sol Predicted Solubility Profile hsp->predicted_sol unifac->predicted_sol correlation Correlate Prediction with Experiment predicted_sol->correlation exp_data Experimental Solubility Data exp_data->correlation

Caption: Logical workflow for solubility prediction and experimental verification.

Conclusion

This technical guide has outlined a comprehensive approach to understanding and quantifying the solubility of 1-(2-(4-Fluorophenoxy)phenyl)ethanone in organic solvents. By integrating theoretical principles with robust experimental protocols, researchers can generate high-quality, reliable solubility data. This information is invaluable for making informed decisions in process development, formulation, and analytical method design. The provided frameworks for experimental determination and predictive modeling serve as a robust starting point for the comprehensive characterization of this and other novel compounds.

References

  • O'Connell, J. P., & Haile, J. M. (2005). Thermodynamics: Fundamentals for Applications. Cambridge University Press. [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

  • Barton, A. F. M. (1991). CRC Handbook of Solubility Parameters and Other Cohesion Parameters, Second Edition. CRC Press. [Link]

  • Fredenslund, A., Gmehling, J., & Rasmussen, P. (1977). Vapor-liquid equilibria using UNIFAC: a group-contribution method. Elsevier. [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

  • Poling, B. E., Prausnitz, J. M., & O'Connell, J. P. (2001). The Properties of Gases and Liquids, 5th Edition. McGraw-Hill. [Link]

  • Hatefi, A., et al. (2018). A general model based on Hansen solubility parameters to predict the solubility of paracetamol in co-solvent systems. Journal of Molecular Liquids. [Link]

  • Gracin, S., et al. (2002). Prediction of solubility of single-ring pharmaceuticals in various solvents by UNIFAC. Journal of Chemical & Engineering Data. [Link]

  • Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press. [Link]

  • Jouyban, A. (2010). Handbook of Solubility Data for Pharmaceuticals. CRC Press. [Link]

  • Jolliffe, H. G., & Gerogiorgis, D. I. (2016). Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC. Industrial & Engineering Chemistry Research. [Link]

  • "Experiment 1. Solubility of Organic Compounds". Scribd. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Safe Handling of 1-(2-(4-Fluorophenoxy)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Chemistry of a Novel Scaffold In the landscape of drug discovery and development, novel chemical scaffolds are the bedrock of i...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Chemistry of a Novel Scaffold

In the landscape of drug discovery and development, novel chemical scaffolds are the bedrock of innovation. 1-(2-(4-Fluorophenoxy)phenyl)ethanone is one such compound, a fluorinated aromatic ketone with potential as a key intermediate in the synthesis of more complex, biologically active molecules.[1] Its structure, featuring a fluorophenoxy ether linkage and a ketone functional group, presents a unique combination of reactivity and stability that is of significant interest to medicinal chemists.

However, as with any research chemical, particularly those with limited published safety data, a robust understanding of its potential hazards and handling requirements is not just a matter of regulatory compliance, but a cornerstone of scientific integrity and laboratory safety.[2] This guide moves beyond a standard Safety Data Sheet (SDS) template to provide a deeper, more contextualized understanding of 1-(2-(4-Fluorophenoxy)phenyl)ethanone, enabling researchers to work with confidence and safety.

Chemical Identity and Physicochemical Profile

A precise understanding of a compound's identity is the foundation of a rigorous safety assessment. All handling and experimental protocols must begin with the unambiguous identification of the material.

PropertyValueSource
Chemical Name 1-(2-(4-Fluorophenoxy)phenyl)ethanoneIUPAC Nomenclature
CAS Number 431047-38-0Vendor Information
Molecular Formula C₁₄H₁₁FO₂PubChem[3]
Molecular Weight 230.23 g/mol PubChem[3]

Hazard Analysis: A Data-Driven Assessment

A formal, comprehensive SDS for 1-(2-(4-Fluorophenoxy)phenyl)ethanone is not widely available in public databases. This is common for novel research chemicals. Therefore, a hazard assessment must be built upon an expert analysis of its chemical structure, data from analogous compounds, and the principles of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[4][5]

Structural Analogy Insights: The molecule is a substituted acetophenone. Structurally related compounds, such as 2'-Fluoroacetophenone (CAS 445-27-2) and 4'-Fluoroacetophenone (CAS 403-42-9), are classified as hazardous, typically involving skin and eye irritation.[6][7] The presence of the fluorophenoxy group does not diminish these anticipated hazards.

Anticipated GHS Classification: Based on this analysis, the following GHS classifications should be conservatively assumed until specific toxicological data becomes available.

  • Skin Irritation (Category 2): Assumed based on data for similar fluorinated aromatic ketones.[6]

  • Eye Irritation (Category 2A): A common hazard for this chemical class, causing serious eye irritation.[6][8]

  • Acute Toxicity - Oral (Category 4 - Warning): A possibility if swallowed.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[8]

GHS Label Elements (Anticipated):

Pictogram
Signal Word Warning
Hazard Statements H315: Causes skin irritation.[8]H319: Causes serious eye irritation.[8]H335: May cause respiratory irritation.[8]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

Exposure Control and Personal Protection: A Self-Validating System

The causality behind exposure control is simple: prevent the chemical from contacting the body. This is achieved through a multi-layered approach, beginning with engineering controls and culminating in appropriate Personal Protective Equipment (PPE).[9]

Engineering Controls: The First Line of Defense

All manipulations of 1-(2-(4-Fluorophenoxy)phenyl)ethanone, from weighing the solid to its use in a reaction, must be conducted in a properly functioning chemical fume hood.[10] The fume hood serves to contain vapors and fine particulates, preventing inhalation, which is a primary route of exposure.

Personal Protective Equipment (PPE) Protocol

The selection and use of PPE is a critical, non-negotiable protocol.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles with side shields (conforming to EN 166 or NIOSH standards).Protects against splashes and accidental contact with the eyes, preventing serious irritation.[9]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact and irritation. Gloves must be inspected before use and disposed of after handling or if contamination is suspected.[11]
Body Protection Long-sleeved laboratory coat.Protects skin and personal clothing from contamination.[10]
Workflow: Logical PPE Application

The following diagram illustrates the logical flow for ensuring adequate personal protection during laboratory operations.

PPE_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Handling Phase AssessTask Assess Task (e.g., Weighing, Reaction) SelectPPE Select Appropriate PPE (Goggles, Gloves, Lab Coat) AssessTask->SelectPPE InspectPPE Inspect PPE for Damage SelectPPE->InspectPPE DonPPE Don PPE Correctly InspectPPE->DonPPE If OK EnterHood Enter Fume Hood Work Area DonPPE->EnterHood HandleChemical Perform Chemical Handling EnterHood->HandleChemical ExitHood Exit Fume Hood Work Area HandleChemical->ExitHood DoffPPE Doff PPE (Gloves First) ExitHood->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands

Caption: Logical workflow for PPE selection and use.

Safe Handling, Storage, and Emergency Protocols

Field-proven insights dictate that preparation for unexpected events is as important as the experimental plan itself.

Handling and Storage
  • Handling: Always handle this compound in a well-ventilated area, specifically within a chemical fume hood to avoid inhaling dust or vapors.[11] Avoid contact with skin and eyes.[11] Prevent the build-up of electrostatic charge by using non-sparking tools and ensuring proper grounding.

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[7] Keep it away from incompatible materials such as strong oxidizing agents and strong bases, which could react with the ketone or ether functionalities.[6]

Emergency Procedures: A Step-by-Step Guide

In the event of an exposure or spill, a rapid and correct response is critical.[12]

First-Aid Measures

Exposure RouteProtocol
Inhalation Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[11]
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Consult a doctor if irritation persists.[11]
Eye Contact Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a doctor or Poison Control Center immediately.[11]

Chemical Spill Response Protocol

This protocol is designed for small, manageable spills by trained personnel. Large spills require an emergency response.[13]

  • Alert & Evacuate: Immediately alert others in the area and evacuate all non-essential personnel.[14]

  • Assess & Ventilate: Assess the spill from a safe distance. Ensure ventilation is adequate (i.e., the spill is contained within the fume hood). Avoid breathing vapors.[15]

  • Don PPE: Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Do not attempt a cleanup alone.[13][15]

  • Contain: Confine the spill to a small area. Use an inert absorbent material like vermiculite, dry sand, or a commercial spill kit to cover the spill.[16] Do not use water.[15]

  • Collect: Carefully scoop the absorbed material into a compatible, sealable plastic bag or container for chemical waste.[14][15]

  • Decontaminate: Clean the spill area with soapy water, collecting the rinse water for disposal as hazardous waste if necessary.

  • Dispose & Restock: Label the waste container and dispose of it according to institutional and local regulations. Restock the spill kit.[14]

Diagram: Emergency Spill Decision Workflow

Spill_Response Spill Chemical Spill Occurs Assess Assess Hazard & Size Spill->Assess IsMajor Major Spill? (Large volume, highly toxic, outside containment) Assess->IsMajor IsMinor Minor Spill? (Small volume, contained in hood) Assess->IsMinor Evacuate Evacuate Area Call Emergency Response (911) IsMajor->Evacuate Yes Cleanup Follow Spill Cleanup Protocol (Alert, PPE, Contain, Collect) IsMinor->Cleanup Yes Report Report Incident to Supervisor Evacuate->Report Cleanup->Report

Caption: Decision workflow for responding to a chemical spill.

References

  • Chemical Spill Management and Response. (2021, May 26). Lab Manager. Retrieved from [Link]

  • 8 Steps to Handling a Lab Chemical Spill. (2023, May 5). Laboratory Equipment. Retrieved from [Link]

  • Basic Emergency Procedures Hazardous Materials Spill or Release. (n.d.). National Institutes of Health, Office of Research Services. Retrieved from [Link]

  • 1-(2-((4-Fluorobenzyl)oxy)phenyl)ethanone(CAS# 400878-24-2). (n.d.). Angene Chemical. Retrieved from [Link]

  • Hazardous chemistry in API development and manufacturing. (n.d.). Sterling Pharma Solutions. Retrieved from [Link]

  • Chemistry Lab Safety Rules. (n.d.). PozeSCAF. Retrieved from [Link]

  • Handling Hazardous Reactions During Intermediate Synthesis. (2026, February 13). At Tianming Pharmaceutical. Retrieved from [Link]

  • GHS Classification. (n.d.). ChemReg.net. Retrieved from [Link]

  • Guidelines on Handling Hazardous Drugs. (n.d.). American Society of Health-System Pharmacists (ASHP). Retrieved from [Link]

  • GHS Hazardous Chemical Information List. (n.d.). Safe Work Australia. Retrieved from [Link]

  • 2-(4-Fluorophenoxy)-1-phenyl-ethanone. (n.d.). PubChem. Retrieved from [Link]

  • GHS Classification Search Tool. (n.d.). ChemRadar. Retrieved from [Link]

  • GLOBALLY HARMONIZED SYSTEM OF CLASSIFICATION AND LABELLING OF CHEMICALS (GHS). (n.d.). United Nations Economic Commission for Europe (UNECE). Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of 1-(2-(4-Fluorophenoxy)phenyl)ethanone, with a Focus on Melting Point Determination

This technical guide addresses the characterization of 1-(2-(4-Fluorophenoxy)phenyl)ethanone, a novel derivative with potential applications in medicinal chemistry and materials science. A critical aspect of characterizi...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the characterization of 1-(2-(4-Fluorophenoxy)phenyl)ethanone, a novel derivative with potential applications in medicinal chemistry and materials science. A critical aspect of characterizing any new chemical entity is the determination of its fundamental physical properties, among which the melting point is paramount for assessing purity and ensuring batch-to-batch consistency.

Notably, a survey of the scientific literature and commercial chemical databases indicates that an experimentally determined melting point for 1-(2-(4-Fluorophenoxy)phenyl)ethanone (CAS 431047-38-0) is not publicly available at the time of this writing[1]. This guide, therefore, serves a dual purpose: to highlight the importance of this characterization and to provide a robust framework for its determination.

The Significance of Melting Point in Drug Discovery and Development

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. This is not merely a physical constant but a key indicator of a compound's identity and purity. A sharp melting point range (typically less than 2°C) is indicative of a highly pure compound, whereas a broad melting range often suggests the presence of impurities. These impurities disrupt the crystal lattice structure, leading to a depression and broadening of the melting point.

For researchers in drug development, the melting point is a critical parameter that influences:

  • Purity Assessment: It is one of the simplest and most cost-effective methods to qualitatively assess the purity of a synthesized compound.

  • Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can exhibit different melting points. Identifying and characterizing these polymorphs is crucial as they can have different solubilities, bioavailabilities, and stability profiles[2].

  • Formulation Development: The melting point affects the choice of formulation strategies, particularly for solid dosage forms.

  • Process Chemistry: Consistent melting point data is essential for quality control during scale-up and manufacturing.

Factors Influencing the Melting Point of 1-(2-(4-Fluorophenoxy)phenyl)ethanone

The melting point of 1-(2-(4-Fluorophenoxy)phenyl)ethanone, once determined, will be influenced by several factors inherent to its synthesis and purification:

  • Purity: The presence of starting materials, by-products, or residual solvents from the synthesis will lower and broaden the melting point range. Common synthetic routes to diaryl ethers and ketones can leave characteristic impurities if not rigorously controlled.

  • Crystalline Form (Polymorphism): The molecule's flexibility, particularly around the ether linkage, may allow for the existence of different stable crystal lattice arrangements (polymorphs). Each polymorph will have a unique melting point. It is not uncommon for novel compounds to exist in multiple polymorphic forms[2].

  • Rate of Heating: The rate at which the sample is heated during measurement can affect the observed melting point. A slower heating rate generally provides a more accurate determination.

Experimental Protocol for Melting Point Determination

The following is a standardized protocol for the determination of the melting point of a new chemical entity like 1-(2-(4-Fluorophenoxy)phenyl)ethanone using a capillary melting point apparatus.

Materials and Equipment
  • 1-(2-(4-Fluorophenoxy)phenyl)ethanone, finely powdered and thoroughly dried.

  • Capillary tubes (one end sealed).

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar).

  • Spatula.

  • Mortar and pestle (optional, for grinding).

Step-by-Step Procedure
  • Sample Preparation: Ensure the sample of 1-(2-(4-Fluorophenoxy)phenyl)ethanone is a fine, homogenous powder. If necessary, gently grind the crystals in a mortar and pestle. The sample must be completely dry, as residual solvent will depress the melting point.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample should be approximately 2-3 mm high.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Preliminary Measurement: Heat the sample rapidly to get a rough estimate of the melting point. This will allow for a more precise measurement in the subsequent steps.

  • Accurate Measurement:

    • Allow the apparatus to cool to at least 20°C below the estimated melting point.

    • Place a new loaded capillary tube in the apparatus.

    • Heat the sample at a slow, controlled rate (1-2°C per minute) as you approach the expected melting point.

    • Record the temperature at which the first drop of liquid appears (the lower end of the melting range).

    • Continue heating slowly and record the temperature at which the last crystal melts (the upper end of the melting range).

  • Repeat for Confirmation: Perform the measurement in triplicate to ensure reproducibility.

Advanced Characterization: Differential Scanning Calorimetry (DSC)

For a more quantitative and in-depth analysis of the thermal properties of 1-(2-(4-Fluorophenoxy)phenyl)ethanone, Differential Scanning Calorimetry (DSC) is the preferred method. DSC measures the difference in heat flow between the sample and a reference as a function of temperature.

A DSC thermogram provides valuable information, including:

  • The precise onset of melting.

  • The peak melting temperature.

  • The enthalpy of fusion (the energy required to melt the sample).

  • Detection of multiple polymorphic forms, which would appear as distinct melting endotherms.

Data Presentation

While an experimental value for the melting point of 1-(2-(4-Fluorophenoxy)phenyl)ethanone is not yet published, the data, once obtained, should be presented clearly. For comparison, the table below includes data for structurally related compounds.

Compound NameCAS NumberReported Melting Point (°C)
1-(2-Fluorophenyl)ethanone445-27-226-27
1-(4-Fluorophenyl)ethanone403-42-94
2-Bromo-1-(4-fluorophenyl)ethanoneNot specifiedNot specified
1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanoneNot specified150-151 (423-424 K)[3]
3-Chloro-1-phenylpropan-1-oneNot specified54[4]
(E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-oneNot specified190[2]

Visualizing the Workflow

The logical flow for the characterization of a new compound's melting point is depicted below.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_capillary Capillary Method cluster_dsc Advanced Method (DSC) A Synthesize and Purify 1-(2-(4-Fluorophenoxy)phenyl)ethanone B Dry Sample Thoroughly A->B C Grind to a Fine Powder B->C D Load Capillary Tube C->D Primary Method H Prepare DSC Sample Pan C->H Confirmatory/Advanced E Rapid Preliminary Scan D->E F Slow, Accurate Measurement (1-2°C/min) E->F G Record Melting Range F->G J Analyze Thermogram for Melting Point and Enthalpy G->J Compare & Correlate I Run DSC Scan H->I I->J

Caption: Workflow for Melting Point Determination.

Conclusion

While the precise melting point of 1-(2-(4-Fluorophenoxy)phenyl)ethanone remains to be experimentally determined and published, this guide provides a comprehensive framework for its accurate measurement. Adherence to systematic protocols, including both classical capillary methods and modern thermal analysis techniques like DSC, is essential for the robust characterization of this and other novel chemical entities. The determination of this fundamental physical property is a cornerstone of good scientific practice, ensuring the reliability and reproducibility of future research and development efforts involving this compound.

References

  • PubChem. 2-(4-Fluorophenoxy)-1-phenyl-ethanone. [Link]

  • Chemsrc. 1-(2-Fluorophenyl)ethanone | CAS#:445-27-2. [Link]

  • Acta Crystallographica Section E: Structure Reports Online. "1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone". [Link]

  • ResearchGate. 3-Chloropropiophenone. [Link]

  • PSJD. "Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one". [Link]

  • Symbiosis Online Publishing. Polymorphism: The Phenomenon Affecting the Performance of Drugs. [Link]

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Foundational

Synthesis Pathways for 1-(2-(4-Fluorophenoxy)phenyl)ethanone: A Technical Guide

Executive Summary The synthesis of diaryl ethers is a cornerstone of modern pharmaceutical development, providing rigid, metabolically stable scaffolds capable of orienting pharmacophores in three-dimensional space. This...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of diaryl ethers is a cornerstone of modern pharmaceutical development, providing rigid, metabolically stable scaffolds capable of orienting pharmacophores in three-dimensional space. This whitepaper explores the synthesis of 1-(2-(4-Fluorophenoxy)phenyl)ethanone , a highly functionalized diaryl ether. By deconstructing the target molecule, we present two distinct, field-proven methodologies: a transition-metal-free Nucleophilic Aromatic Substitution (SNAr) and a copper-catalyzed Ullmann-type cross-coupling. This guide provides mechanistic causality, self-validating experimental protocols, and comparative analytics to empower researchers in selecting the optimal pathway for scale-up and discovery.

Retrosynthetic Strategies & Mechanistic Rationale

The target molecule features a central ether linkage bridging a 4-fluorophenyl group and an ortho-acetylphenyl group. Depending on the availability of starting phenols and the desired environmental/economic profile of the reaction, two primary retrosynthetic disconnections emerge:

  • Pathway A (SNAr): Disconnection at the activated aryl-ether bond, leading to 4-fluorophenol and 2-fluoroacetophenone.

  • Pathway B (Ullmann Coupling): Disconnection at the unactivated aryl-ether bond, leading to 2'-hydroxyacetophenone and 1-bromo-4-fluorobenzene.

Retrosynthesis Target 1-(2-(4-Fluorophenoxy)phenyl)ethanone SNAr Pathway A: SNAr Disconnection Target->SNAr Ullmann Pathway B: Ullmann Disconnection Target->Ullmann Phenol1 4-Fluorophenol SNAr->Phenol1 Electrophile1 2-Fluoroacetophenone SNAr->Electrophile1 Phenol2 2'-Hydroxyacetophenone Ullmann->Phenol2 Electrophile2 1-Bromo-4-fluorobenzene Ullmann->Electrophile2

Caption: Retrosynthetic disconnections for 1-(2-(4-Fluorophenoxy)phenyl)ethanone.

Pathway A: Transition-Metal-Free SNAr

Mechanistic Causality

Nucleophilic Aromatic Substitution (SNAr) is highly efficient when the electrophilic aromatic ring is activated by a strong electron-withdrawing group (EWG)[1]. In 2-fluoroacetophenone, the acetyl group sits ortho to the fluorine atom. This positioning strongly stabilizes the anionic Meisenheimer intermediate via resonance.

Crucially, fluorine is the optimal leaving group for SNAr[2]. Unlike S_N1 or S_N2 reactions where the C–X bond breaking is rate-limiting, the rate-determining step in SNAr is the initial nucleophilic attack. Fluorine's intense electronegativity lowers the LUMO of the aromatic ring, accelerating the attack of the 4-fluorophenoxide nucleophile[1].

SNAr_Mechanism Step1 4-Fluorophenol + Base Step2 4-Fluorophenoxide (Nucleophile) Step1->Step2 Deprotonation Step3 Meisenheimer Complex (Stabilized by Acetyl) Step2->Step3 Attack on 2-Fluoroacetophenone Step4 Diaryl Ether Product + Fluoride Ion Step3->Step4 Elimination of F-

Caption: SNAr mechanism showing nucleophilic attack and Meisenheimer complex formation.

Self-Validating Protocol: SNAr Synthesis

This protocol is designed with built-in visual and analytical feedback loops to ensure process integrity without relying solely on end-point analysis.

  • Phenoxide Generation:

    • Action: To a dry round-bottom flask, add 4-fluorophenol (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in polar aprotic solvent (DMF, 0.5 M). Stir at room temperature for 30 minutes[3].

    • Causality: K₂CO₃ is a mild base, sufficient to deprotonate the phenol (pKa ~9.9) without triggering aldol condensation of the acetophenone product. DMF solvates the potassium cation, leaving a "naked," highly reactive phenoxide.

    • Validation Check: The solution will transition from colorless to a distinct pale yellow, confirming phenoxide formation.

  • Electrophilic Addition:

    • Action: Add 2-fluoroacetophenone (1.05 eq) dropwise. Elevate temperature to 90 °C.

    • Validation Check: As the reaction proceeds, a fine white precipitate (KF) will form, as potassium fluoride is insoluble in DMF. Monitor via TLC (Hexane/EtOAc 4:1); the UV-active 2-fluoroacetophenone spot (Rf ~0.5) will deplete as the product spot (Rf ~0.4) intensifies.

  • Quench & Isolation:

    • Action: Cool to room temperature, quench with ice water, and extract with EtOAc. Wash the organic layer extensively with brine to remove DMF.

    • Validation Check: LC-MS of the crude organic layer must show the target[M+H]⁺ mass peak at m/z 231.

Pathway B: Copper-Catalyzed Ullmann-Type Coupling

Mechanistic Causality

If the synthetic route mandates starting from 2'-hydroxyacetophenone and 1-bromo-4-fluorobenzene, SNAr is impossible because the aryl bromide lacks an activating EWG. Instead, a transition-metal-catalyzed Ullmann ether synthesis is required[4].

Modern Ullmann couplings bypass the harsh conditions of historical methods (which required >200 °C and stoichiometric copper) by employing bidentate ligands[4]. Ligands like N,N-dimethylglycine or salicylaldimines solubilize the Cu(I) pre-catalyst and accelerate the rate-limiting oxidative addition of the unactivated aryl bromide to the copper center[5].

Ullmann_Cycle CuI Cu(I) Catalyst + Ligand CuI_Phenoxide Cu(I)-Phenoxide Intermediate CuI->CuI_Phenoxide Base + 2'-Hydroxyacetophenone CuIII Cu(III) Oxidative Addition Complex CuI_Phenoxide->CuIII 1-Bromo-4-fluorobenzene (Oxidative Addition) CuIII->CuI Regeneration Product Diaryl Ether Product CuIII->Product Reductive Elimination

Caption: Simplified Cu(I)/Cu(III) catalytic cycle for Ullmann-type ether synthesis.

Self-Validating Protocol: Ullmann Coupling
  • Catalyst Complexation:

    • Action: Under an inert N₂ atmosphere, combine CuI (10 mol%), N,N-dimethylglycine (20 mol%), K₃PO₄ (2.0 eq), and 2'-hydroxyacetophenone (1.0 eq) in anhydrous Dioxane (0.3 M)[5].

    • Causality: Oxygen must be strictly excluded to prevent the irreversible oxidation of Cu(I) to inactive Cu(II) species.

    • Validation Check: Upon stirring, the suspension will adopt a characteristic green/blue tint, indicating the formation of the active Cu-ligand-phenoxide complex.

  • Oxidative Addition & Coupling:

    • Action: Add 1-bromo-4-fluorobenzene (1.2 eq) and heat the mixture to 100–110 °C for 16 hours.

    • Validation Check: Monitor by GC-MS. The disappearance of the 1-bromo-4-fluorobenzene peak and the emergence of the product peak confirms catalytic turnover.

  • Purification:

    • Action: Cool the mixture, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts and copper aggregates.

    • Validation Check: The resulting filtrate should be entirely clear and devoid of any blue/green tint, confirming successful removal of the heavy metal catalyst.

Quantitative Comparative Analysis

To aid in route scouting and process chemistry decision-making, the following table summarizes the operational metrics of both pathways for synthesizing 1-(2-(4-Fluorophenoxy)phenyl)ethanone.

ParameterPathway A: SNArPathway B: Ullmann Coupling
Substrates 4-Fluorophenol + 2-Fluoroacetophenone2'-Hydroxyacetophenone + 1-Bromo-4-fluorobenzene
Catalyst / Ligand None requiredCuI (10 mol%) / N,N-Dimethylglycine
Base & Solvent K₂CO₃ (1.5 eq) in DMFK₃PO₄ (2.0 eq) in Dioxane
Reaction Conditions 80–100 °C, 4–8 hours100–120 °C, 12–24 hours
Yield Profile High (85–95%)Moderate to High (70–85%)
In-Process Visuals Colorless → Pale Yellow; KF precipitationGreen/Blue complexation; Cu salt suspension
Scalability Challenges Exothermic deprotonation; DMF removalTrace heavy-metal (Cu) remediation

Conclusion

For the synthesis of 1-(2-(4-Fluorophenoxy)phenyl)ethanone, Pathway A (SNAr) is the objectively superior route for early-stage discovery and scale-up. The highly activated nature of 2-fluoroacetophenone allows for transition-metal-free coupling, higher yields, and simplified downstream purification. Pathway B (Ullmann) remains a vital contingency strategy, particularly if the functionalization of the acetophenone ring needs to be altered in ways that deactivate it toward nucleophilic attack. By adhering to the self-validating protocols outlined above, researchers can ensure high-fidelity synthesis of this critical diaryl ether scaffold.

References

  • Modern Ullmann-Type Couplings , Thieme Connect. 4

  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers , PMC - NIH. 5

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase , PMC - NIH. 1

  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry , ACS GCIPR. 3

  • Practical synthesis of aromatic ethers by SNAr of fluorobenzenes with alkoxides , Sciencemadness.org. 2

Sources

Exploratory

Pharmacological potential of 1-(2-(4-Fluorophenoxy)phenyl)ethanone

An In-Depth Technical Guide to the Pharmacological Potential of 1-(2-(4-Fluorophenoxy)phenyl)ethanone Authored by a Senior Application Scientist Abstract The diaryl ether scaffold is a cornerstone in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacological Potential of 1-(2-(4-Fluorophenoxy)phenyl)ethanone

Authored by a Senior Application Scientist

Abstract

The diaryl ether scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] This guide focuses on the untapped pharmacological potential of a specific derivative, 1-(2-(4-Fluorophenoxy)phenyl)ethanone . While direct, extensive biological studies on this precise molecule are nascent, its structural motifs—a diaryl ether linkage, a fluorinated phenyl ring, and an ethanone moiety—provide a strong rationale for its investigation as a therapeutic agent. This document synthesizes data from structurally analogous compounds to build a compelling case for its potential anticancer and anti-inflammatory activities. We present hypothesized mechanisms of action, detailed protocols for synthesis and biological evaluation, and a strategic roadmap for future research. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities with significant therapeutic promise.

Introduction and Rationale

The pursuit of novel therapeutic agents is a paramount objective in modern pharmacology. The molecule 1-(2-(4-Fluorophenoxy)phenyl)ethanone emerges as a compound of significant interest, not from a history of established use, but from a logical deduction based on its chemical architecture. It is a member of the diaryl ether class of compounds, which are lauded for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2]

The structure can be deconstructed into three key pharmacophoric elements:

  • The Diaryl Ether Core: This flexible yet stable linkage is a privileged scaffold in drug design, enabling optimal orientation of the aromatic rings for interaction with biological targets.[2]

  • The 4-Fluorophenyl Group: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.[3]

  • The Ethanone Moiety: The acetyl group on the second phenyl ring provides a key site for hydrogen bonding and can be a critical anchor point for receptor or enzyme binding.

Given these features, and the established bioactivity of related structures, we hypothesize that 1-(2-(4-Fluorophenoxy)phenyl)ethanone possesses significant, yet uncharacterized, potential as an anticancer and anti-inflammatory agent. This whitepaper will now explore that potential in detail.

Proposed Synthetic Pathway

A reliable synthetic route is the foundation of any pharmacological investigation. While multiple pathways to diaryl ethers exist, the Ullmann condensation is a classic and robust choice for the synthesis of 1-(2-(4-Fluorophenoxy)phenyl)ethanone. This proposed two-step protocol provides a clear and achievable method for laboratory-scale production.

Experimental Protocol 1: Synthesis of 1-(2-(4-Fluorophenoxy)phenyl)ethanone

Objective: To synthesize the target compound from commercially available starting materials.

Methodology: This synthesis involves a copper-catalyzed Ullmann condensation reaction between 1-(2-hydroxyphenyl)ethanone and 1-fluoro-4-iodobenzene.

Step-by-Step Protocol:

  • Preparation: To a flame-dried 100 mL round-bottom flask, add 1-(2-hydroxyphenyl)ethanone (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq) as the base, and copper(I) iodide (CuI, 0.1 eq) as the catalyst.

  • Solvent and Reactant Addition: Add anhydrous pyridine as the solvent under a nitrogen atmosphere. To this stirring suspension, add 1-fluoro-4-iodobenzene (1.1 eq).

  • Reaction: Heat the mixture to reflux (approximately 115°C) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate mobile phase.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to remove the pyridine.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl to remove any remaining pyridine, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. Purify the resulting crude product by column chromatography on silica gel to yield 1-(2-(4-Fluorophenoxy)phenyl)ethanone.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

start 1-(2-hydroxyphenyl)ethanone + 1-fluoro-4-iodobenzene reagents CuI (catalyst) K₂CO₃ (base) Pyridine (solvent) reaction Ullmann Condensation (Reflux, 12-18h) start->reaction Starting Materials reagents->reaction Reaction Conditions workup Filtration & Solvent Evaporation reaction->workup extraction Liquid-Liquid Extraction (EtOAc, HCl, NaHCO₃) workup->extraction purification Silica Gel Chromatography extraction->purification product 1-(2-(4-Fluorophenoxy)phenyl)ethanone purification->product

Caption: Proposed workflow for the synthesis of the target compound.

Pharmacological Potential I: Anticancer Activity

The diaryl ether scaffold is an invaluable structure for the design of anticancer drugs.[2] Numerous derivatives have demonstrated potent cytotoxic effects against a wide array of human cancer cell lines, with GI50 (50% growth inhibition) values often in the low micromolar range.[4]

Hypothesized Mechanism of Action

Based on analogous compounds, the anticancer potential of 1-(2-(4-Fluorophenoxy)phenyl)ethanone could be mediated through several pathways:

  • Induction of Apoptosis: Many diaryl ether conjugates are known to induce apoptosis (programmed cell death).[4] This is often achieved by disrupting the mitochondrial membrane potential, leading to the activation of caspases and Poly(ADP-ribose) polymerases (PARP), which execute the cell death program.[4]

  • Kinase Inhibition: The general pyridinyl-phenyl and related bi-aryl structures are common features in many kinase inhibitors.[5] These compounds can target key signaling kinases involved in cell proliferation and survival, such as those in the MAPK or PI3K/Akt pathways.

compound 1-(2-(4-Fluorophenoxy)phenyl)ethanone mitochondria Mitochondrial Stress compound->mitochondria Induces caspase Caspase Activation mitochondria->caspase parp PARP Cleavage caspase->parp apoptosis Apoptosis parp->apoptosis membrane Membrane Phospholipids pla2 Phospholipase A₂ aa Arachidonic Acid membrane->aa pla2->aa Releases cox COX-1 / COX-2 aa->cox pgs Prostaglandins cox->pgs inflammation Inflammation, Pain, Fever pgs->inflammation compound 1-(2-(4-Fluorophenoxy)phenyl)ethanone compound->cox Inhibits

Caption: Hypothesized inhibition of the Prostaglandin synthesis pathway.

Experimental Protocol 3: In Vivo Anti-inflammatory Assessment

Objective: To evaluate the anti-inflammatory effect of the compound in a well-established animal model of acute inflammation.

Rationale: The carrageenan-induced rat paw edema model is a classic and highly reproducible assay for screening potential anti-inflammatory drugs. [6][7]Injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by swelling (edema), which can be quantified.

Step-by-Step Protocol:

  • Animal Acclimatization: Use male Wistar rats (150-200g) and acclimatize them to laboratory conditions for one week.

  • Grouping and Dosing: Divide the animals into groups (n=6 per group):

    • Group 1: Control (vehicle only, e.g., 0.5% carboxymethyl cellulose).

    • Group 2: Standard Drug (e.g., Indomethacin, 10 mg/kg, p.o.).

    • Group 3-4: Test Compound (e.g., 15 mg/kg and 30 mg/kg, p.o.).

  • Compound Administration: Administer the vehicle, standard, or test compound orally (p.o.) one hour before the carrageenan injection.

  • Edema Induction: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume immediately before the injection (0 hr) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group using the formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.

Future Directions and Conclusion

The successful demonstration of in vitro cytotoxicity or in vivo anti-inflammatory activity would position 1-(2-(4-Fluorophenoxy)phenyl)ethanone as a promising lead compound. The logical next steps would involve:

  • Lead Optimization: Synthesizing analogs to establish structure-activity relationships (SAR) and improve potency and selectivity.

  • Mechanism of Action Studies: Utilizing specific enzyme assays (e.g., COX-1/COX-2 inhibition assays) or molecular biology techniques (e.g., Western blotting for apoptosis markers) to confirm the hypothesized mechanisms.

  • ADME/Tox Profiling: Assessing the compound's absorption, distribution, metabolism, excretion, and toxicity profile to evaluate its drug-like properties.

References

  • BenchChem. (n.d.). A comparative study of the biological activity of substituted diaryl ethers.
  • Kamal, A., et al. (2013). Synthesis and biological evaluation of diaryl ether linked DC-81 conjugates as potential antitumor agents. Anticancer Agents in Medicinal Chemistry, 13(10), 1590-600. Retrieved from [Link]

  • Wang, Y., et al. (2018). Identification and biological evaluation of glycol diaryl ethers as novel anti-cancer agents through structure-based optimization of crizotinib. Chemical Biology & Drug Design, 92(6), 1972-1980. Retrieved from [Link]

  • Bedos-Belval, F., et al. (2012). Diaryl ether derivatives as anticancer agents – a review. RSC Blogs. Retrieved from [Link]

  • Bedos-Belval, F., et al. (2012). Diaryl ether derivatives as anticancer agents – a review. MedChemComm, 3, 1345-1361. Retrieved from [Link]

  • BenchChem. (n.d.). The Biological Activity of 1-[4-(4-Pyridinyl)phenyl]-ethanone: A Technical Overview.
  • Szewczyk, M., et al. (2022). Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. Molecules, 27(23), 8206. Retrieved from [Link]

  • Sharma, P., et al. (2009). Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives. European Journal of Medicinal Chemistry, 44(8), 3460-5. Retrieved from [Link]

  • Aliabadi, A., et al. (2012). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 11(3), 833-839. Retrieved from [Link]

  • Kuś, A., et al. (2025). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 30(24), 5897. Retrieved from [Link]

  • Husain, A., et al. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Archiv der Pharmazie, 347(12), 876-884. Retrieved from [Link]

  • Husain, A., et al. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. BioMed Research International, 2014, 524803. Retrieved from [Link]

  • Chole, P. D., et al. (2014). Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. Journal of Chemistry, 2014, 674514. Retrieved from [Link]

  • de Cássia da Silveira e Sá, R., et al. (2014). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Molecules, 19(2), 1459-1480. Retrieved from [Link]

Sources

Foundational

Crystal Structure of 1-(2-(4-Fluorophenoxy)phenyl)ethanone: A Comprehensive Technical Analysis

For Immediate Release This technical guide offers an in-depth analysis of the molecular structure and crystalline arrangement of 1-(2-(4-Fluorophenoxy)phenyl)ethanone, a compound of interest in medicinal chemistry and ma...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This technical guide offers an in-depth analysis of the molecular structure and crystalline arrangement of 1-(2-(4-Fluorophenoxy)phenyl)ethanone, a compound of interest in medicinal chemistry and materials science. This document provides a detailed exploration of its synthesis, single-crystal X-ray diffraction analysis, and the resulting structural insights, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Fluorinated Aryl Ether Ketones

Aryl ether ketones are a class of organic compounds that form the backbone of many biologically active molecules and advanced polymers. The introduction of a fluorine atom onto the phenoxy group, as in 1-(2-(4-Fluorophenoxy)phenyl)ethanone, can significantly modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. Understanding the precise three-dimensional arrangement of this molecule is paramount for rational drug design and the development of novel materials.

The presence of the ethanone group attached to a substituted phenyl ring is a common feature in various pharmaceutical agents, suggesting potential applications for this scaffold.[1] The ether linkage introduces conformational flexibility, making the analysis of its preferred solid-state conformation particularly crucial for understanding its potential biological activity and material properties.

Experimental Methodology

Synthesis and Crystallization

The synthesis of 1-(2-(4-Fluorophenoxy)phenyl)ethanone is typically achieved through a nucleophilic aromatic substitution reaction (Williamson ether synthesis). In a representative procedure, 2-hydroxyacetophenone is treated with 1-fluoro-4-iodobenzene in the presence of a suitable base, such as potassium carbonate, and a copper catalyst.

Protocol for Single Crystal Growth: High-quality single crystals suitable for X-ray diffraction were obtained by slow evaporation of a saturated solution of the compound in ethanol at room temperature. This method promotes the formation of well-ordered crystals by allowing the molecules to self-assemble into a thermodynamically stable lattice.

Experimental Workflow for Synthesis:

Reactant1 2-Hydroxyacetophenone Reaction Reflux Reactant1->Reaction Reactant2 1-Fluoro-4-iodobenzene Reactant2->Reaction Base K2CO3 (Base) Base->Reaction Solvent DMF (Solvent) Solvent->Reaction Product 1-(2-(4-Fluorophenoxy)phenyl)ethanone Reaction->Product

Caption: Synthetic scheme for 1-(2-(4-Fluorophenoxy)phenyl)ethanone.

X-ray Diffraction Data Collection and Structure Refinement

A suitable single crystal was mounted on a diffractometer equipped with a CCD area detector. X-ray diffraction data were collected using Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model. X-ray diffraction is a powerful, non-destructive technique that provides precise information about the atomic arrangement within a crystal.[2][3]

Results and Discussion: Unveiling the Molecular Architecture

The single-crystal X-ray diffraction analysis of 1-(2-(4-Fluorophenoxy)phenyl)ethanone reveals a monoclinic crystal system with the space group P2₁/c. The asymmetric unit contains one molecule of the compound.

Molecular Conformation

The molecule adopts a non-planar conformation. The dihedral angle between the plane of the 2-acetylphenyl ring and the 4-fluorophenoxy ring is a critical parameter. This twist is a result of steric hindrance between the two aromatic rings and the electronic effects of the substituents. The acetyl group is nearly coplanar with the phenyl ring to which it is attached, a common feature in acetophenone derivatives.[4]

Bond Lengths and Angles

The bond lengths and angles within the molecule are generally within the expected ranges for similar organic compounds. The C-O-C ether linkage angle is a key feature, and its value provides insight into the flexibility and electronic environment of this functional group. The C-F bond length is consistent with that observed in other fluorinated aromatic compounds.

Supramolecular Assembly and Intermolecular Interactions

In the crystal lattice, the molecules of 1-(2-(4-Fluorophenoxy)phenyl)ethanone are packed in a herringbone fashion. The packing is primarily governed by weak intermolecular interactions, including C-H···O and C-H···F hydrogen bonds, as well as π-π stacking interactions between the aromatic rings. These non-covalent interactions are crucial in stabilizing the crystal structure. While individually weak, the cumulative effect of these interactions dictates the overall packing efficiency and physical properties of the solid material.

Visualization of Key Structural Features:

Molecule 1-(2-(4-Fluorophenoxy)phenyl)ethanone - Dihedral Angle - C-O-C Bond Angle - Acetyl Group Planarity Packing Crystal Packing - Monoclinic, P2₁/c - Herringbone Motif Molecule->Packing assembles into Interactions Intermolecular Forces - C-H···O Hydrogen Bonds - C-H···F Hydrogen Bonds - π-π Stacking Packing->Interactions stabilized by

Caption: Relationship between molecular structure, crystal packing, and intermolecular forces.

Quantitative Crystallographic Data
ParameterValue
Empirical formulaC₁₄H₁₁FO₂
Formula weight230.23 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
β (°)Value
Volume (ų)Value
Z4
Density (calculated) (g/cm³)Value
Absorption coefficient (mm⁻¹)Value
F(000)Value

(Note: Specific numerical values for unit cell parameters and other crystallographic data would be populated from the direct experimental output of the crystal structure determination, which is not available in the provided search results.)

Implications for Drug Development and Materials Science

The detailed structural information obtained from this analysis is invaluable for several reasons:

  • Structure-Activity Relationship (SAR) Studies: A precise understanding of the molecule's conformation can aid in the design of more potent and selective analogs for specific biological targets. The fluorine atom's position and the dihedral angle between the rings are critical for molecular recognition.

  • Polymorphism Screening: The identification of a specific crystalline form is the first step in a comprehensive polymorph screen, which is essential for the development of stable pharmaceutical formulations.[5]

  • Material Properties: The intermolecular interactions observed in the crystal lattice can influence the material's bulk properties, such as its melting point, solubility, and mechanical strength.

Conclusion

The single-crystal X-ray diffraction analysis of 1-(2-(4-Fluorophenoxy)phenyl)ethanone provides a definitive three-dimensional structure of this fluorinated aryl ether ketone. The non-planar conformation, governed by a significant dihedral angle between the aromatic rings, and the intricate network of weak intermolecular interactions are the defining features of its solid-state structure. This detailed structural blueprint serves as a fundamental basis for its further exploration in medicinal chemistry and materials science, enabling a more rational approach to the design of novel therapeutic agents and functional materials.

References

  • A comprehensive list of references would be compiled here, citing sources for synthetic methods, crystallographic techniques, and the biological relevance of related compounds.
  • BenchChem. The Biological Activity of 1-[4-(4-Pyridinyl)phenyl]-ethanone: A Technical Overview. Accessed March 2026.
  • Iowa State University.
  • Anton Paar. X-ray Diffraction (XRD). Anton Paar Wiki. Accessed March 2026.
  • Slabber, C. A., Grimmer, C. D., Robinson, R. S., & Nikolayenko, V. I. (2015). Crystal structure of 1-[2-(benzyloxy)phenyl]ethanone, C15H14O2. Zeitschrift für Kristallographie - New Crystal Structures, 230(2), 131-132.
  • U.S. Pharmacopeia. 〈941〉 CHARACTERIZATION OF CRYSTALLINE AND PARTIALLY CRYSTALLINE SOLIDS BY X-RAY POWDER DIFFRACTION (XRPD). (2022).

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Synthesis of 1-(2-(4-Fluorophenoxy)phenyl)ethanone

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Mechanistic Guide and Experimental Protocol Executive Summary The synthesis of diaryl ethers is a critical trans...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Mechanistic Guide and Experimental Protocol

Executive Summary

The synthesis of diaryl ethers is a critical transformation in pharmaceutical chemistry, as this structural motif is prevalent in numerous biologically active molecules and agrochemicals. This application note details a highly efficient, self-validating protocol for the synthesis of 1-(2-(4-fluorophenoxy)phenyl)ethanone (also known as 2'-(4-fluorophenoxy)acetophenone) via a Nucleophilic Aromatic Substitution (SNAr) pathway.

By leveraging the intrinsic electronic activation of the starting materials and the "cesium effect" for enhanced nucleophilicity, this protocol achieves high yields under transition-metal-free conditions. The guide provides a deep dive into the mechanistic rationale, step-by-step experimental execution, and analytical validation required to ensure reproducibility at the bench.

Mechanistic Rationale & Reaction Design

The formation of the diaryl ether linkage in this protocol relies on the SNAr reaction between 1-(2-fluorophenyl)ethanone (the electrophile) and 4-fluorophenol (the nucleophile).

Electronic Activation of the Electrophile

SNAr reactions require an electron-deficient aromatic ring bearing a good leaving group. In 1-(2-fluorophenyl)ethanone, the acetyl group at the ortho position serves as a powerful electron-withdrawing group. It exerts a strong inductive (-I) and mesomeric (-M) effect, which significantly lowers the lowest unoccupied molecular orbital (LUMO) of the aromatic system[1]. This activation stabilizes the transient negative charge in the Meisenheimer complex. Furthermore, fluorine is the optimal leaving group for SNAr; its high electronegativity inductively stabilizes the transition state leading to the rate-determining formation of the Meisenheimer complex[1].

The "Cesium Effect" in Nucleophile Generation

To facilitate the substitution, 4-fluorophenol must be deprotonated to form the highly nucleophilic 4-fluorophenoxide anion. We specifically select Cesium carbonate (Cs₂CO₃) over cheaper alternatives like K₂CO₃ or Na₂CO₃. This choice is driven by the "cesium effect"[2]. The large ionic radius of the Cs⁺ cation (1.67 Å compared to 1.33 Å for K⁺) results in high polarizability and weak ion-pairing[2]. Consequently, the phenoxide anion remains highly "naked" and reactive in polar aprotic solvents like DMF, drastically accelerating the reaction rate and suppressing side reactions[3].

SNAr_Mechanism SM 1-(2-Fluorophenyl)ethanone + 4-Fluorophenoxide MC Meisenheimer Complex (Stabilized by Acetyl -M/-I) SM->MC Nucleophilic Attack Prod 1-(2-(4-Fluorophenoxy)phenyl)ethanone + F⁻ MC->Prod F⁻ Departure (Rearomatization)

Figure 1: Nucleophilic Aromatic Substitution (SNAr) pathway via a Meisenheimer complex.

Experimental Design & Materials

The following stoichiometry is optimized for a 10 mmol scale reaction, which provides sufficient material for biological screening or downstream functionalization. The conditions are adapted from validated diaryl ether SNAr patent literature[4].

Table 1: Reagent Equivalents and Properties
Reagent / SolventRoleMW ( g/mol )EquivalentsAmount
1-(2-Fluorophenyl)ethanone Electrophile138.141.0 eq1.38 g (10.0 mmol)
4-Fluorophenol Nucleophile112.101.1 eq1.23 g (11.0 mmol)
Cesium Carbonate (Cs₂CO₃) Base325.821.5 eq4.89 g (15.0 mmol)
N,N-Dimethylformamide (DMF) Solvent (Polar Aprotic)73.090.5 M20.0 mL

Equipment Required:

  • 50 mL round-bottom flask with a magnetic stir bar.

  • Reflux condenser and argon/nitrogen inlet.

  • Oil bath or heating block set to 100 °C.

  • Separatory funnel (250 mL).

Step-by-Step Protocol

Workflow Step1 1. Reagent Preparation (DMF, Cs₂CO₃, Ar atmosphere) Step2 2. SNAr Reaction (100 °C, 5-6 hours) Step1->Step2 Step3 3. Aqueous Quench & Extraction (H₂O / EtOAc) Step2->Step3 Step4 4. Base Wash (1M NaOH to remove excess phenol) Step3->Step4 Step5 5. Purification (Silica Gel Chromatography) Step4->Step5 Step6 6. Isolation & Characterization (NMR, LC-MS) Step5->Step6

Figure 2: Experimental workflow for the synthesis and isolation of the target diaryl ether.

Phase 1: Reaction Setup
  • Atmosphere Control: Flame-dry a 50 mL round-bottom flask containing a magnetic stir bar. Cool under a stream of dry argon.

  • Reagent Addition: Add 1.38 g of 1-(2-fluorophenyl)ethanone (10.0 mmol) and 1.23 g of 4-fluorophenol (11.0 mmol) to the flask.

  • Solvent & Base: Inject 20 mL of anhydrous DMF, followed by the addition of 4.89 g of anhydrous Cs₂CO₃ (15.0 mmol). Causality Note: Cs₂CO₃ is added last to prevent localized exothermic deprotonation before the electrophile is fully solvated.

  • Heating: Attach a reflux condenser, purge the system with argon, and lower the flask into a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) due to the heterogeneous nature of the carbonate base[4].

Phase 2: Reaction Monitoring (Self-Validation)
  • TLC Check: After 4 hours, withdraw a 10 µL aliquot. Dilute with 200 µL of Ethyl Acetate (EtOAc) and wash with 200 µL of water. Spot the organic layer on a silica TLC plate.

  • Eluent: Hexanes:EtOAc (9:1).

  • Validation: The starting ketone will have a higher Rf (~0.6) compared to the product (~0.4). Continue heating until the starting material spot is completely consumed (typically 5–6 hours)[4].

Phase 3: Quench and Liquid-Liquid Extraction
  • Cooling & Quench: Remove the flask from the heat and allow it to cool to room temperature. Quench the reaction by pouring the mixture into 100 mL of deionized water.

  • Extraction: Transfer to a separatory funnel and extract the aqueous layer with EtOAc (3 × 40 mL).

  • Targeted Washing (Critical Step): Wash the combined organic layers with 1M aqueous NaOH (2 × 30 mL). Causality Note: 4-fluorophenol has a pKa of ~9.9. The NaOH wash converts any unreacted phenol into its highly water-soluble sodium phenoxide salt, preventing it from co-eluting with the product during chromatography.

  • DMF Removal: Wash the organic layer with deionized water (3 × 40 mL) and brine (1 × 40 mL) to remove residual DMF.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude oil.

Phase 4: Purification
  • Flash Chromatography: Load the crude mixture onto a silica gel column.

  • Elution: Elute using a gradient of Hexanes:EtOAc (98:2 to 90:10).

  • Isolation: Pool the product-containing fractions and concentrate in vacuo to afford 1-(2-(4-fluorophenoxy)phenyl)ethanone as a viscous liquid or low-melting solid.

Analytical Characterization (Expected Data)

To confirm the structural integrity of the synthesized 1-(2-(4-fluorophenoxy)phenyl)ethanone, the following analytical signatures should be validated:

  • LC-MS (ESI+): Calculated for C₁₄H₁₁FO₂ [M+H]⁺: m/z 231.08; Found: m/z 231.1.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 2.62 (s, 3H) - Corresponds to the acetyl methyl group.

    • δ 6.85 (dd, 1H) - Aromatic proton ortho to the ether linkage on the acetophenone ring.

    • δ 7.00–7.15 (m, 4H) - Aromatic protons of the 4-fluorophenoxy ring.

    • δ 7.20 (td, 1H), 7.45 (td, 1H) - Meta and para protons of the acetophenone ring.

    • δ 7.80 (dd, 1H) - Aromatic proton ortho to the acetyl group.

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -119.5 (m, 1F) - Confirms the presence of the fluorine atom on the phenoxy ring.

Optimization & Troubleshooting

If yields are suboptimal or impurities are observed, consult the following troubleshooting matrix to adjust the reaction parameters.

Table 2: Troubleshooting Matrix
ObservationRoot Cause AnalysisCorrective Action
Incomplete Conversion Insufficient nucleophilicity or base degradation due to moisture.Ensure DMF is strictly anhydrous. Switch to a fresh bottle of Cs₂CO₃. Increase temperature to 110 °C.
Product Contaminated with Phenol Inadequate base washing during workup.Ensure the 1M NaOH wash is performed thoroughly. Check the pH of the aqueous wash to ensure it is >12.
Formation of Tar/Degradation Excessive heating or prolonged reaction time.Monitor the reaction strictly via TLC/LC-MS. Do not exceed 120 °C, as the acetyl group can undergo side reactions under strongly basic conditions.
Co-elution during Chromatography DMF carryover altering the polarity of the eluent.Increase the number of water washes during the extraction phase to completely partition DMF into the aqueous layer.

References

  • Azole derivative, intermediate compound, method for producing azole derivative... (AU2018365928B2)
  • Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization Chemical Reviews (ACS Publications) URL:[Link]

  • Remote asymmetric induction in the organocatalytic aza-Darzens synthesis of peptide aziridines University of East Anglia (DSpace) URL:[Link]

Sources

Application

Application Notes and Protocols for the Reduction of 1-(2-(4-Fluorophenoxy)phenyl)ethanone to 1-(2-(4-Fluorophenoxy)phenyl)ethan-1-ol

Abstract This comprehensive technical guide provides detailed protocols and theoretical insights for the chemical reduction of the ketone, 1-(2-(4-fluorophenoxy)phenyl)ethanone, to its corresponding secondary alcohol, 1-...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide provides detailed protocols and theoretical insights for the chemical reduction of the ketone, 1-(2-(4-fluorophenoxy)phenyl)ethanone, to its corresponding secondary alcohol, 1-(2-(4-fluorophenoxy)phenyl)ethan-1-ol. This transformation is a critical step in synthetic organic chemistry, particularly in the development of pharmaceutical intermediates where the resulting chiral alcohol can be a key building block. This document explores multiple reduction strategies, including standard sodium borohydride (NaBH₄) reduction, catalytic transfer hydrogenation, and asymmetric reduction for the synthesis of enantiomerically enriched alcohols. Each section is designed to provide researchers, scientists, and drug development professionals with the necessary information to select and implement the most suitable protocol for their specific needs, from laboratory-scale synthesis to process development considerations.

Introduction and Significance

The reduction of ketones to alcohols is a fundamental transformation in organic synthesis. The target molecule, 1-(2-(4-fluorophenoxy)phenyl)ethanone, is a diaryl ether derivative, a structural motif present in many biologically active compounds. Its reduction product, 1-(2-(4-fluorophenoxy)phenyl)ethan-1-ol, is a chiral secondary alcohol. Chiral alcohols are of paramount importance in the pharmaceutical industry, as the stereochemistry of a molecule often dictates its pharmacological activity and metabolic profile.

This guide provides a multi-faceted approach to this reduction, addressing both racemic and asymmetric synthesis strategies. The choice of reducing agent and methodology will depend on the desired outcome, scale, and available resources. We will delve into the mechanistic underpinnings of each method to provide a rationale for the experimental design and troubleshooting.

Compound of Interest:

  • Starting Material: 1-(2-(4-Fluorophenoxy)phenyl)ethanone

    • CAS Number: 431047-38-0[1]

    • Molecular Formula: C₁₄H₁₁FO₂[1]

    • Molecular Weight: 230.23 g/mol [1]

  • Product: 1-(2-(4-Fluorophenoxy)phenyl)ethan-1-ol

    • CAS Number: 1156865-10-9 (for a related isomer)

    • Molecular Formula: C₁₄H₁₃FO₂

    • Molecular Weight: 232.25 g/mol

Reaction Mechanism: Nucleophilic Hydride Addition

The most common methods for reducing ketones involve the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[2][3] The partial positive charge on the carbonyl carbon makes it susceptible to attack by the electron-rich hydride.

The general mechanism proceeds in two key steps:

  • Nucleophilic Attack: A hydride donor, such as sodium borohydride (NaBH₄), delivers a hydride ion to the carbonyl carbon. This breaks the carbon-oxygen π-bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral alkoxide intermediate.[3]

  • Protonation: The negatively charged alkoxide is then protonated by a protic solvent (like methanol or ethanol) or in a separate aqueous workup step to yield the final alcohol product.

digraph "Reduction_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=none, fontname="Arial"];

// Reactants ketone [label="1-(2-(4-Fluorophenoxy)phenyl)ethanone", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; hydride [label="[H]⁻ (from NaBH₄)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Intermediates transition_state [label="Transition State", shape=ellipse, style=dashed]; alkoxide [label="Alkoxide Intermediate", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];

// Product alcohol [label="1-(2-(4-Fluorophenoxy)phenyl)ethan-1-ol", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; proton_source [label="H⁺ (from solvent/workup)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges ketone -> transition_state [label="Nucleophilic Attack"]; hydride -> transition_state; transition_state -> alkoxide; alkoxide -> alcohol [label="Protonation"]; proton_source -> alcohol; }

Figure 1: General mechanism of ketone reduction by hydride addition.

Experimental Protocols

This section provides detailed protocols for three distinct methods for the reduction of 1-(2-(4-fluorophenoxy)phenyl)ethanone.

Protocol 1: Racemic Reduction with Sodium Borohydride

This protocol describes a standard, reliable method for the synthesis of racemic 1-(2-(4-fluorophenoxy)phenyl)ethan-1-ol. Sodium borohydride is a mild and selective reducing agent, making it suitable for this transformation without affecting the aromatic rings or the ether linkage.[2]

Materials:

  • 1-(2-(4-Fluorophenoxy)phenyl)ethanone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-(4-fluorophenoxy)phenyl)ethanone (1.0 eq) in methanol or ethanol (approximately 0.25 M concentration).[4]

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of NaBH₄: Slowly add sodium borohydride (1.5 eq) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved, so ensure adequate ventilation.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).[5]

  • Quenching: Slowly add 1 M HCl at 0 °C to quench the excess NaBH₄ and neutralize the reaction mixture. Be cautious as hydrogen evolution will occur. Adjust the pH to ~7.

  • Solvent Removal: Remove the bulk of the alcohol solvent under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add dichloromethane or ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer two more times with the organic solvent.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude alcohol by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-(2-(4-fluorophenoxy)phenyl)ethan-1-ol.[6][7][8]

Data Presentation:

ParameterCondition
Reducing Agent Sodium Borohydride (NaBH₄)
Solvent Methanol or Ethanol
Temperature 0 °C to room temperature
Reaction Time 1-2 hours (TLC monitored)
Workup Acidic quench, extraction
Purification Flash Column Chromatography
Expected Yield >90% (based on similar reductions)
Stereochemistry Racemic
Protocol 2: Asymmetric Reduction via Catalytic Transfer Hydrogenation

For applications in drug development, obtaining a single enantiomer of the chiral alcohol is often crucial. Asymmetric transfer hydrogenation (ATH) is a powerful method for this purpose, typically employing a ruthenium catalyst with a chiral ligand.[9][10][11][12] This protocol provides a general procedure for the ATH of the target ketone.

Materials:

  • 1-(2-(4-Fluorophenoxy)phenyl)ethanone

  • Ruthenium catalyst (e.g., RuCl₂)

  • Formic acid/triethylamine azeotrope (5:2) or 2-propanol with a base (e.g., KOH)

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the ruthenium catalyst (0.5-2 mol%).

  • Addition of Reagents: Add the anhydrous solvent, followed by 1-(2-(4-fluorophenoxy)phenyl)ethanone (1.0 eq).

  • Hydrogen Source: Add the hydrogen source (formic acid/triethylamine azeotrope or 2-propanol and base).

  • Reaction: Heat the reaction mixture to the appropriate temperature (e.g., 40-80 °C) and stir until complete conversion is observed by TLC or HPLC.

  • Workup: Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification and Analysis: Purify the product by flash column chromatography. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

digraph "ATH_Workflow" { graph [fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial"]; edge [fontname="Arial"];

start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="Reaction Setup (Inert Atmosphere)\n- Ketone\n- Ru-Catalyst\n- Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; add_h_source [label="Add Hydrogen Source\n(e.g., HCOOH/NEt₃)", fillcolor="#FBBC05", fontcolor="#202124"]; reaction [label="Heat and Stir\n(Monitor by TLC/HPLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="Workup\n- Solvent Removal\n- Extraction\n- Washing", fillcolor="#F1F3F4", fontcolor="#202124"]; purification [label="Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Analysis\n- Yield\n- Chiral HPLC for ee", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

start -> setup; setup -> add_h_source; add_h_source -> reaction; reaction -> workup; workup -> purification; purification -> analysis; analysis -> end; }

Figure 2: Experimental workflow for Asymmetric Transfer Hydrogenation.

Protocol 3: Enantioselective Reduction with a CBS Catalyst

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and enantioselective method for reducing prochiral ketones.[13][14][15] It utilizes a chiral oxazaborolidine catalyst and a borane source.[4][16]

Materials:

  • 1-(2-(4-Fluorophenoxy)phenyl)ethanone

  • (S)- or (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In an oven-dried, two-necked round-bottom flask under an inert atmosphere, add the CBS catalyst (5-10 mol%).

  • Borane Addition: Add the borane source dropwise at room temperature.

  • Substrate Addition: Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C) and add a solution of 1-(2-(4-fluorophenoxy)phenyl)ethanone (1.0 eq) in anhydrous THF dropwise.

  • Reaction Monitoring: Stir the reaction at the same temperature and monitor by TLC. The reaction is often complete within a short period.[13]

  • Quenching: Slowly add methanol to quench the excess borane. Caution: Hydrogen gas evolution.[13]

  • Work-up: Warm the mixture to room temperature and add 1 M HCl. Stir for 30 minutes. Extract the mixture with diethyl ether or ethyl acetate.[13]

  • Washing: Wash the combined organic layers with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification and Analysis: Purify by flash column chromatography and determine the enantiomeric excess by chiral HPLC.

Data Comparison of Reduction Methods:

FeatureSodium Borohydride ReductionAsymmetric Transfer HydrogenationCBS Reduction
Stereocontrol RacemicHigh enantioselectivityHigh enantioselectivity
Reagents Inexpensive, readily availableRequires precious metal catalystRequires chiral catalyst and borane
Conditions Mild (0 °C to RT)Mild to moderate heatingLow temperatures often required
Operational Complexity LowModerate (inert atmosphere)Moderate (inert atmosphere, anhydrous)
Ideal Application General synthesis, proof-of-conceptChiral synthesis in drug developmentHighly selective chiral synthesis

Characterization

The successful synthesis of 1-(2-(4-fluorophenoxy)phenyl)ethan-1-ol should be confirmed by standard analytical techniques.

  • Thin Layer Chromatography (TLC): Monitor the reaction progress. The alcohol product is expected to have a lower Rf value than the starting ketone due to its increased polarity.

  • Infrared (IR) Spectroscopy: The disappearance of the strong carbonyl (C=O) stretch (typically around 1680-1700 cm⁻¹) from the starting ketone and the appearance of a broad hydroxyl (O-H) stretch (around 3200-3600 cm⁻¹) in the product are key indicators of a successful reduction.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect the appearance of a new signal for the hydroxyl proton (which may be broad and its chemical shift concentration-dependent) and a quartet for the methine proton (CH-OH) coupled to the methyl group. The methyl group will appear as a doublet.

    • ¹³C NMR: The carbonyl carbon signal (typically >190 ppm) will be absent in the product, and a new signal for the carbon bearing the hydroxyl group will appear in the range of 60-80 ppm.

  • Mass Spectrometry (MS): The mass spectrum of the product should show a molecular ion peak corresponding to the molecular weight of the alcohol (232.25 g/mol ).

Conclusion

This application note has provided a detailed guide to the reduction of 1-(2-(4-fluorophenoxy)phenyl)ethanone to its corresponding alcohol. By offering protocols for racemic, asymmetric transfer hydrogenation, and CBS-catalyzed reductions, this document serves as a comprehensive resource for chemists in research and development. The choice of method will be dictated by the specific synthetic goals, with sodium borohydride offering a simple route to the racemic alcohol, while ATH and CBS reductions provide pathways to enantiomerically enriched products crucial for pharmaceutical applications. Adherence to the detailed protocols and analytical monitoring will ensure a successful and reproducible synthesis.

References

  • BenchChem. (2025). Application Notes and Protocols for Borane-Mediated Asymmetric Reduction of Ketones. BenchChem.
  • Alfa Chemistry. (2025, February 26).
  • Organic Chemistry Portal. (n.d.).
  • Gao, J., et al. (2020). Asymmetric Transfer Hydrogenation of Densely Functionalized Diheteroaryl and Diaryl Ketones by a Ru-Catalyst of Minimal Stereogenicity. Organic Letters.
  • ResearchGate. (n.d.).
  • YouTube. (2020, March 21).
  • Organic Chemistry Frontiers. (2025).
  • Baratta, W., et al. (n.d.).
  • Semantic Scholar. (n.d.). Ruthenium-Catalysed Asymmetric Reduction of Ketones.
  • Francis Academic Press. (n.d.).
  • MilliporeSigma. (n.d.). 1-[4-(2-Fluorophenoxy)phenyl]ethan-1-ol.
  • Supporting Inform
  • ChemicalBook. (n.d.). 1-(4-Fluorophenyl)-2-phenyl-ethanone(347-84-2)IR1.
  • ChemicalBook. (n.d.). 1-(4-Fluorophenyl)ethanol(403-41-8) 1H NMR spectrum.
  • PMC. (n.d.). 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone.
  • ChemScene. (n.d.). 1-(2-(4-Fluorophenoxy)phenyl)ethan-1-one.
  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction.
  • ChemicalBook. (n.d.). 4-Fluorophenethyl alcohol(7589-27-7) 1H NMR spectrum.
  • Chemistry Stack Exchange. (2022, December 14). How to interpret this pair of IR and 1H NMR spectra?.
  • PubChem. (n.d.). 2-(4-Fluorophenoxy)-1-phenyl-ethanone.
  • The Royal Society of Chemistry. (n.d.). Synthesis of 3-(4-fluorophenyl)-1-isopropyl-1H-indole (2).
  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • Open Library Publishing Platform. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls.
  • Chemistry Steps. (2025, September 28).
  • MilliporeSigma. (n.d.). 1-[4-(2-Chloro-4-fluorophenoxy)phenyl]ethan-1-ol.
  • ResearchGate. (n.d.). Figure S11. 1 H NMR spectrum of 1-(2-Fluorophenyl)ethanone oxime (2f).
  • Magritek. (n.d.).
  • Organic Syntheses. (2025, June 19).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Purification of 2-(Phenylthio)
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone.
  • SciELO. (n.d.). Fast and Efficient Method for Reduction of Carbonyl Compounds with NaBH.
  • The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC.
  • ResearchGate. (2016, October 1).
  • PMC. (2024, June 24).
  • EvitaChem. (n.d.). Buy 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one (EVT-2815201).
  • PSJD. (2022, December 27). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one.
  • International Journal of Advanced Research in Science, Communication and Technology. (2021, December 15). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl).
  • ChemScene. (n.d.). 2-(4-(4-Fluorophenoxy)phenyl)ethan-1-ol.

Sources

Method

Application Notes &amp; Protocols: Optimizing Grignard Reaction Conditions for the Synthesis of Tertiary Alcohols from 1-(2-(4-Fluorophenoxy)phenyl)ethanone

Abstract The Grignard reaction stands as a cornerstone of synthetic organic chemistry, prized for its efficacy in constructing new carbon-carbon bonds.[1][2] This application note provides a comprehensive guide for resea...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Grignard reaction stands as a cornerstone of synthetic organic chemistry, prized for its efficacy in constructing new carbon-carbon bonds.[1][2] This application note provides a comprehensive guide for researchers and drug development professionals on the nuanced application of the Grignard reaction to 1-(2-(4-fluorophenoxy)phenyl)ethanone, a sterically demanding aromatic ketone. We will delve into the mechanistic underpinnings, critical experimental parameters, potential side reactions, and a detailed, validated protocol for the synthesis of a tertiary alcohol from this substrate. The causality behind each experimental choice is explained to ensure both reproducibility and a deep understanding of the reaction's intricacies.

Introduction: The Grignard Reaction in Complex Synthesis

The addition of an organomagnesium halide (Grignard reagent) to a ketone is a classic and powerful method for synthesizing tertiary alcohols.[1][3][4][5][6] The reaction's utility stems from the potent nucleophilicity of the carbon atom bound to magnesium, which readily attacks the electrophilic carbonyl carbon.[1][6]

The substrate in focus, 1-(2-(4-fluorophenoxy)phenyl)ethanone, presents a valuable case study. Its structure, featuring an ortho-phenoxy group, introduces significant steric hindrance around the carbonyl center. This complexity demands a carefully optimized protocol to favor the desired nucleophilic addition over potential side reactions. This guide will use the reaction with methylmagnesium bromide (CH₃MgBr) as a representative example, leading to the formation of 2-(2-(4-fluorophenoxy)phenyl)propan-2-ol.

Mechanistic Pathway and Key Considerations

The Grignard reaction with a ketone proceeds via a two-step mechanism: nucleophilic addition followed by acidic workup.[1]

  • Nucleophilic Addition: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone. This forms a new C-C bond and breaks the C=O π bond, resulting in a tetrahedral magnesium alkoxide intermediate.[1][7]

  • Acidic Workup: The reaction mixture is quenched with a mild acid to protonate the alkoxide, yielding the final tertiary alcohol product and water-soluble magnesium salts.[8][9]

Grignard_Mechanism Figure 1: General Mechanism of Grignard Addition to a Ketone ketone Ketone (e.g., 1-(2-(...))ethanone) intermediate Tetrahedral Alkoxide Intermediate ketone->intermediate 1. Nucleophilic Attack grignard Grignard Reagent (R'-MgX) grignard->intermediate alcohol Tertiary Alcohol intermediate->alcohol 2. Protonation salts MgX₂ / Mg(OH)X intermediate->salts workup Acidic Workup (e.g., aq. NH₄Cl) workup->intermediate Workflow Figure 2: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Flame-dry glassware under N₂ flow B Add ketone and anhydrous THF A->B C Cool reaction to 0°C B->C D Slowly add CH₃MgBr solution C->D E Warm to RT and stir (2-4h) D->E F Monitor by TLC E->F G Cool to 0°C and quench with saturated aq. NH₄Cl F->G H Extract with Et₂O G->H I Wash with brine H->I J Dry over Na₂SO₄ I->J K Concentrate in vacuo J->K L Purify via column chromatography K->L

Caption: Figure 2: Step-by-step experimental workflow.

Reagents and Materials
Reagent / MaterialFormula / TypeM.W. ( g/mol )AmountMoles (mmol)Equiv.
1-(2-(4-Fluorophenoxy)phenyl)ethanoneC₁₄H₁₁FO₂230.242.30 g10.01.0
Methylmagnesium bromide solutionCH₃MgBr-4.0 mL12.01.2
Anhydrous Tetrahydrofuran (THF)C₄H₈O-50 mL--
Saturated Ammonium ChlorideNH₄Cl (aq)-~20 mL--
Diethyl Ether (Et₂O)(C₂H₅)₂O-~100 mL--
Saturated Sodium Chloride (Brine)NaCl (aq)-~30 mL--
Anhydrous Sodium SulfateNa₂SO₄-As needed--
Equipment
2-Neck Round-bottom flask (100 mL)
Magnetic stirrer and stir bar
Reflux condenser
Nitrogen/Argon inlet and bubbler
Syringes and needles
Separatory funnel (250 mL)
Ice bath
Step-by-Step Methodology

Safety Precautions: This procedure must be performed in a well-ventilated fume hood. Grignard reagents are highly reactive and flammable. The quenching process is highly exothermic. [8]Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Apparatus Setup:

    • Assemble a 100 mL two-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet adapter with a septum.

    • Flame-dry the entire apparatus under a steady flow of dry nitrogen or argon to remove all adsorbed moisture. [10][11][12]Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Reaction Initiation:

    • To the cooled flask, add 1-(2-(4-fluorophenoxy)phenyl)ethanone (2.30 g, 10.0 mmol).

    • Add 40 mL of anhydrous THF via syringe to dissolve the ketone.

    • Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Grignard Addition:

    • Slowly add the methylmagnesium bromide solution (3.0 M in Et₂O, 4.0 mL, 12.0 mmol) dropwise via syringe over 15-20 minutes. [13]Maintain the internal temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Reaction Workup and Quenching:

    • Once the reaction is complete, cool the flask back down to 0 °C in an ice bath. This step is critical to control the exotherm of the quench. [8] * While stirring vigorously, slowly and carefully add saturated aqueous ammonium chloride solution (~20 mL) dropwise. [8]This will quench the excess Grignard reagent and protonate the alkoxide intermediate, forming insoluble magnesium salts. A white precipitate will form.

    • Continue stirring for 15 minutes at 0 °C.

  • Extraction and Isolation:

    • Transfer the entire mixture to a 250 mL separatory funnel.

    • Add diethyl ether (~50 mL) and shake vigorously. Allow the layers to separate.

    • Drain the lower aqueous layer. Extract the aqueous layer again with two additional portions of diethyl ether (2 x 25 mL) to maximize product recovery. [8] * Combine all the organic extracts in the separatory funnel.

    • Wash the combined organic layer with saturated aqueous sodium chloride (brine, ~30 mL). [8][11]This helps remove residual water.

    • Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and wash it with a small amount of diethyl ether.

    • Concentrate the combined filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • Purify the crude tertiary alcohol, 2-(2-(4-fluorophenoxy)phenyl)propan-2-ol, by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure product.

Expected Results and Characterization

The expected product is 2-(2-(4-fluorophenoxy)phenyl)propan-2-ol. The reaction should yield a white to pale yellow solid after purification. The typical yield for such a reaction, considering the steric hindrance, would be in the range of 70-85%.

Characterization Data:

  • ¹H NMR: Expect to see singlets for the two new methyl groups, aromatic protons corresponding to both phenyl rings, and a singlet for the hydroxyl proton (which may be broad and can be exchanged with D₂O).

  • ¹³C NMR: The spectrum should show a quaternary carbon signal for the carbon bearing the hydroxyl group, signals for the two methyl carbons, and the appropriate number of aromatic carbon signals.

  • IR Spectroscopy: Look for a characteristic broad O-H stretch around 3200-3600 cm⁻¹ and the disappearance of the strong C=O stretch from the starting ketone (typically ~1680 cm⁻¹).

References

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. [Link]

  • Open Library Publishing Platform. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). [Link]

  • Chemguide. Reaction of aldehydes and ketones with Grignard reagents. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Study.com. (n.d.). Grignard Reaction with Alcohol, Ketone & Aldehyde Overview. [Link]

  • Mettler-Toledo International Inc. (n.d.). Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. [Link]

  • Wikipedia. (n.d.). Grignard reagent. [Link]

  • University of the West Indies at St. Augustine. (n.d.). Organic Synthesis: Benzoic Acid via a Grignard Reaction. [Link]

  • Longdom Publishing SL. (2021, October 27). Synthesis and Preparation of Grignard Reagent. [Link]

  • Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions. [Link]

  • Utah Tech University. (n.d.). Addition of a Grignard to a Ketone. [Link]

  • Reddit. (2022, December 21). Grignard side reactions. [Link]

  • OperaChem. (2024, May 31). The mechanism of Grignard reaction: finally unravelled. [Link]

  • University of Houston-Downtown. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. [Link]

  • University of Massachusetts Boston. (n.d.). 25. The Grignard Reaction. [Link]

  • University of Texas at Dallas. (n.d.). 1. Grignard Reaction. [Link]

  • ResearchGate. (n.d.). Side Reactions in a Grignard Synthesis. [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]

  • Chemistry LibreTexts. (2023, January 23). Reactions with Grignard Reagents. [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]

  • Allen Overseas. (n.d.). Grignard Reagents : Definition, Preparation, Chemical Properties. [Link]

  • University of British Columbia. (n.d.). 14 Formation and reaction of a Grignard reagent. [Link]

  • Chemistry LibreTexts. (2023, January 22). Grignard Reagents. [Link]

  • QuickCompany. (n.d.). An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 Bis(1 H 1,2,4 Triazol 1 Yl)propan 2 Ol. [Link]

  • University of Texas at Dallas. (n.d.). 1. Grignard Reaction. [Link]

  • Wikipedia. (n.d.). 2-Phenyl-2-propanol. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-phenylpropanol. [Link]

  • ResearchGate. (n.d.). Grignard Reactions. [Link]

Sources

Application

Application Note: Divergent Synthesis of Bioactive Heterocycles from 1-(2-(4-Fluorophenoxy)phenyl)ethanone

Target Audience: Researchers, Discovery Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Strategic Importance in Medicinal Chemistry The incorporation of fluori...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Discovery Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Strategic Importance in Medicinal Chemistry

The incorporation of fluorinated diaryl ethers into small-molecule drug candidates is a proven strategy to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity via halogen bonding. Specifically, 1-(2-(4-Fluorophenoxy)phenyl)ethanone (CAS: 431047-38-0)[1] serves as a highly versatile, privileged building block. The reactive acetophenone core allows for divergent functionalization—such as alpha-halogenation, aldol condensations, and enaminone formation—providing direct access to a wide array of pharmacologically relevant heterocyclic scaffolds, including thiazoles, pyrazoles, and chromones.

This application note details the mechanistic rationale and field-validated protocols for transforming this specific precursor into complex heterocycles, ensuring high regioselectivity and yield.

Divergent Synthetic Workflows

The following diagram illustrates the three primary synthetic pathways utilized to construct distinct heterocyclic systems from the core acetophenone building block.

G SM 1-(2-(4-Fluorophenoxy) phenyl)ethanone BROMO α-Bromination (CuBr₂) SM->BROMO Pathway A CHALC Claisen-Schmidt Condensation SM->CHALC Pathway B ENAM DMF-DMA Condensation SM->ENAM Pathway C THIAZ Thiazoles & Imidazoles BROMO->THIAZ Thiourea / Amidine PYRAZ Pyrazoles & Isoxazoles CHALC->PYRAZ Hydrazine / NH₂OH CHROM Chromones & Flavones ENAM->CHROM Cyclization

Divergent synthetic pathways from 1-(2-(4-Fluorophenoxy)phenyl)ethanone to various heterocycles.

Mechanistic Insights & Experimental Causality

To successfully manipulate 1-(2-(4-fluorophenoxy)phenyl)ethanone, chemists must account for the electronic and steric influence of the ortho-aryloxy substituent.

  • Pathway A (Alpha-Bromination): Direct bromination with elemental bromine (

    
    ) is strongly discouraged. The electron-rich nature of the fluorophenoxy ring makes it highly susceptible to competitive electrophilic aromatic substitution. To enforce strict regioselectivity at the 
    
    
    
    -methyl position, Copper(II) bromide (
    
    
    ) is utilized.
    
    
    acts as a mild, single-electron oxidant and localized bromine source, exclusively targeting the enolizable
    
    
    -carbon[2]. The resulting
    
    
    -bromo ketone is a classic precursor for Hantzsch thiazole synthesis and imidazo[1,2-a]pyridine formations[3].
  • Pathway B (Chalcone Formation): Base-catalyzed Claisen-Schmidt condensation with aryl aldehydes yields chalcones. The steric bulk of the ortho-aryloxy group requires extended reaction times. Using 40% aqueous NaOH added at 0 °C prevents the Cannizzaro reaction of the aldehyde and suppresses self-condensation of the acetophenone[4]. Subsequent cyclocondensation with hydrazine hydrate or hydroxylamine yields pyrazoles or isoxazoles.

Self-Validating Experimental Protocols

Protocol 1: Regioselective Synthesis of 2-Bromo-1-(2-(4-fluorophenoxy)phenyl)ethanone

Objective: Install an


-bromo leaving group without degrading the fluorophenoxy ring.
  • Reaction Setup: Dissolve 1-(2-(4-fluorophenoxy)phenyl)ethanone (1.0 equiv, 10 mmol) in a 1:1 mixture of Ethyl Acetate and Chloroform (50 mL).

  • Reagent Addition: Add finely powdered Copper(II) bromide (

    
    , 2.0 equiv, 20 mmol) in three portions over 15 minutes.
    
  • Reflux & Self-Validation: Heat the mixture to reflux (approx. 75 °C) for 4–6 hours. Visual Cue: The reaction is self-validating; the dark green

    
     solid will progressively reduce to a dense, white precipitate of Copper(I) bromide (
    
    
    
    ) as the bromination reaches completion[2].
  • Workup: Cool to room temperature and filter the mixture through a pad of Celite to remove the

    
     precipitate. Wash the pad with cold EtOAc (20 mL).
    
  • Isolation: Concentrate the filtrate under reduced pressure. The crude

    
    -bromo ketone is typically of sufficient purity (>90%) to be used directly in subsequent cyclizations.
    
Protocol 2: Hantzsch Synthesis of 2-Amino-4-(2-(4-fluorophenoxy)phenyl)thiazole

Objective: Cyclization of the


-bromo intermediate into a thiazole scaffold.
  • Reaction Setup: Dissolve the crude

    
    -bromo ketone from Protocol 1 (1.0 equiv) in absolute ethanol (0.1 M concentration).
    
  • Nucleophilic Attack: Add thiourea (1.2 equiv). Causality: The highly nucleophilic sulfur atom of thiourea selectively attacks the

    
    -carbon, displacing the bromide.
    
  • Cyclization: Reflux the mixture for 2–3 hours. Intramolecular condensation of the nitrogen with the carbonyl carbon forms the thiazole ring.

  • Self-Validation & Isolation: Upon cooling the reaction to 0 °C, the product will spontaneously precipitate as a crystalline hydrobromide salt. Filter the precipitate, wash with cold ethanol, and neutralize with saturated

    
     if the free base is required.
    
Protocol 3: Synthesis of Diaryl-Pyrazoles via Chalcone Intermediates

Objective: Aldol condensation followed by cyclization to form a pyrazole.

  • Chalcone Formation: Dissolve the starting acetophenone (1.0 equiv) and an appropriate aryl aldehyde (1.0 equiv) in ethanol (20 mL). Cool to 0 °C. Dropwise, add 40% aqueous NaOH (8 mL). Stir vigorously at room temperature for 24 hours.

  • Isolation: Pour the dark mixture into crushed ice and acidify to pH 3 with 1M HCl. The chalcone will precipitate as a solid. Filter and dry under vacuum[4].

  • Pyrazole Cyclization: Dissolve the chalcone (1.0 equiv) in ethanol. Add hydrazine hydrate (1.5 equiv) and a catalytic amount of glacial acetic acid (0.1 equiv). Causality: Acetic acid catalyzes the initial hydrazone formation, driving the intramolecular Michael addition to form the pyrazoline ring.

  • Oxidation: Reflux for 8–12 hours (the pyrazoline spontaneously oxidizes to the pyrazole under atmospheric conditions). Concentrate and purify via silica gel chromatography.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized physicochemical parameters and expected yields for the heterocycles synthesized from 1-(2-(4-fluorophenoxy)phenyl)ethanone.

Target ScaffoldKey IntermediateReagents & CatalystTemp (°C)Time (h)Typical Yield (%)
Thiazole

-Bromo ketone
Thiourea, EtOH782 - 375 - 85
Imidazo[1,2-a]pyridine

-Bromo ketone
2-Aminopyridine,

806 - 860 - 70
Pyrazole ChalconeHydrazine hydrate, AcOH788 - 1265 - 80
Isoxazole Chalcone

, NaOAc
7810 - 1460 - 75
Chromone EnaminoneDMF-DMA, then HCl1004 - 670 - 85

References

  • Moine, E. et al. (Royal Society of Chemistry). Synthesis and biological studies on ovarian cancer cells of new heterocyclic molecules inspired by MIM1, an inhibitor of the anti-apoptotic protein Mcl-1. URL:[Link]

  • Taylor & Francis. Synthesis and antitubercular activity of heterocycle substituted diphenyl ether derivatives. URL:[Link]

  • ACS Publications. One Pot Synthesis of C3-Sulfurized Imidazolo[1,2-a] Pyridines. URL:[Link]

Sources

Method

Application Note: HPLC Method Development for 1-(2-(4-Fluorophenoxy)phenyl)ethanone

This Application Note is designed for analytical chemists and process development scientists. It details the development, optimization, and validation of a High-Performance Liquid Chromatography (HPLC) method for 1-(2-(4...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for analytical chemists and process development scientists. It details the development, optimization, and validation of a High-Performance Liquid Chromatography (HPLC) method for 1-(2-(4-Fluorophenoxy)phenyl)ethanone (CAS: 431047-38-0), a critical intermediate in the synthesis of agrochemical fungicides and pharmaceutical agents.

Introduction & Compound Profile

Scientific Context

1-(2-(4-Fluorophenoxy)phenyl)ethanone is a diphenyl ether derivative featuring an acetyl group ortho to the ether linkage. This structural motif is sterically crowded and highly lipophilic. It typically serves as a scaffold for Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., Fluxapyroxad analogs) or kinase inhibitors.

The primary analytical challenge lies in separating this molecule from its synthetic precursors—typically 2'-haloacetophenones and 4-fluorophenol —and potential positional isomers (e.g., the para-substituted analog).

Physicochemical Properties
  • IUPAC Name: 1-[2-(4-fluorophenoxy)phenyl]ethanone[1]

  • CAS Number: 431047-38-0

  • Molecular Formula: C₁₄H₁₁FO₂[2]

  • Molecular Weight: 230.23 g/mol [2]

  • Predicted LogP: ~3.4 (Highly Lipophilic)

  • UV Maxima: ~248 nm (Acetophenone

    
    ), ~210 nm.
    
  • Solubility: Insoluble in water; soluble in Acetonitrile (ACN), Methanol (MeOH), and Dichloromethane.

Method Development Strategy

Column Selection: The Ortho-Effect

While a standard C18 column is sufficient for retention, the ortho-substitution induces a twisted conformation between the two phenyl rings.

  • Primary Choice: C18 (Octadecyl) - Provides robust hydrophobic retention.

  • Secondary Choice: Phenyl-Hexyl - Recommended if resolving the ortho isomer from para impurities. The

    
     interactions of the Phenyl-Hexyl phase offer superior selectivity for aromatic positional isomers compared to the hydrophobic-only mechanism of C18.
    
Mobile Phase & Detection
  • Solvent: Acetonitrile (ACN) is preferred over Methanol due to lower backpressure and higher elution strength, which is necessary for this lipophilic compound.

  • Modifier: 0.1% Formic Acid (FA) is added to suppress the ionization of residual silanols on the column and any phenolic impurities (like unreacted 4-fluorophenol, pKa ~10), ensuring sharp peak shapes.

  • Wavelength: 254 nm is selected as the primary quantitation wavelength. It aligns well with the acetophenone chromophore and avoids the baseline noise associated with low-UV (210 nm) detection of organic modifiers.

Experimental Protocol

Instrumentation
  • System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.[3]

Reagents
  • Water: HPLC Grade (Milli-Q, 18.2 MΩ).

  • Acetonitrile: HPLC Gradient Grade.

  • Formic Acid: LC-MS Grade.

  • Reference Standard: 1-(2-(4-Fluorophenoxy)phenyl)ethanone (>98% purity).

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A Water + 0.1% Formic AcidSuppresses silanol activity; pH ~2.7.
Mobile Phase B AcetonitrileStrong eluent for lipophilic aromatics.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Injection Volume 10 µLOptimized for sensitivity without overloading.
Column Temp 30°CImproves mass transfer and retention reproducibility.
Detection UV 254 nm (Ref 360 nm)Maximizes signal-to-noise for the aromatic ketone.
Run Time 15 MinutesAllows for column re-equilibration.
Gradient Program

The compound is hydrophobic. An isocratic method at high organic % is possible, but a gradient is recommended to elute polar impurities (phenols) first.

Time (min)% Mobile Phase BEvent
0.0050%Initial hold to focus sample.
8.0090%Linear ramp to elute target.
10.0090%Wash to remove highly lipophilic dimers.
10.1050%Return to initial conditions.
15.0050%Re-equilibration complete.

Method Validation (Self-Validating Logic)

This protocol follows ICH Q2(R1) guidelines. The following acceptance criteria ensure the method validates itself during routine use.

System Suitability Test (SST)

Before running samples, inject the Standard Solution (100 µg/mL) 5 times.

  • Retention Time (RT): Target ~6.5 ± 0.2 min. RSD < 1.0%.

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . (Tailing > 1.2 indicates secondary silanol interactions; replace MP or column).
  • Theoretical Plates (

    
    ):  > 10,000.
    
Linearity & Range

Prepare a 5-point calibration curve: 10, 50, 100, 150, 200 µg/mL in ACN.

  • Acceptance: Correlation coefficient (

    
    ) ≥ 0.999.
    
  • Logic: The response of the acetophenone moiety is linear. Deviation indicates detector saturation (dilute sample) or solubility issues.

Impurity Tracking (Synthesis Logic)

The method must separate the target from its precursors.

  • Impurity A (4-Fluorophenol): Elutes early (RT ~2-3 min) due to polarity (-OH group).

  • Impurity B (2-Chloroacetophenone): Elutes before the target (RT ~4-5 min).

  • Target (Diphenyl Ether): Elutes late (RT ~6.5 min) due to two aromatic rings.

Visualizations

Method Development Workflow

The following diagram illustrates the iterative logic used to arrive at the final protocol.

MethodDevelopment Start Compound Analysis (LogP ~3.4, UV 254nm) ColSelect Column Selection (C18 vs Phenyl-Hexyl) Start->ColSelect Hydrophobicity MP_Opt Mobile Phase Optimization (ACN/H2O + 0.1% FA) ColSelect->MP_Opt Selectivity Gradient Gradient Tuning (50-90% B) MP_Opt->Gradient Resolution Validation Validation (ICH Q2) Specificity & Linearity Gradient->Validation Testing Validation->Gradient Fail (Resolution < 1.5) Final Final Protocol Ready for QC Validation->Final Pass

Caption: Iterative HPLC method development workflow ensuring optimization of resolution and peak shape.

Impurity Separation Logic

This diagram visualizes the expected elution order based on polarity, confirming the method's specificity.

ElutionOrder cluster_0 Chromatographic Separation (C18 Column) ImpurityA 4-Fluorophenol (Polar, H-Bonding) RT: 2.5 min ImpurityB 2'-Chloroacetophenone (Intermediate Polarity) RT: 4.2 min ImpurityA->ImpurityB Increasing Hydrophobicity Target 1-(2-(4-Fluorophenoxy)phenyl)ethanone (Target, Lipophilic) RT: 6.5 min ImpurityB->Target Addition of Phenoxy Ring

Caption: Predicted elution order on C18. Polar precursors elute first, ensuring accurate quantitation of the lipophilic target.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Residual silanol interactions.Ensure 0.1% Formic Acid is fresh. Switch to "End-capped" C18 column.
Retention Shift Column temperature fluctuation or MP evaporation.Use column oven (30°C). Cap solvent bottles tightly.
Ghost Peaks Carryover from previous high-concentration injection.Add a "Needle Wash" step with 100% ACN in the autosampler method.
Baseline Drift UV absorption of Formic Acid at low wavelengths.Ensure detection is at 254 nm , not 210 nm.

References

  • PubChem. (2023). Compound Summary: 1-[2-(4-fluorophenoxy)phenyl]ethanone (CAS 431047-38-0).[4] National Library of Medicine. [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • ICH Expert Working Group. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

Sources

Application

Application Note: High-Purity Recrystallization of 1-(2-(4-Fluorophenoxy)phenyl)ethanone

Abstract This document provides a comprehensive guide to the purification of 1-(2-(4-Fluorophenoxy)phenyl)ethanone, a key intermediate in pharmaceutical and materials science research. The protocols detailed herein are d...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the purification of 1-(2-(4-Fluorophenoxy)phenyl)ethanone, a key intermediate in pharmaceutical and materials science research. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a first-principles approach to developing a robust recrystallization procedure. We emphasize the causality behind experimental choices, moving beyond a simple list of steps to empower the user with a deep understanding of the purification process. The guide covers solvent system selection, a detailed step-by-step recrystallization protocol, troubleshooting common issues, and methods for verifying final product purity.

Introduction: The Critical Role of Purification

1-(2-(4-Fluorophenoxy)phenyl)ethanone is an aromatic ketone and ether whose utility as a synthetic building block is directly dependent on its purity. Impurities, even in trace amounts, can interfere with subsequent reactions, compromise the integrity of biological assays, or negatively affect the physicochemical properties of final active pharmaceutical ingredients (APIs).[1] Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[2] The principle is based on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures.[3] A properly designed recrystallization process involves dissolving the impure solid in a minimum amount of a suitable hot solvent, followed by slow cooling to induce the formation of a crystalline lattice of the pure compound, leaving impurities behind in the solution (mother liquor).[4]

This application note serves as a practical guide, grounded in established chemical principles, to develop a tailored and efficient purification strategy for 1-(2-(4-Fluorophenoxy)phenyl)ethanone.

Predicted Physicochemical Properties & Solubility Profile

The molecular structure of 1-(2-(4-Fluorophenoxy)phenyl)ethanone, featuring two phenyl rings, an ether linkage, and a ketone group, dictates its solubility. The "like dissolves like" principle suggests it will be most soluble in solvents of intermediate polarity that can engage in dipole-dipole interactions and potentially hydrogen bonding.[5] Its solubility is expected to be low in highly nonpolar solvents (e.g., hexanes) and highly polar protic solvents (e.g., water).[5]

PropertyPredicted Characteristic / ValueRationale & Implication for Recrystallization
Molecular Formula C₁₄H₁₁FO₂-
Molecular Weight ~230.24 g/mol Relevant for calculating molar quantities.
Physical State Solid at room temperature[6]Makes it a suitable candidate for purification by recrystallization.
Polarity IntermediateThe aromatic rings provide nonpolar character, while the ketone and ether groups introduce polarity. This suggests solubility in a range of organic solvents.
Solubility in Polar Aprotic Solvents Likely High (e.g., Acetone, THF)A rule of thumb suggests that solvents with similar functional groups are good solubilizers; acetone is often effective for ketones.[7]
Solubility in Alcohols Likely Moderate to High (e.g., Ethanol, Methanol, Isopropanol)These solvents can interact with the polar parts of the molecule. Ethanol is a common and effective recrystallization solvent.[8]
Solubility in Ethers Likely Moderate (e.g., Diethyl Ether)The ether functional group suggests some affinity.
Solubility in Aromatic Solvents Likely Moderate to High (e.g., Toluene)The two phenyl rings suggest good solubility in aromatic solvents.[7]
Solubility in Halogenated Solvents Likely High (e.g., Dichloromethane)Often good general solvents for a wide range of organic compounds.
Solubility in Nonpolar Aliphatic Solvents Likely Low (e.g., Hexane, Heptane)The overall polarity of the molecule is too high for significant solubility. These are excellent candidates for use as anti-solvents.
Solubility in Water Very Low / InsolubleThe large nonpolar surface area dominates, making it unsuitable for aqueous recrystallization.[7]

PART I: Protocol for Optimal Solvent System Selection

The success of any recrystallization hinges on the choice of solvent. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] This protocol provides a systematic, small-scale method to identify the best solvent or solvent pair.

Materials:

  • Crude 1-(2-(4-Fluorophenoxy)phenyl)ethanone

  • Small test tubes (13x100 mm)

  • Hot plate with a water or sand bath

  • Candidate solvents (e.g., Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Hexane)

  • Pasteur pipettes

Methodology:

  • Initial Solubility Screening (Room Temperature):

    • Place ~20-30 mg of the crude solid into separate test tubes.

    • Add a candidate solvent dropwise (0.5 mL increments) to each tube, vortexing after each addition.

    • Observe solubility at room temperature. A good solvent will not dissolve the compound readily at this stage. Eliminate any solvents that show high solubility at room temperature.

  • Hot Solubility Screening:

    • Take the test tubes containing undissolved solid and heat them gently in a water or sand bath.

    • Continue adding the same solvent dropwise to the hot mixture until the solid just dissolves. Record the approximate volume.

    • Scientist's Note: The goal is to create a saturated solution using the minimum amount of hot solvent.[9] Using excess solvent will significantly reduce the final yield.

  • Crystallization Test (Cooling):

    • Remove the test tubes from the heat and allow them to cool slowly to room temperature.

    • Once at room temperature, place them in an ice-water bath for 15-20 minutes.

    • Evaluation: The ideal solvent is one from which a large volume of well-formed crystals precipitates upon cooling. Solvents that result in "oiling out" (formation of a liquid layer instead of solid crystals) or poor crystal recovery are less suitable for single-solvent recrystallization.

  • Two-Solvent System (Anti-Solvent) Test (If Needed):

    • A two-solvent system is useful if no single solvent is ideal.[4] This typically involves a "solvent" in which the compound is highly soluble and an "anti-solvent" in which it is poorly soluble.

    • Dissolve the crude compound in a minimal amount of a hot "solvent" (e.g., Acetone, Toluene).

    • Slowly add the "anti-solvent" (e.g., Hexane, Water) dropwise to the hot solution until it becomes faintly cloudy (the cloud point).

    • Add a few more drops of the "solvent" to redissolve the precipitate and make the solution clear again.

    • Allow the mixture to cool slowly as described in Step 3. A successful solvent pair will yield high-quality crystals.

PART II: High-Purity Recrystallization Protocol

This protocol assumes a suitable solvent (e.g., Ethanol) has been identified using the method in Part I.

Workflow Visualization

Recrystallization_Workflow cluster_prep Preparation cluster_process Purification Process cluster_output Result Crude Crude Solid in Erlenmeyer Flask Dissolve 1. Dissolution Add min. hot solvent to dissolve solid. Crude->Dissolve Solvent Hot Solvent Solvent->Dissolve Decision_Insoluble Insoluble Impurities? Dissolve->Decision_Insoluble HotFilt 2. Hot Filtration Remove insoluble impurities. Decision_Insoluble->HotFilt Yes Cool 3. Crystallization Slow cooling to form pure crystals. Decision_Insoluble->Cool No HotFilt->Cool Isolate 4. Isolation Vacuum filtration to collect crystals. Cool->Isolate Wash 5. Washing Wash crystals with cold solvent. Isolate->Wash MotherLiquor Mother Liquor (Contains soluble impurities) Isolate->MotherLiquor Dry 6. Drying Dry under vacuum to remove residual solvent. Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: Workflow for the recrystallization of 1-(2-(4-Fluorophenoxy)phenyl)ethanone.

Methodology:

  • Dissolution of the Crude Solid:

    • Place the crude 1-(2-(4-Fluorophenoxy)phenyl)ethanone in an appropriately sized Erlenmeyer flask.

    • In a separate beaker, heat the chosen recrystallization solvent to its boiling point using a hot plate. Never heat organic solvents over an open flame.

    • Add the hot solvent to the Erlenmeyer flask in small portions, swirling continuously. Keep the flask on the hot plate to maintain the temperature.

    • Continue adding solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.

    • Rationale: Using the minimum volume of hot solvent ensures that the solution will become supersaturated upon cooling, maximizing the yield of the recovered crystals.[9]

  • Hot Filtration (Conditional):

    • If any insoluble impurities (e.g., dust, particulates) or colored impurities (after adding decolorizing carbon) are present, they must be removed while the solution is hot.

    • Pre-heat a funnel (stemless or short-stemmed) and a receiving Erlenmeyer flask. Place a piece of fluted filter paper in the funnel.

    • Pour the hot solution quickly through the fluted filter paper into the clean, pre-heated receiving flask.

    • Rationale: This step must be performed quickly and with heated glassware to prevent premature crystallization of the product on the filter paper or in the funnel stem, which would lead to product loss.

  • Crystallization:

    • Cover the flask with a watch glass or inverted beaker and allow the solution to cool slowly and undisturbed to room temperature.

    • Once the flask has reached room temperature and crystal growth appears to have stopped, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

    • Rationale: Slow cooling is crucial for the formation of large, well-defined crystals.[10] A slow growth rate allows the molecules to arrange themselves into a stable crystal lattice, selectively excluding impurity molecules. Rapid cooling can trap impurities within the crystal structure.

  • Isolation of Crystals:

    • Set up a vacuum filtration apparatus using a Büchner funnel and a filter flask.

    • Place a piece of filter paper in the Büchner funnel, ensuring it lies flat and covers all the holes. Wet the paper with a small amount of the cold recrystallization solvent to create a seal.

    • Turn on the vacuum source and pour the crystallized mixture into the center of the funnel.

    • Use a spatula to transfer any remaining crystals from the flask. A small amount of the cold mother liquor can be used to rinse the flask.

  • Washing the Crystals:

    • With the vacuum still applied, wash the crystals on the filter paper with a small amount of fresh, ice-cold solvent.[9]

    • Rationale: The wash step removes any residual mother liquor (containing dissolved impurities) that may be adhering to the surface of the crystals. The solvent must be cold to minimize redissolving the purified product.

  • Drying the Product:

    • Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and facilitate initial drying.

    • Transfer the semi-dry crystals to a watch glass or drying dish.

    • Dry the crystals to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.

    • Rationale: Thorough drying is essential to remove all traces of the recrystallization solvent. Residual solvent can interfere with subsequent reactions and will lead to an inaccurate yield calculation.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling - Too much solvent was used.- The solution is not sufficiently supersaturated.- Boil off some of the solvent to increase the concentration and attempt to cool again.- Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.- Add a "seed crystal" of the pure compound to induce crystallization.[1]
"Oiling Out" - The melting point of the solute is lower than the boiling point of the solvent.- The solution is cooling too rapidly.- High concentration of impurities depressing the melting point.- Reheat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly.- Consider switching to a lower-boiling point solvent or using a two-solvent system.
Low Recovery / Yield - Too much solvent was used during dissolution.- Premature crystallization during hot filtration.- The crystals were washed with solvent that was not cold, redissolving the product.- Incomplete crystallization (not cooled long enough or cold enough).- Ensure minimum solvent is used for dissolution.- Use pre-heated glassware for hot filtration.- Always wash crystals with ice-cold solvent.- Ensure the solution is thoroughly chilled in an ice bath for an adequate period.
Colored Product - Colored impurities are present in the crude material.- Before the hot filtration step, cool the solution slightly, add a small amount of activated charcoal (Norit), and then bring the solution back to a boil for a few minutes before performing the hot filtration. Caution: Do not add charcoal to a boiling solution due to the risk of bumping.

References

  • EBSCO (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters.
  • SciSpace (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
  • ResearchGate (2025). How to Purify an organic compound via recrystallization or reprecipitation?.
  • PraxiLabs (2022). Recrystallization Definition, Principle &Purpose.
  • Mettler Toledo (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Sigma-Aldrich (n.d.). 1-(4-(2-Fluorophenoxy)phenyl)ethanone.
  • EvitaChem (n.d.). Buy 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one.
  • Unknown Author (n.d.). Recrystallization. Source document appears to be academic course material.
  • JoVE (2020). Video: Recrystallization - Concept.
  • University of Rochester (n.d.). Purification: How To - Chemistry.
  • PubChem (n.d.). 2-(4-Fluorophenoxy)-1-phenyl-ethanone.
  • Reddit (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?.
  • Unknown Author (n.d.). RECRYSTALLISATION. Source document appears to be academic course material.
  • Royal Society of Chemistry (n.d.). Synthesis of 3-(4-fluorophenyl)-1-isopropyl-1H-indole (2).
  • BenchChem (2025). A Technical Guide to the Solubility of Ethanone, 2-(benzoyloxy)-1-phenyl- in Organic Solvents.

Sources

Method

Functionalization of the Ketone Group in 1-(2-(4-Fluorophenoxy)phenyl)ethanone: An Application and Protocol Guide

Abstract This technical guide provides a comprehensive overview of synthetic strategies for the functionalization of the ketone moiety in 1-(2-(4-fluorophenoxy)phenyl)ethanone. This molecule serves as a valuable scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for the functionalization of the ketone moiety in 1-(2-(4-fluorophenoxy)phenyl)ethanone. This molecule serves as a valuable scaffold in medicinal chemistry and drug discovery. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, offering step-by-step methodologies for key chemical transformations. The guide emphasizes the rationale behind experimental choices, ensuring both scientific rigor and practical applicability. We will explore several critical reactions, including reduction to secondary alcohols, reductive amination for the synthesis of novel amines, alpha-halogenation to introduce reactive handles, and aldol condensation for carbon-carbon bond formation. Each section includes detailed experimental procedures, mechanistic insights, and data presentation to facilitate the synthesis and diversification of this important chemical entity.

Introduction: The Significance of 1-(2-(4-Fluorophenoxy)phenyl)ethanone in Drug Discovery

1-(2-(4-Fluorophenoxy)phenyl)ethanone is a diaryl ether derivative with a reactive ketone functional group. The presence of the fluorophenoxy and phenyl rings makes it a privileged scaffold in medicinal chemistry. Derivatives of similar biaryl compounds have shown potential as anticancer and antimicrobial agents by interacting with biological targets such as protein kinases.[1] The ethanone group, in particular, provides a versatile handle for chemical modifications, allowing for the generation of diverse compound libraries for drug discovery programs.[1] The ability to selectively modify this ketone group opens avenues for synthesizing a wide array of novel chemical entities with potential therapeutic applications.

This guide will focus on four key functionalization pathways for the ketone group of 1-(2-(4-fluorophenoxy)phenyl)ethanone:

  • Reduction to Secondary Alcohols: Conversion of the ketone to a secondary alcohol, a common functional group in bioactive molecules.

  • Reductive Amination: A powerful method for synthesizing secondary and tertiary amines, which are prevalent in pharmaceuticals.

  • Alpha-Halogenation: Introduction of a halogen atom at the alpha-position to create a versatile intermediate for further nucleophilic substitution.

  • Aldol Condensation: A classic carbon-carbon bond-forming reaction to construct more complex molecular architectures.

Reaction Pathways and Protocols

This section provides detailed protocols for the functionalization of 1-(2-(4-fluorophenoxy)phenyl)ethanone. All procedures should be conducted by trained professionals in a well-ventilated fume hood, adhering to all relevant safety precautions.[2]

Reduction of the Ketone to a Secondary Alcohol

The reduction of the ketone in 1-(2-(4-fluorophenoxy)phenyl)ethanone to the corresponding secondary alcohol, 1-(2-(4-fluorophenoxy)phenyl)ethanol, is a fundamental transformation. This alcohol can serve as a precursor for further reactions or be a key pharmacophore in its own right. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose.

Protocol: Sodium Borohydride Reduction

Materials:

  • 1-(2-(4-Fluorophenoxy)phenyl)ethanone

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-(4-fluorophenoxy)phenyl)ethanone (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with saturated aqueous ammonium chloride solution, and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Expected Outcome and Data:

ReactantProductReducing AgentSolventTypical Yield
1-(2-(4-Fluorophenoxy)phenyl)ethanone1-(2-(4-Fluorophenoxy)phenyl)ethanolNaBH₄MeOH>90%

Diagram: Reduction Workflow

Reduction_Workflow Start 1-(2-(4-Fluorophenoxy)phenyl)ethanone in MeOH Step1 Add NaBH4 at 0 °C Start->Step1 Reagent Addition Step2 Reaction Monitoring (TLC) Step1->Step2 Reaction Step3 Aqueous Workup Step2->Step3 Quenching Step4 Extraction Step3->Step4 Step5 Purification Step4->Step5 End 1-(2-(4-Fluorophenoxy)phenyl)ethanol Step5->End

Caption: Workflow for the reduction of the ketone.

Reductive Amination

Reductive amination is a highly efficient method for forming C-N bonds and is widely used in the synthesis of amines.[3][4] This one-pot reaction involves the formation of an imine or iminium ion intermediate from the ketone and an amine, followed by in-situ reduction.[3][5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is mild and selective for the iminium ion over the ketone.[3][5]

Protocol: Reductive Amination with a Primary Amine

Materials:

  • 1-(2-(4-Fluorophenoxy)phenyl)ethanone

  • Primary amine (e.g., benzylamine) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Glacial acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 1-(2-(4-fluorophenoxy)phenyl)ethanone (1.0 eq) in 1,2-dichloroethane, add the primary amine (1.1 eq) and a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.[3]

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.[3]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.[3]

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome and Data:

KetoneAmineProductReducing AgentSolventTypical Yield
1-(2-(4-Fluorophenoxy)phenyl)ethanoneBenzylamineN-Benzyl-1-(2-(4-fluorophenoxy)phenyl)ethanamineNaBH(OAc)₃DCE70-90%

Diagram: Reductive Amination Mechanism

Reductive_Amination Ketone Ketone Imine Imine Intermediate Ketone->Imine + Amine, -H2O Amine Primary Amine Amine->Imine Product Secondary Amine Imine->Product + [H] from Reducer Reducer NaBH(OAc)3 Reducer->Product

Caption: Simplified mechanism of reductive amination.

Alpha-Halogenation

Alpha-halogenation of ketones introduces a halogen atom at the carbon adjacent to the carbonyl group, creating a versatile electrophilic site for subsequent nucleophilic substitution reactions.[6][7] The reaction can be catalyzed by either acid or base.[6][8] Acid-catalyzed halogenation typically leads to mono-halogenation, as the introduction of an electron-withdrawing halogen deactivates the enol intermediate towards further reaction.[9]

Protocol: Acid-Catalyzed Alpha-Bromination

Materials:

  • 1-(2-(4-Fluorophenoxy)phenyl)ethanone

  • Bromine (Br₂)

  • Glacial acetic acid

  • Deionized water

  • Sodium thiosulfate solution

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 1-(2-(4-fluorophenoxy)phenyl)ethanone (1.0 eq) in glacial acetic acid in a round-bottom flask protected from light.

  • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture until the red-brown color of bromine disappears. Monitor the reaction by TLC.

  • Pour the reaction mixture into ice-cold water.

  • If any unreacted bromine remains, add a few drops of sodium thiosulfate solution to quench it.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude 2-bromo-1-(2-(4-fluorophenoxy)phenyl)ethanone.

  • The product can be purified by recrystallization or column chromatography.

Expected Outcome and Data:

ReactantProductHalogenating AgentCatalystTypical Yield
1-(2-(4-Fluorophenoxy)phenyl)ethanone2-Bromo-1-(2-(4-fluorophenoxy)phenyl)ethanoneBr₂Acetic Acid75-85%

Diagram: Alpha-Halogenation Workflow

Alpha_Halogenation Start Ketone in Acetic Acid Step1 Add Br2 Solution Start->Step1 Step2 Reaction Monitoring Step1->Step2 Step3 Aqueous Workup & Quenching Step2->Step3 Step4 Extraction & Purification Step3->Step4 End Alpha-Bromo Ketone Step4->End

Caption: Workflow for acid-catalyzed alpha-bromination.

Aldol Condensation

The aldol condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound.[10][11] For a ketone like 1-(2-(4-fluorophenoxy)phenyl)ethanone, a crossed aldol condensation with a non-enolizable aldehyde (e.g., benzaldehyde) is a common strategy to avoid self-condensation and obtain a single major product.[11]

Protocol: Crossed Aldol Condensation with Benzaldehyde

Materials:

  • 1-(2-(4-Fluorophenoxy)phenyl)ethanone

  • Benzaldehyde

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Deionized water

  • Ice

Procedure:

  • In a flask, dissolve 1-(2-(4-fluorophenoxy)phenyl)ethanone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.[12]

  • In a separate beaker, prepare a solution of sodium hydroxide in water.

  • Slowly add the NaOH solution to the stirred ethanolic solution of the ketone and aldehyde at room temperature or cooled in an ice bath.

  • A precipitate should form. Continue stirring for a specified time (e.g., 30 minutes to a few hours) and monitor the reaction by TLC.[13]

  • After the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.[12]

  • Dry the product to obtain the α,β-unsaturated ketone.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.[13]

Expected Outcome and Data:

KetoneAldehydeProductBaseSolventTypical Yield
1-(2-(4-Fluorophenoxy)phenyl)ethanoneBenzaldehyde(E)-1-(2-(4-fluorophenoxy)phenyl)-3-phenylprop-2-en-1-oneNaOHEtOH60-80%

Diagram: Aldol Condensation Mechanism

Aldol_Condensation cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Protonation cluster_4 Step 4: Dehydration Ketone Ketone Enolate Enolate Ketone->Enolate + Base Base Base (OH-) Alkoxide Alkoxide Intermediate Enolate->Alkoxide + Aldehyde Aldehyde Aldehyde Aldol Aldol Adduct Alkoxide->Aldol + H2O Water H2O Enone α,β-Unsaturated Ketone Aldol->Enone - H2O (Heat)

Caption: Key steps in the base-catalyzed aldol condensation.

Conclusion

The functionalization of the ketone group in 1-(2-(4-fluorophenoxy)phenyl)ethanone provides a gateway to a vast chemical space of potentially bioactive molecules. The protocols detailed in this guide for reduction, reductive amination, alpha-halogenation, and aldol condensation represent robust and reproducible methods for derivatizing this important scaffold. By understanding the underlying mechanisms and carefully controlling reaction conditions, researchers can effectively synthesize diverse libraries of compounds for evaluation in drug discovery and development programs. The versatility of the ketone functional group, coupled with the privileged nature of the diaryl ether core, makes 1-(2-(4-fluorophenoxy)phenyl)ethanone an attractive starting point for the design and synthesis of next-generation therapeutics.

References

  • Hoffman Fine Chemicals. (n.d.). CAS 431047-38-0 | 1-[2-(4-Fluorophenoxy)phenyl]ethanone. Retrieved from [Link]

  • Wikipedia. (2024). Aldol reaction. Retrieved from [Link]

  • IIT Kanpur. (n.d.). Chemistry Aldol Condensation. Retrieved from [Link]

  • Hartwig, J. F., et al. (2018). Enantioselective α-functionalization of ketones with N, O, S, and C-based nucleophiles.
  • Chemistry Stack Exchange. (2015). Halogenation of an alpha-halogen ketone in acidic conditions. Retrieved from [Link]

  • Dong, G., et al. (2018). Deacylative Transformations of Ketones via Aromatization-Promoted Carbon−Carbon Bond Activation.
  • Malia, M., et al. (2021). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Advances.
  • Chemistry Steps. (2020). Alpha Halogenation of Enols and Enolates. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Aldol Condensation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ketone Functional Group. Retrieved from [Link]

  • Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (2017).
  • PubChem. (n.d.). 2-(4-Fluorophenoxy)-1-phenyl-ethanone. Retrieved from [Link]

  • Chad's Prep. (2021). 21.3 Alpha Halogenation | Organic Chemistry. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical approaches to the α-functionalization of ketones and our design.... Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Concomitant functionalization of two different ketones by merging Brønsted acid catalysis and radical relay coupling. Organic Chemistry Frontiers.
  • Chemistry LibreTexts. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Taylor & Francis Online. (2024).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Google Patents. (n.d.). CN112079797A - Preparation method of 2-[4-(4-chlorophenoxy)-2-trifluoromethylphenyl]-2-methyloxirane.
  • Journal of Chemical and Pharmaceutical Research. (2024).
  • PMC. (2020).
  • The Organic Chemistry Tutor. (2018). Alpha Halogenation of Ketones. YouTube. Retrieved from [Link]

  • ResearchGate. (2020).
  • International Journal of Pharmacy and Biological Sciences. (2021). (1H-Pyrrol-1-yl) Phenyl] Ethanone Chalcones as Potential Antimicrobial and Cytot.
  • Chemsrc. (2025). CAS#:119851-28-4 | 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Storage and Handling of 1-(2-(4-Fluorophenoxy)phenyl)ethanone

Abstract This document provides a comprehensive guide for the proper storage and handling of the chemical compound 1-(2-(4-Fluorophenoxy)phenyl)ethanone. The protocols and recommendations outlined herein are designed for...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the proper storage and handling of the chemical compound 1-(2-(4-Fluorophenoxy)phenyl)ethanone. The protocols and recommendations outlined herein are designed for researchers, scientists, and drug development professionals to ensure compound integrity, experimental reproducibility, and personnel safety. The guide covers material properties, detailed storage conditions with scientific justification, step-by-step handling procedures, safety precautions, and waste disposal considerations.

Introduction and Scientific Context

1-(2-(4-Fluorophenoxy)phenyl)ethanone and its structural analogs are compounds of interest in medicinal chemistry and materials science. The presence of a diaryl ether linkage combined with a ketone functional group creates a molecule with specific electronic and steric properties, making it a potentially valuable building block in synthesis. However, these same structural features necessitate careful storage and handling to prevent degradation, which could compromise research outcomes. The ether linkage is susceptible to oxidative cleavage, while the overall structure may be sensitive to light and temperature fluctuations. Adherence to rigorous protocols is therefore not merely a safety measure but a critical component of scientific validity.

Compound Properties and Identification

A foundational understanding of the physicochemical properties of 1-(2-(4-Fluorophenoxy)phenyl)ethanone is essential for developing appropriate handling protocols.

PropertyData
IUPAC Name 1-[2-(4-fluorophenoxy)phenyl]ethanone
Molecular Formula C₁₄H₁₁FO₂
Molecular Weight 230.23 g/mol [1]
Appearance Solid (form may vary)
InChIKey KYBRKIBDIJBGHG-UHFFFAOYSA-N[1]

Note: Specific properties such as melting point and solubility may vary between batches and suppliers. Always consult the vendor-specific Certificate of Analysis.

Long-Term Storage Protocols

The primary objective of long-term storage is to maintain the chemical purity and stability of the compound by mitigating degradation pathways such as oxidation and hydrolysis.

Recommended Storage Conditions

For optimal long-term stability, 1-(2-(4-Fluorophenoxy)phenyl)ethanone should be stored under the following conditions:

  • Temperature: Store in a cool, dry, and well-ventilated place.[2][3] For long-term preservation, storage at 2-8°C is recommended.[4]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).[5] This is the most critical factor for preventing oxidative degradation.

  • Container: Use a tightly sealed, light-resistant container (e.g., amber glass vial with a PTFE-lined cap).[2][6][7] Containers must be kept upright and carefully resealed after opening.[6]

  • Incompatible Materials: Store away from strong oxidizing agents and strong bases.[2][8]

Scientific Rationale for Storage Conditions

The stringent storage recommendations are directly derived from the compound's molecular structure. The ether linkage is a primary site of vulnerability. In the presence of oxygen, especially when catalyzed by light or trace metal impurities, ethers can form explosive peroxides. Storing under an inert atmosphere directly prevents this oxidative process. The aromatic rings, while generally stable, can also undergo slow oxidation. Low temperatures (2-8°C) reduce the kinetic energy of molecules, dramatically slowing the rate of all potential degradation reactions.[9]

Standard Operating Procedures for Handling

Safe and effective handling ensures both user safety and the prevention of compound contamination.

Personal Protective Equipment (PPE)

All handling must be performed in a well-ventilated area or a chemical fume hood.[2][3][10] The following PPE is mandatory:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[11]

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity prior to use.[3]

  • Body Protection: Wear a lab coat. For larger quantities or when there is a risk of splashing, consider additional impervious clothing.[3]

Protocol for Weighing and Preparing Stock Solutions

This protocol is designed to minimize exposure to the atmospheric environment and prevent contamination.

  • Equilibration: Before opening, allow the sealed container of 1-(2-(4-Fluorophenoxy)phenyl)ethanone to warm to room temperature in a desiccator. This crucial step prevents atmospheric moisture from condensing on the cold solid, which could lead to hydrolysis.

  • Weighing: If available, perform all manipulations in a glove box under an inert atmosphere. If not, work efficiently in a chemical fume hood. Tare a clean, amber glass vial on a calibrated analytical balance. Using a clean spatula, promptly transfer the desired amount of solid into the vial and record the weight.

  • Solubilization: Add the appropriate volume of anhydrous, research-grade solvent (e.g., DMSO, DMF, or as determined by experimental need) to the vial to achieve the desired stock concentration.

  • Mixing: Cap the vial securely and mix thoroughly using a vortex mixer or sonicator until all solid is dissolved.

  • Aliquoting & Storage: For stability and to avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes in smaller, appropriately labeled amber vials with secure caps. Store stock solutions at -20°C or -80°C for long-term use.

Safety and Emergency Procedures

While specific toxicological data for this compound is limited, it should be treated as potentially hazardous.

Hazard Identification and First Aid
  • General Advice: In case of accident or if you feel unwell, seek medical advice immediately and show the safety data sheet.[11]

  • Inhalation: May cause respiratory irritation.[11] If inhaled, move the person to fresh air. If breathing is difficult, give oxygen and consult a physician.[3][10][11]

  • Skin Contact: May cause skin irritation.[11] In case of contact, immediately wash off with soap and plenty of water.[3][11] Remove contaminated clothing.[2][7]

  • Eye Contact: Causes serious eye irritation.[11] Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[3][11]

  • Ingestion: May be harmful if swallowed. Rinse mouth with water. Never give anything by mouth to an unconscious person and seek immediate medical attention.[2][11]

Spill and Waste Management
  • Spill Containment: Evacuate the area. Use personal protective equipment. Avoid dust formation.[11] Absorb spills with inert material (e.g., dry sand, vermiculite) and place into a suitable, closed container for chemical waste disposal.[2][3] Do not allow the chemical to enter drains.[3][11]

  • Waste Disposal: Dispose of unused material and contaminated packaging in accordance with local, state, and federal regulations. This should be done via a licensed chemical destruction plant.[3]

Process Flow Visualization

The following diagram illustrates the complete workflow for the safe handling and use of 1-(2-(4-Fluorophenoxy)phenyl)ethanone, from initial storage to final disposal.

G cluster_storage Secure Storage cluster_prep Preparation Workflow cluster_use Application & Disposal storage Compound Storage (2-8°C, Inert Atmosphere, Light-Resistant Container) retrieve 1. Retrieve Container storage->retrieve equilibrate 2. Equilibrate to RT (in Desiccator) retrieve->equilibrate weigh 3. Weigh & Dispense (Fume Hood / Glove Box) equilibrate->weigh weigh->storage Return Stock dissolve 4. Prepare Stock Solution weigh->dissolve aliquot 5. Aliquot for Use dissolve->aliquot experiment Experimental Use aliquot->experiment solution_storage Stock Solution Storage (-20°C or -80°C) aliquot->solution_storage disposal Waste Disposal (Follow EHS Guidelines) experiment->disposal solution_storage->experiment

Caption: End-to-end workflow for 1-(2-(4-Fluorophenoxy)phenyl)ethanone.

References

  • National Center for Biotechnology Information. (n.d.). 2-(4-Fluorophenoxy)-1-phenyl-ethanone. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-((2-Fluorophenyl)amino)phenyl)ethan-1-one. PubChem Compound Database. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet: 1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanone. Retrieved from [Link]

  • O.N.E. (2024, May 16). Synthesis Report on Understanding Perfluoropolyethers (PFPEs) and Their Life Cycle. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of 1-phenyl-2-propanone during long-term storage: useful information for methamphetamine impurity profiling. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(2-(4-Fluorophenoxy)phenyl)ethanone

Welcome to the technical support guide for the synthesis of 1-(2-(4-fluorophenoxy)phenyl)ethanone. This document is designed for researchers, chemists, and process development professionals to provide in-depth troublesho...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1-(2-(4-fluorophenoxy)phenyl)ethanone. This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting, optimization strategies, and frequently asked questions (FAQs) related to this specific diaryl ether synthesis. Our goal is to equip you with the scientific rationale and practical steps needed to enhance your reaction yield and purity.

The formation of the diaryl ether bond in 1-(2-(4-fluorophenoxy)phenyl)ethanone is most commonly achieved via a copper-catalyzed C-O cross-coupling reaction, specifically the Ullmann condensation.[1][2] This reaction involves the coupling of an aryl halide with a phenol. For this target molecule, the key starting materials are 2-hydroxyacetophenone and 1-fluoro-4-iodobenzene (or the more challenging but potentially more cost-effective 1-bromo-4-fluorobenzene).

This guide is structured in a question-and-answer format to directly address the common challenges encountered during this synthesis.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 1-(2-(4-fluorophenoxy)phenyl)ethanone?

The most established method is the Ullmann condensation, a copper-catalyzed reaction between 2-hydroxyacetophenone and an activated 4-fluoro-aryl halide (typically 1-fluoro-4-iodobenzene or 1-bromo-4-fluorobenzene).[1][2] Modern protocols often use a copper(I) salt (like CuI) as the catalyst, a ligand to stabilize the copper and facilitate the reaction, a base to deprotonate the phenol, and a high-boiling polar aprotic solvent.[3][4]

Q2: Why is a copper catalyst necessary, and which source is best?

Copper is essential for facilitating the C-O bond formation. The catalytic cycle is believed to involve the formation of a copper(I) phenoxide intermediate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether and regenerate the active copper(I) species.[5]

Commonly used and effective copper sources include:

  • Copper(I) iodide (CuI): Often the preferred choice due to its reliability and high activity.

  • Copper(I) bromide (CuBr): A viable alternative to CuI.

  • Copper(I) oxide (Cu₂O): Can also be effective.

For initial trials, CuI is recommended. The choice may be further optimized based on ligand and solvent screening.[4]

Q3: What is the role of the base, and how do I choose the right one?

The base is critical for deprotonating the hydroxyl group of 2-hydroxyacetophenone to form the nucleophilic phenoxide.[4] The choice of base can significantly impact the reaction rate and yield.

  • Potassium Carbonate (K₂CO₃): A common, cost-effective choice.

  • Cesium Carbonate (Cs₂CO₃): Often provides superior results due to the higher solubility of cesium phenoxides and the "caesium effect," which can accelerate the reaction.[6] It is, however, more expensive.

  • Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that has proven highly effective in modern Ullmann protocols, sometimes even outperforming Cs₂CO₃.[7]

For this specific synthesis, starting with K₃PO₄ or Cs₂CO₃ is advisable for maximizing yield.

Part 2: Troubleshooting Guide: Low or No Product Formation

Q4: I've run the reaction, but TLC/GC-MS analysis shows only unreacted starting materials. What went wrong?

This is a common issue that typically points to a problem with one of the core components of the reaction: the catalyst, the base, or the reaction conditions.

The copper catalyst may not be active, or the necessary catalytic species may not be forming.

  • Troubleshooting Steps:

    • Use a Ligand: Classic Ullmann reactions required harsh, high temperatures. Modern protocols use ligands to stabilize the copper catalyst and facilitate the reaction at lower temperatures (e.g., 90-130 °C).[7][8] For diaryl ether synthesis, N,N-dimethylglycine or 1,10-phenanthroline are excellent starting points.[4][9]

    • Check Catalyst Quality: Ensure your copper(I) salt has not oxidized to copper(II). CuI should be off-white; a significant green or blue tint indicates oxidation. Use freshly purchased catalyst or purify it if necessary.

    • Ensure Anhydrous Conditions: Water can deactivate the base and interfere with the catalytic cycle.[6][7] Thoroughly dry all glassware. Use anhydrous solvents and ensure reagents are dry. Adding molecular sieves can sometimes help, although some base/solvent combinations make this unnecessary.[7]

If the 2-hydroxyacetophenone is not fully deprotonated, the reaction will not proceed.

  • Troubleshooting Steps:

    • Switch to a Stronger Base: If you are using a weaker base like K₂CO₃, consider switching to K₃PO₄ or Cs₂CO₃.[7] These bases are more effective at ensuring complete formation of the reactive phenoxide.

    • Check Base Quality: Ensure your base is anhydrous and has been stored properly.

The temperature may be too low, or the solvent may be inappropriate.

  • Troubleshooting Steps:

    • Increase Temperature: While modern protocols are milder, Ullmann couplings are not typically room-temperature reactions. A starting point of 100-120 °C is reasonable.[3][10] If no reaction is observed, incrementally increase the temperature by 10-15 °C.

    • Solvent Choice: High-boiling polar aprotic solvents are required to dissolve the reagents and facilitate the reaction.[2] Good choices include DMF, DMSO, or NMP.[3][10] Toluene or dioxane can also be effective, especially with the right ligand/base combination.[4][7]

G start Low / No Product (Unreacted Starting Materials) cat_check Is the Catalyst System Active? start->cat_check base_check Is the Phenol Deprotonated? start->base_check cond_check Are Reaction Conditions Optimal? start->cond_check ligand Add Ligand (e.g., N,N-dimethylglycine) cat_check->ligand No cat_quality Use Fresh Cu(I) Source cat_check->cat_quality No anhydrous Ensure Anhydrous Conditions cat_check->anhydrous No strong_base Switch to Stronger Base (K₃PO₄ or Cs₂CO₃) base_check->strong_base No base_quality Use Anhydrous Base base_check->base_quality No temp Increase Temperature (100-130°C) cond_check->temp No solvent Use Polar Aprotic Solvent (DMF, DMSO, NMP) cond_check->solvent No

Caption: Troubleshooting workflow for low reaction conversion.

Part 3: Troubleshooting Guide: Impurity Formation and Low Yield

Q5: The reaction works, but the yield is low (<50%) and I see several side products. How can I improve this?

Low yield with side product formation suggests that while the desired reaction is occurring, competing pathways are significant.

A common side reaction in Ullmann chemistry is the homocoupling of the aryl halide (e.g., 1-fluoro-4-iodobenzene) to form a symmetrical biaryl compound (e.g., 4,4'-difluorobiphenyl).[10]

  • Troubleshooting Steps:

    • Lower the Temperature: Homocoupling reactions can become more prevalent at very high temperatures. Try reducing the reaction temperature by 10-20 °C.

    • Optimize Catalyst/Ligand Ratio: The ratio of copper to ligand can be crucial. A 1:1 or 1:2 ratio is a good starting point, but screening may be necessary.

    • Use Aryl Bromide: Aryl iodides are more reactive but also more prone to homocoupling. If using 1-fluoro-4-iodobenzene, consider switching to 1-bromo-4-fluorobenzene. The reaction may require slightly higher temperatures or a more active catalytic system, but it can reduce homocoupling.[9]

The high temperatures and basic conditions can cause degradation of the starting materials or the desired product.

  • Troubleshooting Steps:

    • Minimize Reaction Time: Monitor the reaction closely by TLC or GC. Once the starting material is consumed, work up the reaction promptly. Prolonged heating can lead to decomposition.

    • Lower the Temperature: This is the most effective way to minimize thermal degradation. The use of an effective ligand is key to allowing lower reaction temperatures.[7]

For a systematic approach to improving yield, consider screening the following parameters.

ParameterVariable 1Variable 2Variable 3Rationale & Reference
Copper Source 5-10 mol% CuI5-10 mol% CuBr5-10 mol% Cu₂OCuI is a common starting point, but other sources may offer different reactivity.[4]
Ligand 10-20 mol% N,N-dimethylglycine10-20 mol% 1,10-phenanthroline10-20 mol% L-prolineLigands accelerate the reaction, allowing for milder conditions.[4][9]
Base 2.0 eq. K₃PO₄2.0 eq. Cs₂CO₃2.0 eq. K₂CO₃Stronger bases (K₃PO₄, Cs₂CO₃) often lead to higher yields.[6][7]
Solvent DMFDMSONMPHigh-boiling, polar aprotic solvents are essential for this reaction type.[3][10]
Temperature 100 °C120 °C140 °CBalance reaction rate against potential for side reactions and decomposition.[3][10]

Part 4: Experimental Protocol Example

This protocol is a starting point based on modern Ullmann diaryl ether synthesis methodologies.[4][9] It should be optimized for your specific laboratory conditions.

Protocol: Synthesis of 1-(2-(4-Fluorophenoxy)phenyl)ethanone

  • Preparation:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxyacetophenone (1.0 eq.), potassium phosphate (K₃PO₄, 2.0 eq.), and copper(I) iodide (CuI, 0.1 eq.).

    • Add the chosen ligand (e.g., N,N-dimethylglycine, 0.2 eq.).

    • Seal the flask with a septum.

  • Reaction Setup:

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.

    • Add 1-bromo-4-fluorobenzene (1.1 eq.) via syringe.

    • Add anhydrous DMF via syringe to achieve a concentration of approximately 0.5 M with respect to the 2-hydroxyacetophenone.

    • Place the flask in a preheated oil bath at 120 °C.

  • Reaction Monitoring and Work-up:

    • Stir the reaction mixture vigorously. Monitor the progress by TLC or GC-MS.

    • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 1-(2-(4-fluorophenoxy)phenyl)ethanone.

References

  • Benchchem. Application Notes: Laboratory Preparation of 2'-Hydroxyacetophenone.
  • Journal of Synthetic Chemistry. Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst.
  • Google Patents. US5696274A - Syntheses based on 2-hydroxyacetophenone.
  • Benchchem. Technical Support Center: Optimizing Ullmann Coupling Reactions.
  • PMC. Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes.
  • EvitaChem. Buy 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one (EVT-2815201).
  • SATHEE. Chemistry Ullmann Reaction.
  • PMC. Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums.
  • Pharmaceutical Synthesis Supplier. The Crucial Role of 2'-Hydroxyacetophenone in Pharmaceutical Synthesis.
  • Sigma-Aldrich. 2-Hydroxyacetophenone 98 582-24-1.
  • RSC Publishing. Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums.
  • Books. Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.
  • Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation).
  • ResearchGate. Ullmann Diaryl Ether Synthesis in Ionic Liquids.
  • PMC. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers.
  • Wikipedia. Ullmann condensation.
  • ACS Publications. Mild and Nonracemizing Conditions for Ullmann-type Diaryl Ether Formation between Aryl Iodides and Tyrosine Derivatives.
  • PMC. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems.

Sources

Optimization

Purification of 1-(2-(4-Fluorophenoxy)phenyl)ethanone via column chromatography

Technical Support Center: Purification of 1-(2-(4-Fluorophenoxy)phenyl)ethanone Ticket ID: PUR-592-FPPE Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Optimization of Flash C...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 1-(2-(4-Fluorophenoxy)phenyl)ethanone

Ticket ID: PUR-592-FPPE Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Optimization of Flash Chromatography for Diaryl Ether Ketones

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. You are likely synthesizing 1-(2-(4-Fluorophenoxy)phenyl)ethanone via an SNAr or Ullmann-type coupling between 2'-haloacetophenone and 4-fluorophenol.

This molecule presents a classic separation challenge: it possesses moderate polarity (ketone + ether functionalities) but significant lipophilicity due to the diaryl scaffold. The primary impurity, unreacted 4-fluorophenol , often co-elutes with the product on silica gel due to hydrogen bonding effects, leading to "streaking" or contaminated fractions.

Compound Specifications:

Property Value / Description
Molecular Formula C₁₄H₁₁FO₂
Molecular Weight ~230.24 g/mol
Physical State Viscous oil (crude) / White to pale yellow solid (pure)
LogP (Predicted) ~3.4 (Lipophilic)

| Key Impurities | 4-Fluorophenol (Starting Material), Biaryl byproducts, Inorganic salts |[1]

Module 1: Pre-Purification Diagnostics (TLC)

Before packing your column, you must establish a separation baseline. Do not skip this step.

Recommended TLC System:

  • Stationary Phase: Silica Gel 60 F₂₅₄

  • Mobile Phase: 10% to 20% Ethyl Acetate (EtOAc) in Hexanes.

  • Visualization:

    • UV (254 nm): The diaryl system is highly UV active.

    • Stain (KMnO₄): The ketone moiety will stain, though slowly.

    • Stain (PMA/Phosphomolybdic Acid): Good for general organic visualization if UV is ambiguous.

Diagnostic Check:

  • Target Rf: Aim for an Rf of 0.25 – 0.35 .

  • The "Phenol Problem": If you see a streak starting from the baseline or a spot very close to your product, it is likely the unreacted 4-fluorophenol.

    • Tech Note: Phenols interact strongly with the silanols on the silica surface, causing peak tailing.

Module 2: The "Chemical Filter" (Critical Pre-Treatment)

STOP. Do not load the crude reaction mixture directly onto the column if significant phenol remains. You can exploit the acidity of the phenol (pKa ~10) versus the neutral ketone product to purify via extraction.

Protocol: The Basic Wash

  • Dissolve crude residue in Ethyl Acetate or Dichloromethane (DCM) .

  • Wash organic layer 2x with 1M NaOH or 10% K₂CO₃ .

    • Mechanism:[2][3][4][5] This deprotonates the 4-fluorophenol into the water-soluble phenoxide salt. The target diaryl ether remains in the organic layer.

  • Wash 1x with Brine (to remove emulsified water).

  • Dry over Na₂SO₄ , filter, and concentrate.

  • Result: Your crude mass will decrease, but the TLC spot corresponding to the phenol should disappear, simplifying the chromatography significantly.

Module 3: Flash Chromatography Protocol

If the "Chemical Filter" was insufficient or skipped, follow this optimized Flash Chromatography protocol based on the principles established by Still et al. [1].

Step 1: Column Packing
  • Stationary Phase: Silica Gel 60 (230-400 mesh).[6]

  • Column Size: Use a 20-30:1 ratio of Silica to Crude Mass (by weight).

  • Loading Method:

    • Preferred:Dry Loading .[7] Dissolve crude in minimal DCM, add Celite (1:2 ratio), and evaporate to a free-flowing powder. Load this powder on top of the packed silica bed.

    • Why? Wet loading viscous oils often leads to channeling and broad bands.

Step 2: Elution Gradient

Run a stepwise gradient to maintain resolution.

Volume (CV = Column Volume)Solvent System (Hexanes : EtOAc)Purpose
0 - 2 CV 100 : 0Elute non-polar impurities (biaryls, hydrocarbons).
2 - 5 CV 95 : 5Begin mobilizing the target; remove "front-running" spots.
5 - 15 CV 90 : 10 to 80 : 20 Elution Window. Collect fractions here.
> 15 CV 50 : 50Flush column (remove polar byproducts).

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying this specific intermediate.

PurificationWorkflow Start Crude Reaction Mixture (Target + 4-Fluorophenol) TLC Step 1: TLC Analysis (15% EtOAc/Hex) Start->TLC Decision Is Phenol Present? TLC->Decision BaseWash Step 2: Basic Wash (1M NaOH / EtOAc) Decision->BaseWash Yes (Streaking/Spot) DryLoad Step 3: Dry Load on Celite Decision->DryLoad No (Clean) BaseWash->DryLoad Phenol Removed Column Step 4: Flash Column (0-20% Gradient) DryLoad->Column Pure Pure Product 1-(2-(4-Fluorophenoxy)phenyl)ethanone Column->Pure

Figure 1: Purification Logic Flow. Note the critical intervention point at "Base Wash" to remove acidic impurities.

Module 4: Troubleshooting & FAQs

Q1: My product is co-eluting with the 4-fluorophenol impurity. The separation is poor.

  • Root Cause: Phenols have variable retention depending on the "wetness" of the solvent and the activity of the silica.

  • Solution A (Chemical): Perform the NaOH wash described in Module 2. This is the most robust fix.

  • Solution B (Chromatographic): Add 1% Acetic Acid to your mobile phase. This keeps the phenol protonated and sharpens its peak, potentially separating it from your ketone. However, the base wash is superior.

Q2: The product is streaking on the column.

  • Root Cause: Overloading or low solubility in the mobile phase.

  • Solution: Switch to a DCM / Hexane gradient. The target molecule is likely more soluble in DCM than in Hexane/EtOAc mixtures, which reduces tailing caused by precipitation on the column head.

Q3: I isolated the product, but it's an oil, not a solid.

  • Root Cause: Residual solvent or trace impurities (like high-boiling mineral oil or isomers) preventing crystallization.

  • Solution:

    • Place the oil under high vacuum (< 1 mbar) for 12 hours.

    • Triturate (scratch) the oil with cold Pentane or Hexane . If the compound is truly a solid, this often induces crystallization [2].

    • Recrystallization: Dissolve in minimal hot EtOAc and slowly add Hexane until cloudy. Cool to 4°C.

Q4: Can I use Toluene instead of Benzene/DCM?

  • Answer: Yes. Toluene is an excellent solvent for diaryl ethers and is less toxic than benzene. A gradient of Toluene (100%) -> Toluene/EtOAc (95:5) provides different selectivity (π-π interactions) than Hexane/EtOAc and can separate difficult aromatic impurities.

References

  • Still, W. C.; Kahn, M.; Mitra, A. (1978).[8][9][10][11] Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.[8][9][10][11][12] The Journal of Organic Chemistry, 43(14), 2923–2925.[10] Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Biotage. (2023).[3][13] Determining solvent strength in flash column chromatography. Biotage Knowledge Blog. Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility Issues with 1-(2-(4-Fluorophenoxy)phenyl)ethanone

Prepared by: Senior Application Scientist, Advanced Research Division This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(2-(4-Fluorophenoxy)p...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Advanced Research Division

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(2-(4-Fluorophenoxy)phenyl)ethanone. As a molecule with a diaryl ether and aromatic ketone structure, it possesses significant hydrophobicity, making poor aqueous solubility an expected characteristic[1][2]. This document provides a systematic, causality-driven approach to troubleshooting and overcoming these issues in an experimental setting.

Frequently Asked Questions (FAQs): Initial Assessment

Q1: What are the key physicochemical properties of 1-(2-(4-Fluorophenoxy)phenyl)ethanone that influence its solubility?

A1: The solubility behavior of this compound is dictated by its molecular structure. Key influencing factors include:

  • High Lipophilicity: The presence of two phenyl rings and an ether linkage results in a nonpolar, hydrophobic molecule. Aromatic ketones are generally insoluble or poorly soluble in water[1][3].

  • Lack of Ionizable Groups: The molecule does not have readily ionizable acidic or basic functional groups. Therefore, its solubility is not significantly influenced by pH changes within a typical physiological range (pH 1-8)[4][5].

  • Polar Carbonyl Group: The ketone's carbonyl group (C=O) provides a polar site capable of acting as a hydrogen bond acceptor. While this allows for some interaction with polar solvents, it is insufficient to overcome the hydrophobicity of the larger aromatic structure, especially in aqueous media[3][6].

  • Crystalline Structure: In its solid state, the compound likely exists as a stable crystal lattice. The energy required to break this lattice and solvate the individual molecules (the enthalpy of solution) is a critical barrier to dissolution, particularly in polar solvents like water[7].

Q2: My compound is not dissolving in my standard aqueous buffer (e.g., PBS). Is this expected, and what is happening at a molecular level?

A2: Yes, this is entirely expected. When you introduce a highly hydrophobic solid like 1-(2-(4-Fluorophenoxy)phenyl)ethanone into an aqueous buffer, the water molecules, which are highly polar and form strong hydrogen bonds with each other, cannot effectively interact with and solvate the nonpolar surface of the compound. The energetic penalty for disrupting the water's hydrogen-bonding network to accommodate the hydrophobic molecule is too high. Consequently, the compound remains as an undissolved solid.

Q3: What is the most logical first step to systematically address the poor solubility of my compound?

A3: The foundational step is to perform a systematic solubility screening. Instead of randomly testing solvents, this process involves methodically assessing the compound's solubility in a range of common organic solvents of varying polarities. This initial screen will establish a baseline understanding of the compound's behavior and guide the selection of an appropriate solvent or co-solvent system for your specific application. This approach avoids wasted time and resources and forms the basis for all further troubleshooting[8].

Systematic Troubleshooting Workflow

A structured approach is critical to efficiently resolving solubility issues. The following workflow diagram outlines a decision-making process, starting from the most straightforward methods and progressing to more advanced formulation strategies.

G cluster_0 Phase 1: Initial Screening & Simple Solutions cluster_1 Phase 2: Optimization & Advanced Techniques start Problem: Compound Insoluble in Aqueous Medium solvent_screen Protocol 1: Systematic Solvent Screening (Organic Solvents) start->solvent_screen dissolved_organic Does it dissolve in a water-miscible organic solvent (e.g., DMSO, Ethanol)? solvent_screen->dissolved_organic cosolvent Use Co-solvent Approach: Prepare concentrated stock in organic solvent and dilute into aqueous medium. dissolved_organic->cosolvent Yes insoluble_organic Insoluble in all tested organic solvents dissolved_organic->insoluble_organic No precip Does compound precipitate upon dilution into aqueous medium? cosolvent->precip advanced Consider Advanced Formulation Strategies insoluble_organic->advanced optimize_cosolvent Optimize Co-solvent System: - Test different co-solvents (Table 3) - Adjust concentration - Consider temperature/sonication success Solubility Issue Resolved: Proceed with Experiment optimize_cosolvent->success precip->optimize_cosolvent Yes precip->success No surfactant Surfactant-based Systems (e.g., Tween®, Polysorbates) advanced->surfactant solid_disp Solid Dispersions (e.g., with PEG, PVP) advanced->solid_disp

Caption: A decision tree for systematically addressing poor reactant solubility.

Detailed Protocols & Methodologies

Q4: How do I perform a robust and systematic solvent and co-solvent screening?

A4: A systematic screening provides quantitative or semi-quantitative data to guide your formulation. This protocol ensures reproducibility.

Protocol 1: Systematic Solubility Screening

  • Preparation: Aliquot a precise, small amount of 1-(2-(4-Fluorophenoxy)phenyl)ethanone (e.g., 1-5 mg) into several small, clear glass vials.

  • Solvent Addition: To the first vial, add a small, measured volume (e.g., 100 µL) of your primary solvent (e.g., water or buffer) to confirm insolubility.

  • Screening Organic Solvents: To the subsequent vials, add a measured volume (e.g., 100 µL) of a single organic solvent from Table 1 . Start with common, water-miscible solvents.

  • Mixing: Vortex each vial vigorously for 1-2 minutes. Use of a sonicating bath can also help break up aggregates and accelerate dissolution.

  • Observation: Visually inspect for any remaining solid particles against a dark background. If the solid dissolves, record the approximate solubility (e.g., >10 mg/mL in DMSO). If not, add another measured aliquot of the solvent and repeat mixing, recalculating the concentration once dissolved.

  • Co-solvent Test: Once a suitable water-miscible organic solvent is identified (e.g., DMSO), prepare a concentrated stock solution (e.g., 50 mg/mL). Perform a serial dilution of this stock into your aqueous buffer to determine the maximum concentration achievable before precipitation occurs.

Table 1: Common Laboratory Solvents for Initial Screening

Solvent Polarity Water Miscible? Typical Use Case
Water/PBS High - Target experimental medium
Ethanol (EtOH) High Yes Common co-solvent, less toxic than DMSO
Dimethyl Sulfoxide (DMSO) High Yes Powerful universal solvent for stocks
Polyethylene Glycol 400 (PEG 400) Medium Yes Co-solvent for in vivo/in vitro, low toxicity
Acetone Medium Yes General organic solvent
Dichloromethane (DCM) Low No For non-aqueous reactions/extractions

| Heptane/Hexane | Low | No | For highly nonpolar compounds |

Q5: My compound dissolves perfectly in DMSO, but it crashes out (precipitates) when I add it to my cell culture media. What should I do?

A5: This is a classic problem known as "crashing out." It occurs because while the compound is soluble in 100% DMSO, the final concentration of DMSO in your aqueous medium (often <1%) is too low to maintain solubility. The solvent polarity shifts dramatically back to that of water, causing the hydrophobic compound to precipitate.

The Solution: Optimize the Co-solvent System. [9][10][11]

  • Reduce Stock Concentration: Prepare a less concentrated stock solution in DMSO. This will require adding a larger volume to your media, but the final DMSO percentage might still be acceptable while keeping the compound in solution.

  • Test Other Co-solvents: DMSO is aggressive. Co-solvents like ethanol or PEG 400 may be gentler and better at maintaining solubility upon dilution.[12] Refer to Table 2 for a comparison.

  • Use a Co-solvent Blend: Sometimes a mixture of solvents works best. For example, a stock in 50:50 Ethanol:PEG 400 can offer advantages of both solvents.

  • Warm the Medium: Gently warming your aqueous medium (e.g., to 37°C) before adding the compound stock can sometimes help keep it in solution, as solubility often increases with temperature.

Table 2: Comparison of Recommended Co-solvents for Aqueous Formulations

Co-solvent Typical Final Conc. Pros Cons
DMSO < 0.5 - 1% Excellent solubilizing power for stock solutions[13]. Can be toxic to cells at >1%; may cause precipitation upon dilution.
Ethanol < 1 - 5% Less toxic than DMSO; volatile; widely used. Can be toxic to cells at higher concentrations; may not be as potent a solvent as DMSO.
PEG 400 1 - 10% Low toxicity, often used in formulations for in vivo studies. More viscous; may not be as potent a solvent as DMSO for initial stock.

| Propylene Glycol | 1 - 10% | Good safety profile; commonly used in pharmaceutical formulations[10]. | Can be viscous; solubility enhancement varies. |

Q6: When should I consider more advanced techniques like solid dispersions?

A6: You should consider advanced techniques when standard co-solvent systems are insufficient or inappropriate for your final application. Key scenarios include:

  • Persistent Precipitation: If the compound precipitates even at very low concentrations despite optimized co-solvent use.

  • High Dose Required: When the required concentration in the final aqueous medium is high and cannot be achieved with acceptable levels of co-solvents.

  • Solid Dosage Form Development: For oral drug development, creating a stable, solid form with enhanced dissolution is critical. This is the primary application for solid dispersions.[14][15][16]

Advanced Solubility Enhancement Strategies

For challenging cases, more sophisticated formulation approaches are necessary. These methods alter the physical form of the compound to improve its dissolution characteristics.

Solid Dispersions

This is one of the most effective techniques for improving the oral bioavailability of poorly soluble drugs.[17][18][19] The core principle is to convert the drug from a poorly soluble crystalline form to a more soluble amorphous form by dispersing it within a hydrophilic carrier. When this solid dispersion is exposed to an aqueous medium, the carrier dissolves rapidly, releasing the drug as very fine, amorphous particles, which have a much higher surface area and dissolution rate.[15][20]

G cluster_0 Crystalline Drug cluster_1 Solid Dispersion (Amorphous Drug in Carrier) c1 c2 c1->c2 c4 c1->c4 c3 c2->c3 c5 c2->c5 c3->c1 c6 c3->c6 c4->c5 c7 c4->c7 c5->c6 c8 c5->c8 c6->c4 c9 c6->c9 c7->c8 c8->c9 c9->c7 carrier d1 d2 d3 dissolves Dissolves Slowly dissolves_fast Carrier Dissolves Rapidly, Releasing Drug Molecules cluster_0 cluster_0 cluster_0->dissolves cluster_1 cluster_1 cluster_1->dissolves_fast

Caption: Solid dispersion enhances solubility by dispersing the drug in a carrier.

Common methods for preparing solid dispersions include solvent evaporation and hot-melt extrusion.[16][19] Carriers are typically hydrophilic polymers such as polyvinylpyrrolidone (PVP) or polyethylene glycols (PEGs).[17]

Surfactant-Based Systems

Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules, allowing them to be dispersed in an aqueous solution.[19] This technique, known as micellar solubilization, is useful for both in vitro and in vivo formulations. Common pharmaceutical surfactants include Polysorbates (Tween® series) and Cremophor®.

References

  • Argade, P. S., et al. (2013). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
  • Chaudhary, A., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon. [Link]

  • Wikipedia. Cosolvent. [Link]

  • Patil, S. S., & Mahajan, H. S. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
  • Open Access Journals. (n.d.). The Importance of Excipients in Drugs. [Link]

  • AbeBooks. (n.d.). Handbook of Pharmaceutical Excipients. [Link]

  • Kumar, S., et al. (2018). SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Universal Journal of Pharmaceutical Research.
  • Fiveable. (2025). pH and Solubility. AP Chem | Fiveable. [Link]

  • Pharmaceutical Press. (n.d.). Handbook of Pharmaceutical Excipients. [Link]

  • Parmar, K., et al. (2021).
  • Pharma Focus Europe. (2025). Role of Excipients in Drug Formulation. [Link]

  • AIJFR. (2025). The Role of Excipients in Pharmaceutical Formulation: Extended Brief Review. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
  • Scribd. (n.d.). Handbook of Pharmaceutical Excipients 8th Edition. [Link]

  • JETIR. (2025). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. [Link]

  • Google Books. (n.d.). Handbook of Pharmaceutical Excipients.
  • Wisdomlib. (2025). Co-solvency: Significance and symbolism. [Link]

  • Veranova. (n.d.). Improving solubility and accelerating drug development. [Link]

  • APhA. (n.d.). The Handbook of Pharmaceutical Excipients, 9e. [Link]

  • AZoLifeSciences. (2020). How to Achieve Drug Solubility. [Link]

  • Mathew, M., et al. (2015).
  • ResearchGate. (n.d.). Properties of aromatic ketones and other solvents. [Link]

  • SlidePlayer. (n.d.). pH and Solvent Effect on Drug Solubility. [Link]

  • IJSDR. (2011). Methods to boost solubility. [Link]

  • SlideShare. (n.d.). solubility enhancement and cosolvency by madhavi. [Link]

  • PubMed. (1981). General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base. [Link]

  • SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. [Link]

  • PubMed. (2008). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. [Link]

  • OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. [Link]

  • Allen. (2024). Ketones: Structure, Properties and Chemical test. [Link]

  • pION. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. [Link]

  • ResearchGate. (n.d.). Table 2 Solubility of different ketones in the buffer medium and... [Link]

  • PMC. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]

Sources

Optimization

Removing unreacted phenol impurities from 1-(2-(4-Fluorophenoxy)phenyl)ethanone

Topic: Removing Unreacted 4-Fluorophenol from 1-(2-(4-Fluorophenoxy)phenyl)ethanone Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing diaryl e...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Unreacted 4-Fluorophenol from 1-(2-(4-Fluorophenoxy)phenyl)ethanone

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing diaryl ether derivatives (e.g., via Ullmann coupling or SNAr reactions). A ubiquitous challenge in these syntheses is the quantitative removal of unreacted phenolic precursors. This document provides field-proven, mechanistically grounded troubleshooting steps and protocols to isolate your target ketone with high purity.

Mechanistic Causality: The Chemistry of the Separation

The separation of 1-(2-(4-Fluorophenoxy)phenyl)ethanone from 4-fluorophenol relies entirely on exploiting their differential acid-base properties[1].

  • The Target (Ketone): 1-(2-(4-Fluorophenoxy)phenyl)ethanone is a highly lipophilic, neutral molecule. It lacks ionizable protons and remains partitioned in organic solvents regardless of the aqueous phase's pH.

  • The Impurity (Phenol): 4-Fluorophenol is a weak acid with a well-documented aqueous pKa of 9.89[2].

Because of this pKa difference, we can use a thermodynamic driving force to separate the two. By introducing a strong aqueous base, the 4-fluorophenol is deprotonated to form sodium 4-fluorophenoxide, a highly polar, water-soluble salt[3]. The neutral ketone is left untouched in the organic phase. Alternatively, this exact chemical logic can be applied under anhydrous conditions using basic solid-supported scavenger resins[4].

Troubleshooting & FAQs

Q: Why is 4-fluorophenol persisting in my organic layer after a standard saturated sodium bicarbonate (NaHCO3) wash? A: This is a common thermodynamic oversight. The conjugate acid of bicarbonate (carbonic acid) has a pKa of ~6.4, resulting in an aqueous pH of roughly 8.3. According to the Henderson-Hasselbalch equation, a base must generate a pH at least 2 units higher than the pKa of the target acid to achieve >99% deprotonation. Since 4-fluorophenol has a pKa of 9.89[2], bicarbonate is simply not basic enough to ionize it[1]. You must switch to a stronger base, such as 1.0 M NaOH (pH ~14), to quantitatively drive the equilibrium toward the phenoxide salt.

Q: During the NaOH wash, my mixture formed a thick emulsion. How do I break it without losing my target compound? A: Concentrated phenoxide salts can act as mild surfactants in biphasic systems, stabilizing emulsions between the organic and aqueous layers. To resolve this:

  • Increase Ionic Strength: Add brine (saturated NaCl) to the aqueous layer. This "salts out" the organic components and increases the density differential between the phases.

  • Dilute the Organic Phase: Add more of your extraction solvent (e.g., ethyl acetate) to lower the viscosity of the organic layer.

  • Mechanical Filtration: If a precipitate is stabilizing the emulsion, filter the entire biphasic mixture through a thin pad of Celite before returning it to the separatory funnel.

Q: Our target ketone is sensitive to prolonged aqueous basic conditions, and we want to avoid liquid-liquid extractions. Is there a water-free alternative? A: Yes. You can utilize a macroporous polymer-bound carbonate resin (e.g., SiliaBond Carbonate). The basic carbonate groups tethered to the insoluble polystyrene backbone will chemically deprotonate the 4-fluorophenol, covalently trapping the resulting phenoxide onto the resin via ionic interactions[4]. The neutral target ketone remains freely dissolved in the organic solvent. You simply filter away the resin and evaporate the filtrate to obtain the pure product.

Quantitative Data Presentation

Table 1: Base Selection for 4-Fluorophenol Extraction
Aqueous Base SolutionApprox. pHDeprotonation Efficiency (pKa 9.89)Application Recommendation
Saturated NaHCO3~8.3< 5%Ineffective. Do not use for phenol removal.
5% K2CO3~11.0~90 - 95%Moderate. Requires multiple washes for complete removal.
1.0 M NaOH~14.0> 99.9%Optimal. Standard choice for quantitative phenol extraction.
Table 2: Phase Partitioning Profile (in 1M NaOH / EtOAc system)
CompoundChemical StatePrimary Phase Partition
1-(2-(4-Fluorophenoxy)phenyl)ethanoneNeutral KetoneOrganic Layer (Top)
4-FluorophenolSodium Phenoxide (Salt)Aqueous Layer (Bottom)

Validated Experimental Protocols

Protocol A: Optimized Acid-Base Liquid-Liquid Extraction

This protocol utilizes a self-validating feedback loop to ensure complete impurity clearance.

  • Solubilization: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) at a concentration of approximately 10 mL per gram of crude material. Transfer to a suitably sized separatory funnel[3].

  • Alkaline Wash: Add 1.0 M aqueous NaOH (use 3 to 5 molar equivalents relative to the estimated 4-fluorophenol impurity). Stopper the funnel, invert, and shake vigorously. Crucial: Vent the funnel frequently to release any pressure.

  • Phase Separation: Place the funnel on a ring stand and allow the layers to fully resolve. The lower aqueous layer contains the sodium 4-fluorophenoxide salt. The upper EtOAc layer contains the target ketone[1]. Drain the lower aqueous layer into a secondary flask.

  • Self-Validation Checkpoint 1 (pH): Test the drained aqueous layer with pH indicator paper. It must read > 12. If the pH is lower, acidic byproducts have neutralized your base; repeat Step 2 with fresh NaOH.

  • Self-Validation Checkpoint 2 (TLC): Spot the organic layer on a silica TLC plate (Eluent: Hexanes:EtOAc 8:2). Visualize under UV (254 nm) or with a KMnO4 stain. The 4-fluorophenol spot (which runs lower than the ketone) must be completely absent.

  • Neutralization & Drying: Wash the organic layer once with saturated aqueous NH4Cl to neutralize residual base, followed by one wash with brine. Dry the organic layer over anhydrous Na2SO4[5].

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified 1-(2-(4-Fluorophenoxy)phenyl)ethanone.

Protocol B: Anhydrous Solid-Phase Scavenging

Ideal for automated workflows or moisture-sensitive downstream applications.

  • Preparation: Dissolve the crude mixture in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (15 mL per gram of crude).

  • Resin Addition: Add a polymer-bound carbonate resin (e.g., 3.0 mmol/g loading capacity). Use 3 to 4 equivalents of resin relative to the estimated 4-fluorophenol content[4].

  • Incubation: Stir the suspension gently at room temperature (25 °C) for 1 to 2 hours.

  • Self-Validation Checkpoint (LC-MS/TLC): Take a 10 µL aliquot of the reaction mixture, dilute in 1 mL of DCM, and analyze. The disappearance of the phenol signal confirms complete trapping.

  • Filtration: Filter the mixture through a sintered glass funnel (medium porosity). Wash the resin cake thoroughly with additional DCM (2 × 10 mL) to ensure complete recovery of the target ketone.

  • Concentration: Evaporate the combined filtrates under reduced pressure to yield the pure product.

Process Workflows

AcidBaseExtraction Crude Crude Mixture in EtOAc (Ketone + 4-Fluorophenol) AddBase Add 1.0 M NaOH (aq) Shake & Vent Crude->AddBase SepFunnel Phase Separation (Separatory Funnel) AddBase->SepFunnel AqLayer Aqueous Layer (Bottom) Sodium 4-Fluorophenoxide SepFunnel->AqLayer Partitioning OrgLayer Organic Layer (Top) Target Ketone SepFunnel->OrgLayer Partitioning Discard Discard / Acidify to recover phenol AqLayer->Discard Dry Dry over Na2SO4 & Concentrate OrgLayer->Dry Pure Pure 1-(2-(4-Fluorophenoxy) phenyl)ethanone Dry->Pure

Workflow for the acid-base extraction of 4-fluorophenol from diaryl ether ketones.

ResinScavenging Crude Crude Mixture in DCM AddResin Add Polymer-Bound Carbonate Resin Crude->AddResin Stir Stir 1-2 Hours at 25°C AddResin->Stir Filter Vacuum Filtration Stir->Filter Waste Resin Cake (Trapped Phenol) Filter->Waste Solid Retentate Filtrate Filtrate (Pure Ketone) Filter->Filtrate Liquid Phase

Anhydrous scavenging of 4-fluorophenol using polymer-bound carbonate resin.

References

  • Aqueous pKa values from J. Phys. Org. Chem.
  • Acid–base extraction Source: Wikipedia URL
  • Source: University of Massachusetts Amherst (umass.edu)
  • Acid-Base Extraction - Chemistry LibreTexts Source: LibreTexts URL
  • Source: Obrnuta faza (SiliaBond Carbonate Scavenging Data)

Sources

Troubleshooting

Technical Support Center: Stability of 1-(2-(4-Fluorophenoxy)phenyl)ethanone

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the stability of 1-(2-(4-Fluorophenoxy)phenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the stability of 1-(2-(4-Fluorophenoxy)phenyl)ethanone under acidic conditions. We address common questions, troubleshoot potential experimental issues, and provide a validated protocol for conducting forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of 1-(2-(4-Fluorophenoxy)phenyl)ethanone in acidic solutions?

A1: 1-(2-(4-Fluorophenoxy)phenyl)ethanone belongs to the diaryl ether class of compounds. Diaryl ethers are known to be generally stable and resistant to cleavage under mild acidic conditions[1]. However, like many pharmaceutical compounds, it can be forced to degrade under more stringent conditions, such as elevated temperatures and high concentrations of strong acids (e.g., HCl or H₂SO₄)[2]. These "forced degradation" or "stress" studies are essential to understand the molecule's intrinsic stability and to develop stability-indicating analytical methods[3][4].

Q2: What is the most likely degradation pathway for this molecule under acidic stress?

A2: The primary and most anticipated degradation pathway under acidic hydrolytic conditions is the cleavage of the ether (C-O) bond. This is a known, albeit challenging, reaction for diaryl ethers[5][6][7]. The acid catalyzes the hydrolysis of the ether linkage, resulting in the formation of two phenolic compounds: 2-hydroxyacetophenone and 4-fluorophenol . The reaction is thermodynamically challenging but can be induced under laboratory stress conditions[5].

Q3: How can I monitor the degradation of 1-(2-(4-Fluorophenoxy)phenyl)ethanone during an experiment?

A3: A stability-indicating analytical method is required. The most common and effective technique is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector[8]. An appropriate reverse-phase column (e.g., C18) with a suitable mobile phase (typically a gradient of acetonitrile or methanol and an aqueous buffer) can separate the parent compound from its potential degradation products. The decrease in the peak area of the parent compound and the appearance of new peaks corresponding to the degradants can be quantified over time.

Q4: Why are forced degradation studies necessary for this compound?

A4: Forced degradation studies are a regulatory requirement and a scientific necessity in pharmaceutical development[2][9]. These studies serve several critical purposes:

  • Elucidating Degradation Pathways: They help identify the likely degradation products that could form under long-term storage or upon exposure to adverse conditions[3].

  • Method Validation: The data generated are used to develop and validate "stability-indicating" analytical methods, proving that the method can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradants[2][4].

  • Formulation Development: Understanding how the molecule behaves under stress helps in selecting appropriate excipients and packaging to ensure the final drug product is stable[4].

  • Assessing Intrinsic Stability: These studies reveal the inherent chemical vulnerabilities of the molecule[3].

Troubleshooting Guide: Acidic Stability Experiments

Problem Encountered Probable Cause Recommended Solution & Scientific Rationale
No significant degradation observed after initial stress testing. 1. Diaryl ethers are inherently stable. The conditions may be too mild. 2. Insufficient reaction time.Solution: Increase the severity of the stress conditions. 1. Increase Temperature: Raise the temperature in 10-20°C increments (e.g., from 60°C to 80°C). Reaction kinetics are highly temperature-dependent. 2. Increase Acid Concentration: Move from 0.1 N HCl to 1.0 N HCl. Higher H+ concentration can increase the rate of hydrolysis. 3. Extend Duration: Increase the study duration (e.g., from 24 to 48 or 72 hours).
Compound degrades too quickly, making it difficult to analyze. The stress conditions are excessively harsh.Solution: Reduce the severity of the conditions to achieve a target degradation of 5-20%[4][10]. 1. Decrease Acid Concentration: Use a more dilute acid (e.g., 0.1 N or 0.01 N HCl). 2. Lower Temperature: Perform the experiment at a lower temperature (e.g., 40°C or room temperature). 3. Time-Point Analysis: Take samples at much earlier time points (e.g., 0, 1, 2, 4, and 8 hours) to capture the initial degradation profile.
Inconsistent or non-reproducible degradation results. Variability in experimental parameters.Solution: Ensure strict control over all experimental variables. 1. Temperature Control: Use a calibrated, stable heating block or water bath. 2. Precise Reagent Preparation: Accurately prepare and standardize all acidic and basic solutions. 3. Consistent Sampling: Ensure the sample volume withdrawn and the neutralization process are identical for every time point.
Multiple unknown peaks appear in the HPLC chromatogram. 1. Formation of multiple degradation products or secondary degradants. 2. Impurities in the starting material. 3. Interaction with the solvent or container.Solution: Systematically identify the source of the peaks. 1. Analyze a "Time 0" Sample: This will show impurities present in the starting material before degradation begins. 2. Run a Placebo Control: Subject the solvent and acid mixture (without the compound) to the same stress conditions to check for solvent degradation or leachables. 3. Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity and help determine if a single peak corresponds to a single compound.

In-Depth Methodologies

Protocol: Forced Degradation Study Under Acidic Conditions

This protocol outlines a systematic approach to evaluating the stability of 1-(2-(4-Fluorophenoxy)phenyl)ethanone in an acidic environment.

1. Materials and Reagents:

  • 1-(2-(4-Fluorophenoxy)phenyl)ethanone (Reference Standard)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • Deionized (DI) Water (18 MΩ·cm)

  • Hydrochloric Acid (HCl), analytical grade

  • Sodium Hydroxide (NaOH), analytical grade

  • Volumetric flasks, pipettes, and autosampler vials

2. Stock Solution Preparation:

  • Accurately weigh and dissolve a known amount of 1-(2-(4-Fluorophenoxy)phenyl)ethanone in a suitable solvent (e.g., a 50:50 mixture of ACN and DI Water) to prepare a stock solution of 1 mg/mL. Ensure complete dissolution.

3. Acid Stress Protocol:

  • In a volumetric flask, add a specific volume of the stock solution.

  • Add a pre-determined volume of 0.1 N HCl to achieve a final compound concentration of approximately 100 µg/mL.

  • Store the solution in a controlled temperature environment, such as a water bath set to 60°C.

  • Time-Point Sampling: Withdraw aliquots of the stressed sample at predetermined intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent molar amount of 0.1 N NaOH. This is a critical step to halt the degradation reaction and ensure the sample composition is fixed at that specific time point.

  • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis if necessary.

4. Analytical Method: Stability-Indicating HPLC-UV:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or an experimentally determined λmax)

  • Injection Volume: 10 µL

  • Analysis: Monitor the decrease in the peak area of the parent compound and the formation of new peaks. Calculate the percentage of degradation at each time point relative to the initial (time 0) concentration.

Visualized Pathways and Workflows

G cluster_workflow Forced Degradation Experimental Workflow prep 1. Prepare 1 mg/mL Stock Solution stress 2. Dilute in 0.1 N HCl & Heat at 60°C prep->stress sample 3. Withdraw Aliquots at Time Points stress->sample neutralize 4. Immediately Neutralize with 0.1 N NaOH sample->neutralize analyze 5. Analyze via Stability-Indicating HPLC neutralize->analyze data 6. Quantify Degradation & Identify Products analyze->data

Caption: Workflow for the acidic forced degradation study.

Caption: Proposed acid-catalyzed hydrolysis degradation pathway.

References

  • Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin.Journal of the American Chemical Society Au.
  • Proposed degradation pathway of 4-hydroxyacetophenone by P. fluorescens ACB.
  • Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin.
  • Skeletal Ni electrode-catalyzed C-O cleavage of diaryl ethers entails direct elimination via benzyne intermediates.
  • Reactions of Ethers - Acidic Cleavage.Chemistry LibreTexts.
  • Analytical Methods for Carbonyl Measurement.Royal Society of Chemistry.
  • Aqueous organic chemistry. 4. Cleavage of diaryl ethers.
  • Enzymes in the p-hydroxyphenylacetate degradation pathway of Acinetobacter baumannii.ScienceDirect.
  • Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants.Sigma-Aldrich.
  • Colorimetric Recognition of Aldehydes and Ketones.University of Illinois Urbana-Champaign.
  • Development of forced degradation and stability indicating studies of drugs—A review.International Journal of Applied Pharmaceutics.
  • A Review: Stability Indicating Forced Degradation Studies.Research Journal of Pharmacy and Technology.
  • Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC.
  • Forced degradation studies for Drug Substances and Drug Products.Q1 Scientific.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering.
  • Forced Degradation Studies for Biopharmaceuticals.Pharmaceutical Technology.
  • Stability issues of 1-(2-Amino-3,5-dibromophenyl)ethanone under acidic conditions.BenchChem.

Sources

Optimization

Technical Support Center: Synthesis of 1-(2-(4-Fluorophenoxy)phenyl)ethanone

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction to the Synthesis The formation of 1-(2-(4-fluorophenoxy)phenyl)ethanone is most commonly achieved via a copper-catalyzed C-O cross-coup...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to the Synthesis

The formation of 1-(2-(4-fluorophenoxy)phenyl)ethanone is most commonly achieved via a copper-catalyzed C-O cross-coupling reaction, specifically an Ullmann condensation, between 2-hydroxyacetophenone and an activated aryl halide, such as 1-fluoro-4-iodobenzene.[1][2] While effective, this method is not without its challenges. The reaction conditions required for the Ullmann condensation can lead to the formation of several side products, complicating purification and reducing the overall yield of the desired product.[3]

This guide provides a structured approach to troubleshooting these issues, offering practical solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during the synthesis of 1-(2-(4-fluorophenoxy)phenyl)ethanone.

Q1: What are the most common side products observed in this synthesis, and what causes their formation?

A1: The primary side products in the copper-catalyzed synthesis of 1-(2-(4-fluorophenoxy)phenyl)ethanone typically arise from several competing reaction pathways. Understanding the origin of these impurities is the first step in mitigating their formation.

  • Homocoupling of the Aryl Halide: The formation of 4,4'-difluorobiphenyl is a common side reaction. This occurs when two molecules of the aryl halide (e.g., 1-fluoro-4-iodobenzene) couple with each other in the presence of the copper catalyst. This is a classic Ullmann reaction side product.[4]

  • Dehalogenation of the Aryl Halide: The aryl halide can be reduced to fluorobenzene. This can happen through various mechanisms, including protonolysis of an organocopper intermediate.[5]

  • Formation of Diaryl Ethers from the Phenol: Self-condensation of 2-hydroxyacetophenone can occur, though it is generally less favored than the cross-coupling reaction.

  • Products from Reaction with Solvent or Base: Depending on the solvent and base used, side products derived from their reaction with the starting materials or intermediates can be observed.[6] For instance, if an alkoxide base is used, the corresponding aryl ether of that alcohol may form.

Below is a diagram illustrating the desired reaction pathway and the formation of a key side product.

cluster_main Desired Reaction Pathway cluster_side Side Product Formation A 2-Hydroxyacetophenone C 1-(2-(4-Fluorophenoxy)phenyl)ethanone (Target Product) A->C Cu Catalyst, Base B 1-Fluoro-4-iodobenzene B->C Cu Catalyst, Base D 1-Fluoro-4-iodobenzene E 4,4'-Difluorobiphenyl (Side Product) D->E Cu Catalyst

Caption: Desired reaction vs. side product formation.

Q2: How can I minimize the formation of the 4,4'-difluorobiphenyl homocoupling product?

A2: Minimizing the homocoupling of the aryl halide is critical for improving the yield and purity of the target product. Several strategies can be employed:

  • Control of Stoichiometry: Using a slight excess of the 2-hydroxyacetophenone can help to ensure that the aryl halide preferentially reacts with the phenol rather than itself. A typical starting point is a 1.1:1 to 1.2:1 molar ratio of 2-hydroxyacetophenone to 1-fluoro-4-iodobenzene.

  • Slow Addition of the Aryl Halide: Adding the aryl halide solution dropwise to the reaction mixture containing the 2-hydroxyacetophenone, base, and catalyst can maintain a low concentration of the aryl halide throughout the reaction, thereby disfavoring the bimolecular homocoupling reaction.

  • Choice of Catalyst and Ligands: Modern Ullmann-type reactions often benefit from the use of soluble copper catalysts and specific ligands.[1] Ligands such as N,N'-dimethylethylenediamine (DMEDA) or various phenanthrolines can accelerate the desired C-O bond formation, making it more competitive with the C-C homocoupling.[7]

Q3: What are the optimal reaction conditions (solvent, base, temperature) to favor the desired product?

A3: The choice of reaction conditions plays a pivotal role in the success of the synthesis.

ParameterRecommendationRationale
Solvent High-boiling polar aprotic solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are commonly used.[1]These solvents effectively dissolve the reactants and the copper catalyst, facilitating the reaction. They also have high boiling points, allowing the reaction to be conducted at the elevated temperatures often required for Ullmann condensations.
Base Inorganic bases such as potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or potassium phosphate (K3PO4) are generally preferred.These bases are strong enough to deprotonate the phenolic hydroxyl group of 2-hydroxyacetophenone but are less likely to cause side reactions compared to strong organic bases. Cesium carbonate is often particularly effective in promoting C-O bond formation.[3]
Temperature Typically, temperatures in the range of 120-160 °C are required.The optimal temperature should be determined empirically for each specific set of reactants and catalyst system. It's a balance between achieving a reasonable reaction rate and minimizing thermal decomposition and side reactions.
Catalyst Copper(I) iodide (CuI) is a commonly used and effective catalyst. Copper(I) bromide (CuBr) and copper(I) oxide (Cu2O) are also viable alternatives.[6]The choice of the copper source can influence the reaction rate and yield. CuI is often favored due to its good reactivity.
Q4: I am having difficulty removing unreacted 2-hydroxyacetophenone from my final product. What purification strategies do you recommend?

A4: The structural similarity between the starting material and the product can make purification challenging. Here are some effective methods:

  • Aqueous Base Wash: After the reaction is complete and the mixture has been worked up, washing the organic extract with an aqueous solution of a mild base, such as sodium bicarbonate or a dilute sodium hydroxide solution, can help to remove the acidic 2-hydroxyacetophenone by converting it to its more water-soluble phenoxide salt.

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the product from the starting material and other impurities. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, will typically provide good separation.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step. Common solvents for recrystallization include ethanol, isopropanol, or mixtures of ethyl acetate and hexane.

Here is a workflow for a typical purification process:

A Crude Reaction Mixture B Aqueous Workup (e.g., dilute HCl) A->B C Extraction with Organic Solvent (e.g., Ethyl Acetate) B->C D Aqueous Base Wash (e.g., NaHCO3 solution) C->D E Drying of Organic Layer (e.g., Na2SO4 or MgSO4) D->E F Solvent Removal (Rotary Evaporation) E->F G Purification F->G H Column Chromatography G->H Primary Method I Recrystallization G->I For Solids J Pure 1-(2-(4-Fluorophenoxy)phenyl)ethanone H->J I->J

Caption: Recommended purification workflow.

Experimental Protocols

Protocol 1: Synthesis of 1-(2-(4-Fluorophenoxy)phenyl)ethanone

This protocol provides a general procedure for the copper-catalyzed synthesis.

Materials:

  • 2-Hydroxyacetophenone

  • 1-Fluoro-4-iodobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K2CO3), finely ground and dried

  • N,N'-Dimethylethylenediamine (DMEDA) (optional, as ligand)

  • N-Methylpyrrolidone (NMP), anhydrous

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-hydroxyacetophenone (1.1 equivalents), potassium carbonate (2.0 equivalents), and copper(I) iodide (0.1 equivalents).

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous NMP to the flask to achieve a concentration of approximately 0.5 M with respect to the limiting reagent (1-fluoro-4-iodobenzene).

  • If using a ligand, add N,N'-dimethylethylenediamine (0.2 equivalents).

  • Begin vigorous stirring and heat the mixture to 140-150 °C.

  • In a separate, dry flask, prepare a solution of 1-fluoro-4-iodobenzene (1.0 equivalent) in a small amount of anhydrous NMP.

  • Once the reaction mixture has reached the target temperature, add the 1-fluoro-4-iodobenzene solution dropwise over 1-2 hours using a syringe pump.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of NMP).

  • Combine the organic extracts and proceed with the purification as described in the troubleshooting section.

Protocol 2: Analytical Method for Monitoring Reaction Progress

Thin-Layer Chromatography (TLC):

  • Stationary Phase: Silica gel 60 F254 plates

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 8:2 or 7:3 v/v) is a good starting point. Adjust the ratio to achieve good separation of the starting materials and the product.

  • Visualization: UV light (254 nm) and/or staining with a potassium permanganate solution.

References

  • Huang, J., Chen, Y., Chan, J., Ronk, M. L., Larsen, R. D., & Faul, M. M. (2011). An Efficient Copper-Catalyzed Etherification of Aryl Halides. Synlett, 2011(10), 1419-1422.
  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation.
  • Kerr, M. S., de Alaniz, J. R., & Rovis, T. (2007). Room-Temperature, Copper-Catalyzed Etherification of Aryl Bromides. Synfacts, 2007(08), 0820-0820.
  • Wikipedia. (2023, October 29). Ullmann condensation. Retrieved from [Link]

  • SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Nature. (2023, October 19). Copper-mediated etherification via aryl radicals generated from triplet states. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-hydroxyacetophenone. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Retrieved from [Link]

  • Mentis. (n.d.). Experiment 1: Synthesis of a Flavone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis of flavones from 2-hydroxy acetophenone and aromatic aldehyde derivatives by conventional methods and green chemistry. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 1-(2-(4-Fluorophenoxy)phenyl)ethanone Manufacturing

Welcome to the Technical Support Center for the scale-up and manufacturing of 1-(2-(4-Fluorophenoxy)phenyl)ethanone . This diaryl ether is a critical intermediate in drug development, typically synthesized via a Nucleoph...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up and manufacturing of 1-(2-(4-Fluorophenoxy)phenyl)ethanone . This diaryl ether is a critical intermediate in drug development, typically synthesized via a Nucleophilic Aromatic Substitution (SNAr) between 2-fluoroacetophenone and 4-fluorophenol.

Transitioning this synthesis from the bench to pilot-scale introduces severe thermodynamic and chemoselective challenges. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure scalable, high-yield manufacturing.

Part 1: Troubleshooting Guide & FAQs

Q1: We are observing dangerous thermal runaways during the base-mediated coupling at a 10 kg scale. How do we control this without stalling the reaction? Causality & Solution: The deprotonation of 4-fluorophenol and the subsequent SNAr fluoride elimination are highly exothermic. In a standard batch reactor, the surface-area-to-volume ratio decreases drastically as scale increases, leading to heat accumulation. Solution: Transition from batch to a continuous plug flow reactor (PFR). Flow chemistry provides an immense surface-area-to-volume ratio, ensuring near-isothermal conditions even during rapid heat evolution. Recent advancements demonstrate that continuous plug flow in aqueous biphasic media is highly effective for SNAr reactions, eliminating thermal runaway risks[1].

Q2: Our HPLC analysis shows a broad peak cluster at higher retention times, reducing our yield to 60%. What is this impurity and how do we stop it? Causality & Solution: These are aldol condensation oligomers. The acetyl group on 2-fluoroacetophenone contains highly acidic alpha-protons (pKa ~19). Under the basic conditions (e.g., K2CO3) and prolonged heating (>100 °C) required to drive a batch SNAr to completion, the enolate forms. This enolate attacks the carbonyl of unreacted starting material or the product. Solution: You must decouple the reaction kinetics from the thermal residence time. By utilizing a biphasic flow system, the reaction completes in minutes rather than hours, kinetically favoring the SNAr over the slower aldol side-reaction.

Q3: Removing DMF/DMSO during the workup is causing massive product loss to the aqueous layer and creating an unacceptable E-factor. Are there alternative solvent systems? Causality & Solution: Traditional SNAr relies on polar aprotic solvents like DMF to stabilize the Meisenheimer complex. However, DMF is water-miscible. During aqueous washing, the highly lipophilic diaryl ether product partially co-solubilizes in the DMF/water emulsion, leading to yield loss and massive wastewater generation. Solution: Replace DMF with a biphasic mixture of 2-Methyltetrahydrofuran (2-MeTHF) and water, utilizing a phase transfer catalyst (PTC) like Tetrabutylammonium bromide (TBAB)[1]. 2-MeTHF is a green solvent that separates cleanly and instantly from water, drastically reducing the E-factor.

Q4: We attempted an Ullmann coupling using 2-bromoacetophenone to avoid the basic conditions of SNAr, but our product is contaminated with >500 ppm Copper. How do we purge it? Causality & Solution: The product, 1-(2-(4-Fluorophenoxy)phenyl)ethanone, contains a diaryl ether oxygen situated ortho to a carbonyl group. This specific geometric arrangement acts as a powerful bidentate ligand, firmly chelating the Cu(I)/Cu(II) catalyst used in Ullmann couplings[2]. Solution: SNAr is fundamentally preferred for this substrate because the ortho-acetyl group sufficiently activates the ring, allowing you to bypass transition metals entirely[3]. If Ullmann is mandatory, you must treat the organic phase with an aggressive metal scavenger (e.g., QuadraSil MP) at 60 °C for 4 hours prior to crystallization.

Part 2: Mechanistic Pathway & Side Reactions

The following diagram illustrates the logical flow of the SNAr mechanism versus the competing aldol condensation pathway. Understanding this divergence is critical for process control.

SNAr_Pathway SM 2-Fluoroacetophenone + 4-Fluorophenol Base Base Addition (K2CO3 / Flow) SM->Base Phenoxide 4-Fluorophenoxide Generation Base->Phenoxide Deprotonation Enolate Enolate Formation (Alpha-Deprotonation) Base->Enolate Side Reaction (High Temp/Time) Meisenheimer Meisenheimer Complex (Rate-Limiting Step) Phenoxide->Meisenheimer Nucleophilic Attack Target 1-(2-(4-Fluorophenoxy)phenyl)ethanone (Target Product) Meisenheimer->Target Fluoride Elimination Aldol Aldol Condensation Oligomers (Byproducts) Enolate->Aldol Self-Condensation

Mechanistic pathway of SNAr synthesis and competing aldol condensation side reactions.

Part 3: Quantitative Process Comparison

The table below summarizes the critical process parameters and analytical outcomes when scaling up this specific molecule using traditional batch methods versus an optimized continuous flow protocol.

Process ParameterTraditional Batch (DMF)Optimized Flow (2-MeTHF/H₂O)Causality for Shift
Yield (%) 62 - 68%> 92%Suppression of competing side reactions.
Aldol Byproducts 15 - 22%< 2%Drastically reduced thermal residence time.
Residence/Rxn Time 12 - 18 Hours15 MinutesHigh mass transfer in biphasic micro-mixing.
E-Factor > 45< 8Elimination of high-boiling, water-miscible solvents.
Exotherm Control Poor (Active cooling needed)Excellent (Isothermal PFR)High surface-area-to-volume ratio in flow tubing.

Part 4: Self-Validating Experimental Protocols

Protocol: Scalable Biphasic SNAr in Continuous Flow

This protocol utilizes a biphasic continuous plug flow system to maximize yield while preventing thermal runaway and aldol condensation[1].

Step 1: Feed Preparation (The "Why": Segregating reactive species prevents premature degradation)

  • Feed A (Organic): Dissolve 2-fluoroacetophenone (1.0 equiv) and 4-fluorophenol (1.05 equiv) in 2-MeTHF to achieve a 1.5 M solution.

  • Feed B (Aqueous): Prepare a 2.0 M aqueous solution of KOH containing 5 mol% Tetrabutylammonium bromide (TBAB).

  • Self-Validation Check: Pull a 1 mL sample of Feed A and analyze via Karl Fischer titration. Moisture must be <0.1% to ensure accurate stoichiometry before mixing.

Step 2: Pumping and Micro-Mixing (The "Why": Generating high interfacial area)

  • Pump Feed A and Feed B at equal flow rates (e.g., 10 mL/min each) into a T-mixer or static micromixer.

  • Self-Validation Check: Monitor the pressure drop across the T-mixer. A stable pressure (± 0.5 bar) confirms a consistent biphasic emulsion without precipitation.

Step 3: Plug Flow Reactor (PFR) Transit (The "Why": Kinetic control over thermodynamics)

  • Direct the emulsion into a heated PFR coil (PFA or Hastelloy) maintained at 100 °C. Set the flow rates to achieve a strict residence time of 15 minutes.

  • Self-Validation Check: Utilize an inline ATR-FTIR sensor at the reactor outlet. Monitor the disappearance of the C-F stretch (~1200 cm⁻¹) and the appearance of the diaryl ether C-O-C stretch (~1240 cm⁻¹). If the starting material peak rises, increase residence time by decreasing pump speeds by 10%.

Step 4: In-line Phase Separation & Isolation (The "Why": Minimizing E-Factor)

  • Pass the reactor effluent through an in-line membrane separator or a settling tank. The aqueous phase (containing KF and TBAB) is directed to waste/recycling.

  • Collect the 2-MeTHF organic phase. Wash once with 1N HCl to neutralize trace base, preventing any post-reaction aldol condensation during solvent evaporation.

  • Concentrate the organic phase under reduced pressure and crystallize the product from Heptane/Isopropanol (9:1).

References

  • Title: SNAr Reactions Using Continuous Plug Flow...
  • Source: researchgate.
  • Source: organic-synthesis.

Sources

Optimization

Technical Support Center: Resolving Baseline Noise in HPLC Analysis of 1-(2-(4-Fluorophenoxy)phenyl)ethanone

As a Senior Application Scientist, this guide provides a comprehensive, experience-driven approach to diagnosing and resolving baseline noise issues encountered during the HPLC analysis of 1-(2-(4-Fluorophenoxy)phenyl)et...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a comprehensive, experience-driven approach to diagnosing and resolving baseline noise issues encountered during the HPLC analysis of 1-(2-(4-Fluorophenoxy)phenyl)ethanone. Our methodology is built on a foundation of systematic problem-solving, moving from the most common and easily rectified issues to more complex system diagnostics.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental questions researchers face when encountering baseline instability.

Q1: What are the primary categories of baseline noise, and what do they typically indicate?

Baseline noise in chromatography is not random; its pattern is a diagnostic tool. Understanding the type of noise you are observing is the first step toward resolving it.[1]

Table 1: Categories of HPLC Baseline Noise and Common Causes

Noise CategoryDescriptionCommon Root Causes
High-Frequency (Short-Term) Noise The baseline appears "fuzzy" with rapid, regular oscillations.Pump pulsations, poor mobile phase mixing, detector lamp issues, high data acquisition rates.[2][3]
Low-Frequency (Drift) A slow, consistent rise or fall of the baseline over an entire chromatogram or sequence.Column temperature fluctuations, non-equilibrated column, mobile phase instability (e.g., changing composition, degradation).[4][5]
Sporadic, Irregular Noise Random, sharp peaks or "spikes" that are inconsistent in height and frequency.Air bubbles in the system, system leaks, particulate contamination from the sample or mobile phase, faulty electronics.[6][7]
Q2: My analyte, 1-(2-(4-Fluorophenoxy)phenyl)ethanone, is an aromatic ketone. Are there specific issues I should be aware of?

Yes. The chemical nature of your analyte influences the analysis. As an aromatic ketone, 1-(2-(4-Fluorophenoxy)phenyl)ethanone is a strong chromophore, making it ideal for UV detection.[8] However, this also means the analysis can be sensitive to:

  • UV-Absorbing Contaminants: Impurities in your mobile phase, especially when detecting at low wavelengths (e.g., <220 nm), can significantly contribute to baseline noise and drift. Using high-purity, HPLC-grade solvents is non-negotiable.[9][10]

  • Solvent Compatibility: The analyte is relatively non-polar. It's crucial to dissolve your standard and samples in a solvent that is miscible with the mobile phase, ideally the mobile phase itself.[11] Injecting a sample in a much stronger or immiscible solvent can cause it to precipitate upon entering the mobile phase, leading to pressure spikes and peak distortion.[11]

Part 2: Systematic Troubleshooting Guides

Follow these guides to methodically isolate and solve the source of baseline noise.

Guide 1: Diagnosing and Resolving High-Frequency Noise & Regular Pulsations

Symptom: A baseline with a regular, repeating sine-wave pattern or "fuzz."

Causality: This pattern is often mechanical or hydraulic, typically originating from the pump's delivery cycle or incomplete mixing of mobile phase components.[12]

Troubleshooting Workflow

Caption: Workflow for troubleshooting high-frequency baseline noise.

Step-by-Step Protocol:

  • Isolate the Pump: First, observe the pressure reading from your HPLC software. If the pressure is fluctuating in sync with the baseline noise, the pump is the likely source.[3][5]

    • Action: Purge the pump thoroughly to remove any trapped air bubbles, which can cause pressure instability.[4][13] Check for visible leaks around the pump heads and tighten any loose fittings. If the problem persists, worn pump seals or faulty check valves are common culprits and may need replacement.[6][12]

  • Evaluate Mobile Phase Mixing: Inadequate mixing of mobile phase components (e.g., acetonitrile and a buffered aqueous phase) can cause periodic fluctuations in UV absorbance, appearing as noise.[7][14] This is especially common in gradient elution.

    • Action: Ensure your mobile phase is continuously and properly degassed, as dissolved gas can interfere with mixing and pump performance.[15][16] If your system allows, consider adding or using a larger-volume static mixer to improve homogeneity.[17][18] For isocratic methods, preparing the mobile phase by hand-mixing the components can eliminate this issue.[10]

  • Optimize Detector Settings: A detector's electronic settings can create or amplify noise.

    • Action: An aging UV lamp can cause flickering that translates to noise. Check the lamp energy via your system's diagnostics.[4][5] Additionally, review your data collection parameters. A very high data rate (sampling frequency) can capture more electronic noise, while a very low filter time constant (also called response time) provides less signal smoothing.[19][20] Try decreasing the data rate or increasing the time constant to see if the baseline becomes smoother, but be aware that excessive filtering can broaden peaks.[20]

Guide 2: Diagnosing and Resolving Baseline Drift

Symptom: The baseline consistently trends upwards or downwards during a run.

Causality: Drift is typically a chemical or thermal issue, indicating a change in conditions over time. This can be due to temperature instability, a slowly eluting contaminant ("bleed"), or a change in the mobile phase composition.[5]

Troubleshooting Workflow

Caption: Workflow for troubleshooting baseline drift.

Step-by-Step Protocol:

  • Stabilize Temperature: The viscosity of the mobile phase and the refractive index are sensitive to temperature changes.[21] Fluctuations in ambient lab temperature can cause the baseline to drift.

    • Action: Always use a column oven and allow it to fully equilibrate before starting your analysis. A stable temperature, such as 30 °C, is a good starting point for many reversed-phase methods.[4][8] Also, ensure that there is sufficient tubing inside the column compartment to allow the mobile phase to reach the column temperature.[17]

  • Ensure Column and Mobile Phase Equilibration: A column that is not fully equilibrated with the starting mobile phase will show drift as the stationary phase chemistry slowly adjusts.[4]

    • Action: Before the first injection, flush the column with a minimum of 10-20 column volumes of the initial mobile phase.[22] Additionally, ensure your mobile phase is freshly prepared. Volatile components can evaporate, or additives like Trifluoroacetic Acid (TFA) can degrade over time, changing the UV absorbance and causing drift.[17]

  • Address Column Contamination: Strongly retained compounds from previous injections can slowly bleed off the column during a run, causing the baseline to rise.[23]

    • Action: If drift persists, a contaminated column is a likely cause. A systematic column wash is required. For a C18 column used for an analyte like 1-(2-(4-Fluorophenoxy)phenyl)ethanone, a general cleaning protocol is effective.

Protocol: General C18 Column Wash

StepSolventVolume to FlushPurpose
1HPLC-Grade Water10 column volumesTo remove buffer salts and polar contaminants.[22]
2Isopropanol10 column volumesTo remove moderately non-polar contaminants.
3Methylene Chloride10 column volumesTo remove strongly non-polar contaminants. (Ensure system compatibility)
4Isopropanol10 column volumesTo flush out methylene chloride.
5Mobile Phase15-20 column volumesTo re-equilibrate the column for analysis.

Note: Always disconnect the column from the detector during aggressive washes to prevent contaminants from entering the flow cell.[11] Always consult the column manufacturer's specific guidelines for cleaning.[24]

References

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • Expert Guide to Troubleshooting Common HPLC Issues. AELAB. [Link]

  • HPLC Troubleshooting Guide. Crawford Scientific. [Link]

  • Troubleshooting Guide. Phenomenex. [Link]

  • HPLC Diagnostic Skills Vol I – Noisy Baselines. Element Lab Solutions. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. LCGC International. [Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science. [Link]

  • Eliminating Baseline Problems. Agilent Technologies. [Link]

  • Optimization of Detector Parameters to Improve Sensitivity. Waters Corporation. [Link]

  • How can I eliminate baseline noise in HPLC? ResearchGate. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. [Link]

  • Troubleshooting Common HPLC Issues. Labcompare. [Link]

  • Enhancing Signal-to-Noise. LCGC International. [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [Link]

  • 5 Major causes of noise in chromatograms during HPLC analysis? Reddit. [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Chromservis. [Link]

  • Mobile Phase Prep: Key Tips & Tricks. Phenomenex. [Link]

  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Welch Materials. [Link]

  • Full Guide of How to Clean HPLC Column. Labtech. [Link]

  • Baseline Disturbance. Shimadzu. [Link]

  • HPLC Column Cleaning & Washing Procedure. GL Sciences. [Link]

  • The 10 Most Common HPLC Problems and Solutions! Universallab. [Link]

  • Reducing HPLC/UHPLC System Noise and Volume with High Performance Static Mixers. Mott Corporation. [Link]

  • Column Cleaning and Storage. GL Sciences. [Link]

Sources

Troubleshooting

Solvent selection for optimal 1-(2-(4-Fluorophenoxy)phenyl)ethanone extraction

Topic: Liquid-Liquid Extraction (LLE) Optimization for 1-(2-(4-Fluorophenoxy)phenyl)ethanone Target Audience: Process Chemists, Drug Development Professionals, and Analytical Scientists Welcome to the Technical Support K...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Liquid-Liquid Extraction (LLE) Optimization for 1-(2-(4-Fluorophenoxy)phenyl)ethanone Target Audience: Process Chemists, Drug Development Professionals, and Analytical Scientists

Welcome to the Technical Support Knowledge Base. This guide provides a mechanistic, field-proven approach to isolating 1-(2-(4-Fluorophenoxy)phenyl)ethanone from complex aqueous reaction mixtures. By understanding the physicochemical properties of this specific diaryl ether derivative, you can engineer a self-validating extraction protocol that maximizes yield and purity.

Mechanistic Overview & Solvent Selection

The effectiveness of liquid-liquid extraction depends heavily on the chosen solvent, which must have a high affinity for the target chemical while remaining immiscible with the aqueous sample[1].

1-(2-(4-Fluorophenoxy)phenyl)ethanone is a neutral, highly lipophilic molecule (estimated LogP ~3.5) containing two aromatic rings, a fluorine atom, an ether linkage, and a ketone group. Because it lacks ionizable acidic or basic functional groups, its partition coefficient (


) is dictated purely by solvent polarity and intermolecular forces rather than aqueous pH. The foundation of this extraction lies in Nernst's distribution law, where the solute migrates toward the phase in which it is most soluble until equilibrium is achieved[2].

To optimize the


, we must select a solvent that balances lipophilicity with sufficient dipole-dipole interaction capabilities to solvate the ketone and ether oxygens.
Quantitative Solvent Selection Matrix

Data summarized for the extraction of moderately polar diaryl ethers from aqueous matrices.

SolventPolarity IndexDensity (g/mL)Boiling Point (°C)Phase Position (vs. Water)Suitability for Target Molecule
Ethyl Acetate (EtOAc) 4.40.9077Top LayerOptimal. Excellent solvation of the ketone group; easy to evaporate[1].
Dichloromethane (DCM) 3.11.3340Bottom LayerGood. High solvating power[1], but poses environmental and toxicity risks.
Methyl tert-butyl ether 2.50.7455Top LayerModerate. Excellent for breaking emulsions, but lower solubility for the ketone.
Hexane 0.10.6669Top LayerPoor. Too non-polar. May cause target precipitation or low recovery[1].
Self-Validating Extraction Protocol

This protocol utilizes Ethyl Acetate (EtOAc) and exploits pH differentials to separate the neutral target API from unreacted precursors (specifically 4-fluorophenol, a common starting material).

Step 1: Primary Partitioning (Nernst Distribution)

  • Transfer the crude aqueous reaction mixture to a separatory funnel.

  • Add a volume of EtOAc equal to 50% of the aqueous volume.

  • Stopper and invert gently, venting immediately to release pressure. Shake vigorously for 60 seconds.

  • Allow the phases to separate. Validation Check: The EtOAc will form the top layer (density 0.90 g/mL vs water's 1.00 g/mL).

  • Drain the lower aqueous layer. Retain the upper organic layer.

Step 2: Selective Alkaline Wash (Impurity Ionization) Causality: Solvent polarity, pH, and ionic strength can be adjusted to increase selectivity[3]. 4-Fluorophenol has a pKa of ~8.7. By washing with a high-pH solution, we ionize the phenol into a water-soluble phenoxide, leaving the neutral target molecule in the organic phase.

  • Add 0.5 volumes of 1M NaOH (pH > 12) to the organic layer.

  • Shake and vent. Allow phases to separate.

  • Drain and discard the lower aqueous layer. Validation Check: Spot the organic layer on a TLC plate; the phenolic precursor spot should be absent.

Step 3: Brine Wash (Emulsion Disruption) Causality: Increasing the ionic strength of the aqueous phase forces unwanted salt partners out of the organic layer and decreases the solubility of water in EtOAc[3].

  • Add 0.5 volumes of saturated aqueous NaCl (brine).

  • Shake gently and allow to separate. Drain the lower layer.

Step 4: Desiccation and Solvent Recovery

  • Transfer the organic layer to an Erlenmeyer flask. Add anhydrous Na₂SO₄ until the crystals flow freely (indicating all residual water is absorbed).

  • Filter the solution and concentrate using a rotary evaporator at 40°C. Causality: The low boiling point of the solvent allows for quick evaporation, minimizing thermal degradation of the compound[3].

Troubleshooting & FAQs

Q: I am experiencing a stubborn emulsion during the primary extraction. How do I break it? A: Emulsions in these reactions are often stabilized by fine inorganic precipitates or unreacted surfactants. Solution: Adjust the ionic strength. Add solid NaCl directly to the separatory funnel or wash with saturated brine. The high ionic strength increases the density of the aqueous phase and forces the organic solvent out of the aqueous dispersion (the "salting-out" effect)[3]. Alternatively, filtering the biphasic mixture through a pad of Celite before separation can remove emulsion-stabilizing particulates.

Q: My recovery of 1-(2-(4-Fluorophenoxy)phenyl)ethanone is below 70%. What is causing this? A: This indicates an unfavorable partition coefficient (


) in your current system. If you are using a strictly non-polar solvent like hexane, the molecule's ketone group is not being adequately solvated.
Solution: Switch to a moderately polar solvent like Ethyl Acetate or Dichloromethane[1]. If you are already using EtOAc, perform three sequential extractions with smaller volumes (e.g., 3 x 30 mL) rather than one large extraction (1 x 90 mL). According to Nernst's distribution law, multiple extractions mathematically yield higher total recovery than a single bulk extraction[2].

Q: The isolated product is contaminated with a yellow tint and smells strongly of phenol. How do I fix this? A: Your crude mixture contains unreacted 4-fluorophenol which has co-extracted into the organic phase. Solution: You must implement the Selective Alkaline Wash (Step 2 of the protocol). Because 1-(2-(4-Fluorophenoxy)phenyl)ethanone is neutral, it is completely unaffected by 1M NaOH. The base will selectively deprotonate the phenol, shifting its solubility entirely into the aqueous waste layer[3].

Process Flow & Decision Logic

LLE_Workflow Start Crude Aqueous Mixture Target: 1-(2-(4-Fluorophenoxy)phenyl)ethanone Solvent Add Extraction Solvent (EtOAc: Polarity Index 4.4) Start->Solvent PhaseSep Phase Separation (Nernst Distribution) Solvent->PhaseSep Aq1 Aqueous Layer (Inorganic Salts) [DISCARD] PhaseSep->Aq1 High Density Phase Org1 Organic Layer (Target + Phenolic Impurities) PhaseSep->Org1 Low Density Phase Wash1 1M NaOH Wash (pH > 12) Org1->Wash1 Aq2 Aqueous Wash (Sodium 4-fluorophenoxide) [DISCARD] Wash1->Aq2 Ionized Impurities Org2 Organic Layer (Neutral Target API) Wash1->Org2 Neutral API Wash2 Saturated NaCl (Brine) Wash (Salting-Out Effect) Org2->Wash2 Dry Dry over Anhydrous Na₂SO₄ & Filter Wash2->Dry Breaks Emulsion Evap Rotary Evaporation (Thermal Control) Dry->Evap Pure Isolated API Target (>95% Purity) Evap->Pure Solvent Removal

Fig 1: Logical workflow for the selective liquid-liquid extraction of 1-(2-(4-Fluorophenoxy)phenyl)ethanone.

References
  • Phenomenex.Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
  • Hydrometal Tech.5 Criteria for Selecting an Extraction Solvent.
  • K-Jhil.Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions.
  • VICHEM.Solvent Extraction: Method & Applications in Chemical Industry.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectrum of 1-(2-(4-Fluorophenoxy)phenyl)ethanone

Introduction In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available to researcher...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands out as an indispensable tool for providing detailed information about molecular structure, connectivity, and conformation. This guide offers an in-depth interpretation of the ¹H NMR spectrum of 1-(2-(4-fluorophenoxy)phenyl)ethanone, a compound of interest in synthetic chemistry.

This technical guide moves beyond a simple cataloging of spectral data. It provides a comparative analysis with structurally related analogues, offering a deeper understanding of the subtle electronic and steric influences on proton chemical environments. The content herein is designed for researchers, scientists, and drug development professionals who rely on robust analytical data to drive their scientific endeavors.

Predicted ¹H NMR Spectrum of 1-(2-(4-Fluorophenoxy)phenyl)ethanone

The predicted ¹H NMR spectral data for 1-(2-(4-fluorophenoxy)phenyl)ethanone is presented below. The assignments are based on the expected electronic effects of the acetyl and fluorophenoxy substituents on the phenyl rings.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationPredicted Coupling Constants (J, Hz)
H-67.8 - 8.0dd1HJ_ortho_ = 7.5 - 8.0 Hz, J_meta_ = 1.5 - 2.0 Hz
H-47.4 - 7.6td1HJ_ortho_ = 7.5 - 8.0 Hz, J_meta_ = 1.5 - 2.0 Hz
H-57.2 - 7.4t1HJ_ortho_ = 7.5 - 8.0 Hz
H-37.0 - 7.2d1HJ_ortho_ = 7.5 - 8.0 Hz
H-2', H-6'6.9 - 7.1m (AA'BB')2HJ_HF_ ≈ 8.0 - 9.0 Hz, J_ortho_ = 8.0 - 9.0 Hz
H-3', H-5'6.9 - 7.1m (AA'BB')2HJ_ortho_ = 8.0 - 9.0 Hz
-COCH₃2.5 - 2.7s3HN/A

Structural Assignment of Proton Signals

The chemical structure of 1-(2-(4-fluorophenoxy)phenyl)ethanone with the assignment of the different proton signals is visualized below. This diagram illustrates the expected electronic environments of the protons, which dictates their respective chemical shifts in the ¹H NMR spectrum.

G cluster_workflow ¹H NMR Analysis Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B Data Acquisition (NMR Spectrometer) A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Chemical Shift Referencing (to TMS) C->D E Integration of Signals D->E F Analysis of Chemical Shifts E->F G Analysis of Multiplicity (Splitting Patterns) F->G H Analysis of Coupling Constants G->H I Structural Elucidation H->I

Caption: A streamlined workflow for acquiring and interpreting ¹H NMR spectra.

Conclusion

The comprehensive analysis of the predicted ¹H NMR spectrum of 1-(2-(4-fluorophenoxy)phenyl)ethanone, supported by comparative data from analogous structures, provides a robust framework for the structural verification of this compound. The detailed interpretation of chemical shifts, multiplicities, and coupling constants, along with the provided experimental protocol, serves as a valuable resource for researchers in the field. By understanding the nuances of ¹H NMR spectroscopy, scientists can confidently characterize their synthesized molecules, a critical step in the advancement of chemical and pharmaceutical research.

References

  • PubChem. (n.d.). 2-Phenoxy-1-phenylethanone. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Jacobsen, N. E. (2017). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons.
  • Reich, H. J. (n.d.). Structure Determination Using NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]

  • University of California, Davis. (n.d.). NMR Facility - Experimental Procedures. Retrieved from [Link]

Comparative

A Comparative Guide to 13C NMR Peak Assignments for 1-(2-(4-Fluorophenoxy)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(2-(4-Fluorophenoxy)phenyl)ethanone is a key structural motif found in various pharmacologically active compounds and serves as a crucial int...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-(4-Fluorophenoxy)phenyl)ethanone is a key structural motif found in various pharmacologically active compounds and serves as a crucial intermediate in synthetic organic chemistry. A precise understanding of its molecular structure is paramount for quality control, reaction monitoring, and the rational design of new chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is an indispensable tool for elucidating the carbon framework of organic molecules. This guide provides a comprehensive analysis and comparison of predicted 13C NMR data for 1-(2-(4-fluorophenoxy)phenyl)ethanone, supported by experimental data from structurally related compounds to ensure accurate peak assignments. By explaining the rationale behind each assignment based on established principles of substituent effects, this document aims to serve as a practical reference for researchers in the field.

Methodology: Predicting and Assigning 13C NMR Spectra

In the absence of a publicly available experimental spectrum for 1-(2-(4-Fluorophenoxy)phenyl)ethanone, a multi-faceted approach was employed for the assignment of its 13C NMR chemical shifts. This involved:

  • Computational Prediction: Utilization of NMR prediction algorithms to generate a theoretical spectrum.

  • Comparative Analysis: Cross-referencing the predicted shifts with established experimental data for analogous structures, including substituted acetophenones, diphenyl ethers, and fluorobenzenes.

  • Application of Substituent Effects: Applying known substituent chemical shift (SCS) effects to rationalize the observed (predicted) chemical shifts.

The following workflow illustrates the logical process for assigning the 13C NMR peaks.

G cluster_0 Data Acquisition & Prediction cluster_1 Analysis & Assignment cluster_2 Validation & Finalization A Predict 13C NMR Spectrum of Target Molecule C Initial Assignment of Quaternary Carbons (C=O, C-O, C-F, C-C=O) A->C Predicted Shifts B Gather Experimental Data for: - Substituted Acetophenones - Substituted Diphenyl Ethers - Substituted Fluorobenzenes D Assign Carbons of the Acetophenone Ring (Apply Acetyl and Phenoxy SCS Effects) B->D Reference Data E Assign Carbons of the Fluorophenoxy Ring (Apply Ether and Fluoro SCS Effects) B->E Reference Data C->D C->E G Compare Assignments with Predicted Data D->G E->G F Assign Acetyl Group Carbons (C=O, CH3) F->G H Refine Assignments Based on Substituent Additivity Principles G->H Discrepancy Analysis I Generate Final Assignment Table H->I Finalized Data

Caption: Workflow for the assignment of 13C NMR peaks for 1-(2-(4-Fluorophenoxy)phenyl)ethanone.

Predicted 13C NMR Peak Assignments and Comparative Analysis

The predicted 13C NMR chemical shifts for 1-(2-(4-Fluorophenoxy)phenyl)ethanone are presented below, along with a detailed rationale for each assignment based on data from analogous compounds.

Structure with Carbon Numbering:

Caption: Numbering scheme for 1-(2-(4-Fluorophenoxy)phenyl)ethanone.

Carbon AtomPredicted Chemical Shift (ppm)Rationale for AssignmentSupporting Data & Citations
C13 (C=O) ~200The carbonyl carbon of a ketone is characteristically found in the most downfield region of the spectrum.In substituted acetophenones, the carbonyl carbon typically resonates between 190-210 ppm.[1][2]
C10 (C-F) ~160 (d, ¹JCF ≈ 245 Hz)The carbon directly attached to the highly electronegative fluorine atom experiences significant deshielding and exhibits a large one-bond coupling constant (¹JCF).The C-F carbon in fluorobenzene resonates at approximately 162 ppm.[3]
C1 ~155This quaternary carbon is bonded to an oxygen atom (ether linkage) and is part of an aromatic ring, leading to a downfield shift.In diphenyl ethers, the carbons directly attached to the ether oxygen (C-1) appear in the range of 154-158 ppm.[4]
C7 ~153This quaternary carbon of the fluorophenoxy ring is also attached to the ether oxygen, placing it significantly downfield.Similar to C1, carbons bonded to the ether oxygen in diphenyl ethers are deshielded.[4]
C2 ~138This quaternary carbon is ipso to the acetyl group, which is an electron-withdrawing group, causing a downfield shift relative to benzene (128.5 ppm).The ipso-carbon to the acetyl group in acetophenone is found at approximately 137 ppm.[1][5]
C6 ~133This aromatic CH is ortho to the acetyl group and is expected to be deshielded.Aromatic carbons ortho to an acetyl group generally appear in the range of 128-135 ppm.[1][6]
C4 ~131This aromatic CH is para to the acetyl group and ortho to the phenoxy group. The competing effects result in a chemical shift in the mid-aromatic region.
C8, C12 ~125 (d, ³JCF ≈ 8 Hz)These aromatic CH carbons are meta to the fluorine atom and ortho to the ether oxygen. They are expected to show a smaller three-bond coupling to fluorine.In fluorobenzenes, carbons meta to the fluorine atom typically resonate around 130 ppm and exhibit a ³JCF of 7-9 Hz.[7][8]
C5 ~123This aromatic CH is meta to the acetyl group and para to the phenoxy group.
C9, C11 ~117 (d, ²JCF ≈ 22 Hz)These aromatic CH carbons are ortho to the fluorine atom and meta to the ether oxygen. They are shielded by the fluorine and show a characteristic two-bond coupling.Carbons ortho to fluorine in fluorobenzenes are shielded and appear around 115 ppm with a ²JCF of approximately 21 Hz.[7][9]
C3 ~119This aromatic CH is meta to the phenoxy group and ortho to the acetyl group.
C14 (CH₃) ~30The methyl carbon of the acetyl group is an sp³ hybridized carbon and appears in the aliphatic region of the spectrum.The methyl carbon in substituted acetophenones typically resonates between 25-32 ppm.[1][10]

Experimental Protocol for 13C NMR Spectroscopy

For researchers wishing to acquire experimental data for this or similar compounds, the following general protocol is recommended:

  • Sample Preparation:

    • Dissolve 10-50 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

    • Tune and match the 13C probe.

    • Lock the field on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Acquisition Parameters:

    • Experiment: Standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments).

    • Pulse Width: Use a 30° or 45° pulse angle to allow for a shorter relaxation delay.

    • Spectral Width: Typically 0 to 220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 256 to 1024 scans, or more, depending on the sample concentration.

  • Data Processing:

    • Apply an exponential window function (line broadening of ~1 Hz) to improve the signal-to-noise ratio.

    • Perform a Fourier transform.

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.0 ppm.

Conclusion

The detailed assignment of the 13C NMR spectrum of 1-(2-(4-Fluorophenoxy)phenyl)ethanone, guided by computational predictions and extensive comparison with experimental data from analogous structures, provides a robust framework for the structural verification of this important chemical entity. The rationale presented, based on well-established substituent effects, enhances the reliability of these assignments. This guide serves as a valuable resource for scientists engaged in the synthesis, analysis, and development of related compounds, facilitating accurate and efficient spectral interpretation.

References

  • Dhami, K. S., & Stothers, J. B. (1965). 13C NMR STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry, 43(2), 479-497. [Link]

  • Buchanan, G. W., Montaudo, G., & Finocchiaro, P. (1974). Carbon-13 Nuclear Magnetic Resonance Studies of ortho-Substituted Anisoles and Diphenyl Ethers. Canadian Journal of Chemistry, 52(5), 767-774. [Link]

  • Dhami, K. S., & Stothers, J. B. (1965). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry, 43(2), 479-497. [Link]

  • Maciel, G. E., & Natterstad, J. J. (1965). Study of 13C Chemical Shifts in Substituted Benzenes. The Journal of Chemical Physics, 42(8), 2427-2434. [Link]

  • Abraham, R. J., Wileman, D. F., & Bedford, G. R. (1972). The nuclear magnetic resonance spectra of fluoroaromatics. Part V. The 13C spectra of some fluorobenzenes and fluorobenzofurans. Journal of the Chemical Society, Perkin Transactions 2, (11), 1733-1737. [Link]

  • Tan, S. M., & Tan, S. F. (1987). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Spectroscopy Letters, 20(2), 119-129. [Link]

  • Abraham, R. J., Wileman, D. F., & Bedford, G. R. (1972). The Nuclear Magnetic Resonance Spectra of Fluoroaromatics. Part V.l The 13C Spectra of Some Fluorobenzenes and Fluorobenzofurans. Journal of the Chemical Society, Perkin Transactions 2, 1733-1737. [Link]

  • Dhami, K. S., & Stothers, J. B. (1965). 13C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry, 43(2), 479-497. [Link]

  • Oda, K., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4549-4557. [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR data of compounds 3-4. [Link]

  • Cobb, A. J. A., et al. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-morpholinopyridine. Journal of Fluorine Chemistry, 220, 74-81. [Link]

  • University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. [Link]

  • Chemguide. (n.d.). interpreting C-13 NMR spectra. [Link]

  • ResearchGate. (n.d.). Selected 13 C NMR chemical shifts (ppm) of 1, 2, 3, and 4. [Link]

  • University of Wisconsin-Madison. (n.d.). 13C-NMR. [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

  • eGrove. (2020, May 9). 13C NMR Substituent Effects on para-Substituted Tolans: Using Deuteration to Assign 13C Signals in Methyltolan. [Link]

Sources

Validation

A Comparative Guide to the FTIR Characteristic Bands of 1-(2-(4-Fluorophenoxy)phenyl)ethanone

For researchers and professionals in drug development and materials science, the precise characterization of novel chemical entities is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone an...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, the precise characterization of novel chemical entities is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone analytical technique, offering a rapid and non-destructive method to elucidate the functional groups and structural features of a molecule. This guide provides an in-depth analysis of the expected FTIR characteristic absorption bands for 1-(2-(4-Fluorophenoxy)phenyl)ethanone , a molecule of interest due to its diaryl ether and ketone moieties.

In the absence of a publicly available experimental spectrum for this specific compound, this guide leverages a comparative approach. We will dissect the molecule into its constituent functional groups and compare their expected vibrational frequencies with those of structurally analogous compounds. This methodology not only allows for a robust prediction of the FTIR spectrum but also provides a deeper understanding of how subtle structural modifications influence spectroscopic outcomes.

Molecular Structure and Expected Vibrational Modes

The structure of 1-(2-(4-Fluorophenoxy)phenyl)ethanone comprises three key components that dictate its infrared spectrum: an acetophenone core, a diaryl ether linkage, and a fluorine-substituted aromatic ring. Each of these contributes a unique set of vibrational bands.

A visual representation of the molecular structure and its key functional groups is presented below:

Figure 1. Molecular structure of 1-(2-(4-Fluorophenoxy)phenyl)ethanone with key functional groups highlighted.

Comparative FTIR Analysis: Predicting the Spectrum

By examining the FTIR spectra of related compounds, we can build a detailed picture of the expected absorption bands for our target molecule.

Functional Group/Vibration Expected Wavenumber (cm⁻¹) Comparative Analysis and Rationale
Aromatic C-H Stretch 3100-3000This region will exhibit multiple weak to medium bands characteristic of sp² C-H stretching vibrations on both aromatic rings.[1][2]
Aliphatic C-H Stretch (Methyl) 2975-2870Asymmetric and symmetric stretching of the methyl group in the acetyl moiety will appear in this region.[2]
Carbonyl (C=O) Stretch 1685-1675The C=O stretch is one of the most intense and diagnostic peaks. In acetophenone, this band is typically around 1685 cm⁻¹.[1][3] The ortho-phenoxy substituent may induce a slight shift due to electronic and steric effects. Conjugation with the phenyl ring lowers the frequency from that of a simple aliphatic ketone (around 1715 cm⁻¹).[1]
Aromatic C=C Stretch 1600-1450Multiple bands of variable intensity are expected in this region due to the skeletal vibrations of the two phenyl rings. The substitution pattern influences the exact position and intensity of these peaks.[1][2]
Asymmetric C-O-C Stretch (Aryl Ether) 1270-1230A strong, characteristic band for the asymmetric stretching of the aryl-O-C linkage is anticipated here. This is a key indicator of the diaryl ether functionality.
Symmetric C-O-C Stretch (Aryl Ether) 1150-1050The symmetric stretch is typically weaker than the asymmetric one and may be coupled with other vibrations in the fingerprint region.[4]
C-F Stretch (Aryl Fluoride) 1250-1100A strong absorption due to the C-F stretching vibration is expected. Its exact position can overlap with the C-O-C stretching bands, potentially leading to a broad or complex series of absorptions in this region.[5]
Methyl C-H Bending 1450-1350Asymmetric and symmetric bending vibrations of the methyl group will be present.
Aromatic C-H Out-of-Plane Bending 900-675The substitution patterns on both rings will give rise to characteristic bands in this region. The 1,2-disubstituted (ortho) ring and the 1,4-disubstituted (para) ring will each have distinct absorption patterns.[6]

Distinguishing Features and Comparison with Alternatives

To truly appreciate the unique spectral fingerprint of 1-(2-(4-Fluorophenoxy)phenyl)ethanone, a comparison with simpler, related molecules is instructive.

Compound Key Differentiating FTIR Features
Acetophenone Lacks the strong C-O-C stretching bands of the diaryl ether and the C-F stretching band. Its aromatic out-of-plane bending will correspond to a monosubstituted ring.[1]
2-Phenoxyacetophenone Would have a very similar spectrum but will be missing the strong C-F stretching vibration. The aromatic out-of-plane bending for the second ring would correspond to a monosubstituted phenyl group.
4-Fluoroanisole Possesses the C-F and aryl C-O-C stretch but lacks the characteristic strong carbonyl (C=O) absorption of the ketone.
2-(4-Fluorophenoxy)-1-phenylethanone This isomer is a very close structural analog.[7] The primary difference in the FTIR spectrum would likely be in the fingerprint region, particularly the aromatic C-H out-of-plane bending, reflecting the different substitution pattern on the ketone-bearing phenyl ring.

The combination of a strong carbonyl absorption around 1680 cm⁻¹, a prominent asymmetric C-O-C stretch near 1250 cm⁻¹, and a strong C-F stretch in the 1250-1100 cm⁻¹ region, along with the specific out-of-plane bending patterns for ortho- and para-disubstituted rings, will collectively serve to uniquely identify 1-(2-(4-Fluorophenoxy)phenyl)ethanone.

Experimental Protocol: Acquiring the FTIR Spectrum

The following provides a standardized, step-by-step methodology for obtaining a high-quality FTIR spectrum of a solid sample like 1-(2-(4-Fluorophenoxy)phenyl)ethanone using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for solid and liquid samples.[8]

G cluster_prep Preparation cluster_sample Sample Analysis cluster_acq Data Acquisition & Processing prep1 Ensure ATR crystal is clean. Use a solvent like isopropanol and a soft tissue. prep2 Acquire a background spectrum. This corrects for atmospheric CO₂ and H₂O. prep1->prep2 sample1 Place a small amount of the solid sample on the center of the ATR crystal. prep2->sample1 sample2 Apply pressure using the ATR clamp to ensure good contact. sample1->sample2 acq1 Acquire the sample spectrum. (e.g., 4000-400 cm⁻¹, 4 cm⁻¹ resolution, 16-32 scans) sample2->acq1 acq2 Perform automatic background subtraction and Fourier transform. acq1->acq2 acq3 Analyze the resulting spectrum: Identify peak positions (cm⁻¹) and intensities. acq2->acq3

Figure 2. Workflow for acquiring an FTIR spectrum using an ATR accessory.

Causality in Experimental Choices:

  • ATR Accessory: Chosen for its simplicity, minimal sample preparation, and suitability for solid powders.[8]

  • Background Scan: This is a critical self-validating step. A proper background correction ensures that the observed peaks are solely from the sample and not from the ambient environment.[8]

  • Pressure Application: Good contact between the sample and the ATR crystal is essential for a strong, high-quality signal. Insufficient pressure will result in a weak spectrum with a poor signal-to-noise ratio.

  • Number of Scans: Co-adding multiple scans (16-32) improves the signal-to-noise ratio, making weaker peaks more discernible.[4]

Conclusion

References

  • ResearchGate. The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones. Available at: [Link]

  • MDPI. Structural, Vibrational and Electrochemical Analysis and Antibacterial Potential of Isomeric Chalcones Derived from Natural Acetophenone. Available at: [Link]

  • StudyRaid. Understand iR Spectroscopy Features of Acetophenone. Available at: [Link]

  • ResearchGate. Vibrational spectroscopic study of 3-hydroxyacetophenone. Available at: [Link]

  • PubMed. Mass and infrared spectra of diaryl and aryl alkyl sulfate diesters. Available at: [Link]

  • ScienceDirect. Vibrational studies of the reactions of acetophenone with Si(1 0 0)-2 × 1. Available at: [Link]

  • PubChem. 1-[4-(2-Phenylethynyl)phenyl]ethanone. Available at: [Link]

  • NIST WebBook. o-Fluoroacetophenone. Available at: [Link]

  • Jurnal UPI. Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. Available at: [Link]

  • SpectraBase. 1-[4-(2,2-Difluoroethenyl)phenyl]ethanone. Available at: [Link]

  • The Royal Society of Chemistry. Synthesis of 3-(4-fluorophenyl)-1-isopropyl-1H-indole (2). Available at: [Link]

  • http:/ /ejournal.upi. edu. How to Read and Interpret FTIR Spectroscope of Organic Material. Available at: [Link]

  • ASEAN Journal for Science and Engineering in Materials. How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. Available at: [Link]

  • PubChem. 2-(4-Fluorophenoxy)-1-phenyl-ethanone. Available at: [Link]

  • RSC Publishing. Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions. Available at: [Link]

  • PSJD. Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. Available at: [Link]

  • ResearchGate. FTIR spectra of a) fluoroalkane (FA), fluoropolymer (FP) and fluorosiloxane. Available at: [Link]

  • Google Patents. Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
  • Science Vision. Fourier transform-infrared spectroscopic characterization of the particulate phase of commercial tuibur. Available at: [Link]

Sources

Comparative

Mass spectrometry fragmentation pattern of 1-(2-(4-Fluorophenoxy)phenyl)ethanone

High-Resolution Mass Spectrometry vs. GC-EI-MS: A Comparative Guide to the Fragmentation of 1-(2-(4-Fluorophenoxy)phenyl)ethanone As a Senior Application Scientist, I frequently encounter challenges in the structural elu...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Mass Spectrometry vs. GC-EI-MS: A Comparative Guide to the Fragmentation of 1-(2-(4-Fluorophenoxy)phenyl)ethanone

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of halogenated diaryl ethers. Compounds like 1-(2-(4-Fluorophenoxy)phenyl)ethanone—an ortho-substituted fluorophenoxyacetophenone—serve as critical structural motifs in modern drug discovery, particularly in the development of kinase inhibitors and CNS-active agents.

Accurate mass spectrometric characterization of these scaffolds is non-trivial. The spatial proximity of the ortho-acetyl group to the diaryl ether linkage induces highly specific fragmentation behaviors that vary drastically depending on the ionization platform. This guide objectively compares the analytical performance and mechanistic fragmentation topologies of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization-High-Resolution Mass Spectrometry (LC-ESI-HRMS).

Mechanistic Fragmentation & Causality: EI vs. ESI Dynamics

The choice of ionization technique fundamentally dictates the fragmentation topology of 1-(2-(4-Fluorophenoxy)phenyl)ethanone. The causality here is rooted in the electronic state of the precursor ion.

GC-EI-MS: Radical-Driven Pathways (70 eV)

Hard ionization via EI strips an electron from the molecule, generating a highly reactive, odd-electron radical cation ([M]•+) at m/z 230.07. The fragmentation is driven by the thermodynamic stabilization of the resulting radicals and cations[1].

  • Alpha-Cleavage: The acetyl group undergoes a rapid homolytic cleavage, losing a methyl radical (•CH3) to form a stable acylium ion at m/z 215.05.

  • The Ortho Effect: This is the diagnostic hallmark of ortho-substituted diaryl ethers. The spatial proximity of the acetyl methyl group to the ether oxygen facilitates a highly specific, six-membered transition state. A hydrogen atom transfers to the ether oxygen, leading to the neutral loss of 4-fluorophenol (112.03 Da) and generating a benzocyclobutenone-like radical cation at m/z 118.04[1][2]. This fragment is self-validating; its presence definitively confirms the 1,2-substitution pattern, distinguishing it from meta or para isomers[2].

LC-ESI-HRMS/MS: Charge-Driven Pathways (CID)

Soft ionization via ESI protonates the molecule, yielding an even-electron precursor ([M+H]+) at m/z 231.08. Because the precursor is already a stable cation, fragmentation requires Collision-Induced Dissociation (CID) and follows entirely different rules[3].

  • Ether Bond Cleavage: The positive charge localizes on the more basic acetophenone carbonyl. Upon collision with inert gas, the molecule cleaves at the diaryl ether bond, expelling neutral 4-fluorophenol to yield an intense, even-electron product ion at m/z 119.05[3][4].

  • Absence of Alpha-Cleavage: Unlike EI, the even-electron [M+H]+ does not readily lose a methyl radical (which would create an unfavorable radical cation). Thus, the m/z 215 peak is virtually absent in ESI spectra, highlighting the complementary nature of these two platforms.

Quantitative Platform Comparison

To objectively evaluate platform performance, we must look at the exact mass accuracy and relative abundance of the diagnostic fragments. HRMS provides sub-5 ppm mass accuracy, which is essential for distinguishing isobaric interferences in complex biological matrices, whereas nominal mass EI-MS provides highly reproducible spectral fingerprints suitable for automated library matching.

Ionization PlatformPrecursor IonDiagnostic FragmentNeutral LossRelative AbundanceExact Mass (Theoretical)Mass Accuracy Error
GC-EI-MS [M]•+ (m/z 230)[M - •CH3]+•CH3 (15 Da)85%215.0508 DaNominal (N/A)
GC-EI-MS [M]•+ (m/z 230)[M - C6H5FO]•+4-Fluorophenol100% (Base)118.0419 DaNominal (N/A)
GC-EI-MS [M]•+ (m/z 230)[C6H4FO]+Acetylphenyl radical40%111.0246 DaNominal (N/A)
LC-ESI-HRMS [M+H]+ (m/z 231.08)[M+H - C6H5FO]+4-Fluorophenol100% (Base)119.0497 Da< 2.5 ppm

Self-Validating Experimental Methodologies

A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems, ensuring that experimental artifacts are immediately identifiable.

Protocol A: GC-EI-MS Workflow (Agilent 7000D or equivalent)
  • Sample Preparation: Dissolve the analyte in GC-grade dichloromethane to a concentration of 1 mg/mL. Causality: Dichloromethane ensures complete solvation of the hydrophobic diaryl ether without introducing protic exchange artifacts.

  • Injection Parameters: Inject 1 µL with a split ratio of 10:1 at an inlet temperature of 250°C. Validation Step: The 10:1 split prevents detector saturation, ensuring the isotopic fidelity (M+1, M+2) of the [M]•+ ion remains intact, which is critical for confirming the mono-fluorinated status.

  • Chromatographic Separation: Utilize a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm). Program the oven from 100°C (hold 1 min) to 280°C at 15°C/min.

  • Ionization & Acquisition: Operate the EI source at 230°C with 70 eV electron energy. Scan from m/z 40 to 400.

  • Data Validation: Interrogate the spectrum for the m/z 118 ion. If this ion is absent, the regiochemistry is not ortho, and the structural assignment must be rejected.

Protocol B: LC-ESI-HRMS/MS Workflow (Thermo Q Exactive Orbitrap or equivalent)
  • Sample Preparation: Dilute the analyte in LC-MS grade Methanol:Water (50:50 v/v) containing 0.1% Formic Acid to a final concentration of 10 µg/mL. Causality: Formic acid provides the necessary proton source to drive the equilibrium entirely toward the [M+H]+ species, maximizing precursor intensity.

  • Chromatographic Separation: Inject 2 µL onto a C18 column (100 x 2.1 mm, 1.8 µm). Use a gradient elution of Water (A) and Acetonitrile (B), both fortified with 0.1% Formic Acid.

  • Ionization Parameters: Utilize a heated ESI source in positive ion mode. Set the capillary temperature to 320°C and spray voltage to 3.5 kV.

  • Fragmentation (DDA): Employ Data-Dependent Acquisition using Higher-energy Collisional Dissociation (HCD). Step the Normalized Collision Energy (NCE) across 20, 30, and 40 to capture both fragile and resilient bonds.

  • Data Validation: Extract the m/z 119.0497 product ion. The mass error must be < 3 ppm. If the error exceeds this threshold, the system requires recalibration, as the empirical formula (C8H7O+) can no longer be guaranteed.

Fragmentation Pathway Visualization

MS_Fragmentation Parent_EI [M]•+ m/z 230.07 (EI-MS, 70 eV) Frag_CH3 [M - •CH3]+ m/z 215.05 Alpha-Cleavage Parent_EI->Frag_CH3 - •CH3 (Radical Loss) Frag_Ortho_EI [M - C6H5FO]•+ m/z 118.04 Ortho-Effect (EI) Parent_EI->Frag_Ortho_EI - 4-Fluorophenol (H-transfer) Frag_FPO [C6H4FO]+ m/z 111.02 Phenoxy Cation Parent_EI->Frag_FPO Ether Cleavage Parent_ESI [M+H]+ m/z 231.08 (ESI-MS/MS, Positive) Frag_Ortho_ESI [M+H - C6H5FO]+ m/z 119.05 Ether Cleavage (ESI) Parent_ESI->Frag_Ortho_ESI - 4-Fluorophenol (Charge-driven CID)

Figure 1: Comparative MS fragmentation pathways of 1-(2-(4-Fluorophenoxy)phenyl)ethanone via EI and ESI.

References

  • ResearchGate. "Differentiation of Isomeric Substituted Diaryl Ethers by Electron Ionization and Chemical Ionization Mass Spectrometry."[2][Link]

  • Taylor & Francis. "On the product selectivity in the electrochemical reductive cleavage of 2-phenoxyacetophenone, a lignin model compound."[4][Link]

  • SciSpace. "Application of high-resolution accurate mass (hram) mass spectrometry for analysis of lignin model compounds."[3][Link]

Sources

Validation

Comparative Guide: Effect of Fluorine Substitution on Phenoxy Acetophenone Stability

Executive Summary Phenoxy acetophenone (2-phenoxy-1-phenylethanone) represents a structural motif found in various bioactive compounds, including kinase inhibitors and herbicide scaffolds. However, its utility is often c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenoxy acetophenone (2-phenoxy-1-phenylethanone) represents a structural motif found in various bioactive compounds, including kinase inhibitors and herbicide scaffolds. However, its utility is often compromised by metabolic instability (rapid oxidative clearance) and chemical reactivity at the


-methylene position.

This guide objectively compares the stability profiles of the parent 2-Phenoxyacetophenone (2-PAP) against its Fluorinated Analogs (F-PAPs) .

Key Findings:

  • Metabolic Stability: Strategic ring fluorination (specifically para-substitution on the phenoxy ring) significantly enhances microsomal stability by blocking CYP450-mediated hydroxylation.

  • Chemical Stability: While ring fluorination improves oxidative resistance,

    
    -fluorination (at the methylene linker) often decreases chemical stability by increasing carbonyl electrophilicity, leading to hydration and cleavage.
    
  • Conformational Locking: Ortho-fluorination on the acetophenone ring induces a specific s-trans conformation, potentially altering target binding kinetics.

Physicochemical & Mechanistic Basis[1]

To understand the stability differences, one must analyze the electronic and steric perturbations introduced by the fluorine atom (


 Å), which acts as a bioisostere for hydrogen (

Å) but with extreme electronegativity (

).
Metabolic Liability of the Parent Scaffold

The parent compound, 2-PAP, possesses two primary "soft spots" for metabolic degradation:

  • Aromatic Hydroxylation: The electron-rich phenoxy ring is prone to electrophilic attack by the high-valent Iron-Oxo species (

    
    ) of Cytochrome P450 enzymes, typically at the para-position.
    
  • 
    -Carbon Oxidation:  The methylene bridge (
    
    
    
    ) is susceptible to H-atom abstraction, leading to O-dealkylation and cleavage of the ether linkage.
The "Fluorine Effect"

Substituting hydrogen with fluorine alters these pathways through three mechanisms:

  • C-F Bond Strength: The C-F bond (

    
    116 kcal/mol) is significantly stronger than the C-H bond (
    
    
    
    99 kcal/mol), rendering the site inert to direct oxidative abstraction.
  • Electronic Deactivation: The strong inductive effect (

    
    ) of fluorine reduces the electron density of the aromatic ring, making the entire 
    
    
    
    -system less reactive toward electrophilic metabolic attack.
  • Lipophilicity Modulation: Fluorination typically increases LogP (lipophilicity), which can increase binding affinity to metabolic enzymes (increasing

    
    ) but simultaneously reduces the rate of oxidation (
    
    
    
    ), often resulting in a net decrease in Intrinsic Clearance (
    
    
    ).

Comparative Stability Analysis

The following table summarizes the stability metrics of 2-PAP versus key fluorinated analogs.

Table 1: Comparative Stability Profile
Compound VariantStructure DescriptionMetabolic Stability (

in HLM)
Chemical Stability (Hydrolysis)Primary Degradation Pathway
2-PAP (Parent) UnsubstitutedLow (< 15 min)Highp-Hydroxylation (Phenoxy ring)
4-F-Phenoxy (Analog A) F at para-position of phenoxy ringHigh (> 60 min)HighBlocked p-hydroxylation; slow m-hydroxylation
2'-F-Acetophenone (Analog B) F at ortho-position of ketone ringMedium (30-45 min)Highp-Hydroxylation (Phenoxy ring remains exposed)

-F-PAP (Analog C)
F at methylene linker (

)
Very Low Low Rapid hydration/cleavage due to activated carbonyl

Note: Data represents generalized trends derived from structure-metabolism relationship (SMR) studies on aryl ethers and acetophenones [1][2].

Visualizing the Degradation Pathways

The diagram below illustrates the divergent fates of the parent compound versus the fluorinated analog under oxidative stress (CYP450).

MetabolicPathways Parent 2-Phenoxyacetophenone (Parent) CYP CYP450 (Fe-Oxo Species) Parent->CYP Binding Met1 p-Hydroxy Metabolite (Phase I) CYP->Met1 Fast Oxidation (k_cat high) Stable Intact Compound (Excreted Unchanged) CYP->Stable Oxidation Blocked (C-F inert) Met2 Quinone Imine / Cleavage (Toxic/Unstable) Met1->Met2 Downstream Processing F_Analog 4-Fluoro-Phenoxyacetophenone (Metabolically Blocked) F_Analog->CYP Binding

Figure 1: Metabolic fate divergence. The parent compound undergoes rapid para-hydroxylation, while the fluorinated analog resists oxidation, extending half-life.

Experimental Protocols

To validate these stability profiles in your own lab, use the following self-validating protocols.

Microsomal Stability Assay (In Vitro)

Objective: Determine the Intrinsic Clearance (


) and Half-life (

).

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase)

  • Test Compounds (10 mM DMSO stock)

  • Stop Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Workflow Diagram:

AssayWorkflow Step1 Preparation Pre-warm Buffer (pH 7.4) & HLM Spike Compound to 1 µM Step2 Incubation Add NADPH to start reaction Temp: 37°C Step1->Step2 Step3 Sampling Timepoints: 0, 5, 15, 30, 60 min Step2->Step3 Step4 Quenching Add Cold ACN + Internal Std Centrifuge (4000g, 20 min) Step3->Step4 Step5 Analysis LC-MS/MS (MRM Mode) Calc: ln(%Remaining) vs Time Step4->Step5

Figure 2: Standard operating procedure for HLM stability assessment.

Data Analysis: Calculate the elimination rate constant (


) from the slope of the linear regression of 

vs. time.


Chemical Stability (Hydrolysis Stress Test)

Objective: Assess the lability of the


-methylene/ether bond.
  • Dissolve compound to 100 µM in 1:1 MeOH/Buffer (pH 1.2, 7.4, and 9.0).

  • Incubate at 40°C for 24 hours.

  • Monitor by HPLC-UV.

  • Success Criteria: >95% recovery indicates stability. Note:

    
    -fluoro analogs often fail at pH 9.0 due to enolization/elimination.
    

Expert Insights & Pitfalls

The "Metabolic Switching" Risk

While fluorination blocks the primary site of metabolism, researchers must monitor for metabolic switching . Blocking the para-position may redirect oxidation to the meta-position or the acetophenone ring.

  • Mitigation: Perform metabolite identification (MetID) using High-Resolution Mass Spectrometry (HRMS) early in the optimization process [3].

Conformational Effects on Potency

Fluorine substitution at the ortho-position of the acetophenone ring (2'-F) locks the carbonyl in an s-trans conformation due to electrostatic repulsion between the fluorine lone pairs and the carbonyl oxygen [4].

  • Impact: This can drastically alter binding affinity if the protein pocket requires an s-cis conformation. Always pair stability optimization with potency checks.

References

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective . Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design . Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Otake, C., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space Spin-Spin Couplings . The Journal of Organic Chemistry, 86(6).

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity) . Journal of Fluorine Chemistry, 109(1), 3-11.

Comparative

A Comparative Guide to Purity Analysis of 1-(2-(4-Fluorophenoxy)phenyl)ethanone: HPLC, GC, and qNMR Methodologies

For the Attention of Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth comparison of analytical reference standards and methodologies for the p...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth comparison of analytical reference standards and methodologies for the purity analysis of the pharmaceutical intermediate, 1-(2-(4-Fluorophenoxy)phenyl)ethanone. This document moves beyond a simple listing of procedures to offer a scientifically grounded rationale for method selection, experimental design, and data interpretation, empowering you to make informed decisions in your quality control and drug development processes.

The Critical Role of Purity in Pharmaceutical Intermediates

The purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This principle extends to its precursors, such as 1-(2-(4-Fluorophenoxy)phenyl)ethanone. Impurities, even in trace amounts, can have unintended pharmacological effects, impact the stability of the final drug product, and create significant hurdles in regulatory approval. Therefore, robust and reliable analytical methods for purity determination are not merely a quality control checkpoint but a cornerstone of successful drug development.

This guide will compare three orthogonal analytical techniques for the purity assessment of 1-(2-(4-Fluorophenoxy)phenyl)ethanone: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers unique advantages and is governed by distinct scientific principles, making a multi-faceted approach the most rigorous strategy for comprehensive purity profiling.

Synthesis and Potential Impurities of 1-(2-(4-Fluorophenoxy)phenyl)ethanone

A comprehensive purity analysis begins with an understanding of the synthetic route and the potential impurities that may arise. A likely synthetic pathway to 1-(2-(4-Fluorophenoxy)phenyl)ethanone is a variation of the Ullmann condensation or Williamson ether synthesis, reacting a substituted hydroxyphenone with a fluorinated aryl halide.

A plausible synthesis involves the reaction of 2-hydroxyacetophenone with 1-bromo-4-fluorobenzene in the presence of a base and a copper catalyst.

Synthesis_Pathway 2-Hydroxyacetophenone 2-Hydroxyacetophenone Product 1-(2-(4-Fluorophenoxy)phenyl)ethanone 2-Hydroxyacetophenone->Product 1-Bromo-4-fluorobenzene 1-Bromo-4-fluorobenzene 1-Bromo-4-fluorobenzene->Product Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Product Cu Catalyst Cu Catalyst Cu Catalyst->Product

Caption: Plausible synthesis of 1-(2-(4-Fluorophenoxy)phenyl)ethanone.

Based on this, potential impurities can be categorized as:

  • Starting Materials: Unreacted 2-hydroxyacetophenone and 1-bromo-4-fluorobenzene.

  • Reagents and Solvents: Residual base, catalyst, and reaction solvents.

  • By-products: Compounds formed from side reactions, such as self-condensation of starting materials or reaction with solvent.

  • Degradation Products: Arising from instability of the product under certain conditions (e.g., light, heat, pH).

A robust analytical method must be able to resolve the main compound from these potential impurities.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Reverse-phase HPLC is often the primary technique for purity analysis of non-volatile organic compounds in the pharmaceutical industry due to its high resolution, sensitivity, and robustness.[1]

Principle of Separation

In reverse-phase HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is a more polar solvent mixture (e.g., acetonitrile and water). The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. More non-polar compounds will have a stronger affinity for the stationary phase and thus elute later.

Experimental Protocol: A Starting Point for Method Development

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 150 mm x 4.6 mm, 3.5 µmProvides a good balance of resolution, backpressure, and analysis time.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent ionization state of acidic/basic impurities.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient Elution 0-2 min: 40% B; 2-15 min: 40-90% B; 15-18 min: 90% B; 18-20 min: 40% BA gradient is necessary to elute both polar and non-polar impurities in a reasonable time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Detection Wavelength 254 nmA common wavelength for aromatic compounds. A PDA detector allows for peak purity analysis across a spectrum.
Injection Volume 10 µL
Sample Preparation Accurately weigh ~10 mg of the sample and dissolve in 10 mL of mobile phase B.Ensures complete dissolution and compatibility with the mobile phase.
Data Interpretation and Performance Comparison

A high-purity sample of 1-(2-(4-Fluorophenoxy)phenyl)ethanone would exhibit a single major peak. The presence of other peaks indicates impurities. The area percentage of each peak can be used for a preliminary estimation of purity. For accurate quantification, a reference standard of the main compound and any known impurities are required.

Table 1: Comparison of HPLC with other methods

FeatureHPLCGCqNMR
Analyte Volatility Not requiredRequiredNot required
Sensitivity High (ng to pg)Very High (pg to fg)Moderate (µg to mg)
Quantification Requires reference standards for each componentRequires reference standards for each componentCan be absolute without a specific reference standard of the analyte
Structural Information Limited (retention time, UV spectrum)Provides mass spectrum for identificationDetailed structural information
Destructive YesYesNo

Gas Chromatography (GC): The Choice for Volatile Impurities

GC is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly well-suited for identifying residual solvents and certain volatile by-products from the synthesis.

Principle of Separation

In GC, a sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (e.g., helium) carries the sample through the column, which is coated with a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. Compounds with lower boiling points and weaker interactions with the stationary phase travel faster and elute first.

Experimental Protocol: GC-MS for Identification and Quantification

Instrumentation:

  • Gas chromatograph coupled with a Mass Spectrometer (MS) detector.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA common, robust column for a wide range of analytes.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert and provides good efficiency.
Inlet Temperature 250 °CEnsures complete vaporization of the sample.
Injection Mode Split (e.g., 50:1)Prevents column overloading with the main component.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minSeparates compounds with a range of boiling points.
MS Transfer Line 280 °CPrevents condensation of analytes.
Ion Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization mode that provides reproducible fragmentation patterns.
Mass Range m/z 40-450Covers the expected mass range of the analyte and potential impurities.
Data Interpretation and Performance Comparison

The total ion chromatogram (TIC) will show peaks corresponding to the separated compounds. The mass spectrum of each peak can be compared to a library (e.g., NIST) for identification. For quantification, a calibration curve using a reference standard is necessary.

GCMS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Sample_Injection Sample Injection & Vaporization Separation Separation in Capillary Column Sample_Injection->Separation Ionization Ionization (EI) Separation->Ionization Mass_Analyzer Mass Analyzer (Quadrupole) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System (TIC & Mass Spectra) Detector->Data_System Signal

Caption: Workflow for GC-MS analysis.

Quantitative NMR (qNMR): An Absolute Method for Purity Determination

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[2] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for the signal.[2]

Principle of Quantification

In qNMR, a certified internal standard of known purity and concentration is added to a precisely weighed sample of the analyte. By comparing the integral of a specific, well-resolved signal from the analyte to the integral of a signal from the internal standard, the purity of the analyte can be calculated using the following equation:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = Mass

  • P = Purity of the standard

Experimental Protocol: ¹H qNMR

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a high-precision sample tube.

Sample Preparation:

  • Accurately weigh approximately 10 mg of 1-(2-(4-Fluorophenoxy)phenyl)ethanone.

  • Accurately weigh approximately 5 mg of a suitable internal standard (e.g., maleic acid, with certified purity).

  • Dissolve both in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • Ensure complete dissolution.

NMR Acquisition Parameters:

ParameterRecommended SettingRationale
Pulse Program A quantitative pulse program with a long relaxation delay (D1)Ensures complete relaxation of all nuclei for accurate integration. A D1 of 5 times the longest T1 is recommended.
Number of Scans ≥ 16Improves signal-to-noise ratio.
Receiver Gain Optimized to avoid signal clippingEssential for accurate quantification.
Data Interpretation and Performance Comparison

The ¹H NMR spectrum should show well-resolved signals for both the analyte and the internal standard. Select signals that do not overlap with any other signals for integration. The purity is then calculated using the formula above.

Comparative Summary and Recommendations

The choice of analytical method depends on the specific requirements of the analysis.

  • For routine quality control and release testing, a validated HPLC method is generally the most practical and widely accepted approach. Its high sensitivity and resolving power are ideal for detecting and quantifying known and unknown impurities.

  • To identify and quantify volatile impurities, such as residual solvents, GC-MS is the method of choice.

  • For the certification of a reference standard or as an orthogonal method to confirm the purity value obtained by HPLC, qNMR is unparalleled. Its ability to provide an absolute purity value without a specific reference standard for the analyte makes it a powerful tool.[2]

A comprehensive purity assessment of 1-(2-(4-Fluorophenoxy)phenyl)ethanone should ideally employ a combination of these techniques to provide a complete picture of the compound's purity profile.

References

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9). Retrieved from [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci. (2024, September 4). Retrieved from [Link]

  • HPLC Method Development. (2012, December 4). Retrieved from [Link]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation - MDPI. (2021, January 18). Retrieved from [Link]

  • The Importance of Purity Determination of Pharmaceuticals - NETZSCH Analyzing & Testing. (2020, July 22). Retrieved from [Link]

  • Ullmann condensation - Wikipedia. (n.d.). Retrieved from [Link]

Sources

Validation

A Comparative and Predictive Analysis of the UV-Vis Absorption Spectrum of 1-(2-(4-Fluorophenoxy)phenyl)ethanone

This guide provides a detailed analysis of the expected Ultraviolet-Visible (UV-Vis) absorption characteristics of the aromatic ketone 1-(2-(4-Fluorophenoxy)phenyl)ethanone. As direct experimental spectral data for this...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed analysis of the expected Ultraviolet-Visible (UV-Vis) absorption characteristics of the aromatic ketone 1-(2-(4-Fluorophenoxy)phenyl)ethanone. As direct experimental spectral data for this specific compound is not prevalent in readily accessible literature, this document establishes a robust prediction based on a comparative analysis of structurally related analogues. We will dissect the influence of key structural motifs—the acetophenone core, the ortho-phenoxy substituent, and the para-fluoro group—to forecast the absorption maxima (λmax). This guide is intended for researchers in analytical chemistry and drug development who leverage UV-Vis spectroscopy for structural elucidation and quantitative analysis.

Foundational Principles: Electronic Transitions in Aromatic Ketones

UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to a higher-energy excited state. In aromatic ketones like acetophenone and its derivatives, two primary types of electronic transitions are of interest:

  • π → π* Transitions: These are high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In acetophenone, this transition is typically observed around 240-250 nm.

  • n → π* Transitions: This involves the excitation of a non-bonding electron (from the carbonyl oxygen's lone pair) to a π* antibonding orbital. This transition is lower in energy (occurs at a longer wavelength) and is formally forbidden, resulting in a much weaker absorption band, typically seen around 280-320 nm for simple aromatic ketones.

The position and intensity of these absorption bands are highly sensitive to the molecule's chemical environment, including solvent polarity and the electronic effects of substituents on the aromatic ring.[1][2]

Comparative Analysis of Structural Analogues

To predict the λmax of 1-(2-(4-Fluorophenoxy)phenyl)ethanone, we will analyze the known spectral data of its constituent parts and closely related molecules.

Compound NameKey Structural Featuresλmax (π → π) (nm)λmax (n → π) (nm)SolventStatus
2'-Hydroxyacetophenone Parent with ortho-OH group251[3]~325 (inferred)Not SpecifiedExperimental[3]
2'-Methoxyacetophenone Parent with ortho-OMe group~250 (inferred)>320 (inferred)[4]Not SpecifiedExperimental[4]
1-(2-Phenoxyphenyl)ethanone Direct parent (unsubstituted)~252~315EthanolPredicted
1-(2-(4-Fluorophenoxy)phenyl)ethanone Target Compound ~253 ~316 Ethanol Predicted

Expert Insights on Substituent Effects:

  • The Ortho-Phenoxy Group: The introduction of a phenoxy group at the ortho-position relative to the acetyl group is the most significant structural modification. This group introduces two primary effects:

    • Electronic Effect: The oxygen atom acts as an auxochrome, donating lone-pair electron density into the aromatic π-system. This extends the conjugation, which lowers the energy gap between the HOMO and LUMO, resulting in a bathochromic shift (a shift to longer wavelengths) for both π → π* and n → π* transitions compared to a simple acetophenone.[5]

    • Steric Effect: The bulky phenoxy group can cause steric hindrance, potentially twisting the acetyl group out of the plane of the phenyl ring. This disruption of coplanarity can slightly decrease the extent of conjugation, leading to a modest hypsochromic shift (a shift to shorter wavelengths).

    In cases like 2'-hydroxyacetophenone and 2'-methoxyacetophenone, the electronic effect typically dominates, leading to an overall red shift. We predict a similar outcome for the phenoxy group.

  • The Para-Fluoro Substituent: The fluorine atom is on the distal phenoxy ring, not directly on the primary chromophore. Its influence is therefore transmitted electronically through the ether linkage. Fluorine exhibits a dual electronic nature: it is highly electronegative (strong -I inductive effect) but also possesses lone pairs capable of resonance donation (+R effect). In the para position, these effects are often competing. Given its distance from the primary carbonyl chromophore, the impact of the fluorine atom on the λmax is expected to be minimal, likely resulting in a negligible or very slight bathochromic shift of 1-2 nm.

Predicted λmax for the Target Compound: Based on the data from 2'-hydroxyacetophenone (λmax = 251 nm) and the general principles of substituent effects, we predict that 1-(2-(4-Fluorophenoxy)phenyl)ethanone will exhibit a strong π → π* absorption maximum around 253 nm and a weaker n → π* absorption maximum around 316 nm in a polar protic solvent like ethanol.

Standard Protocol for Experimental Verification

To validate the predicted values, the following experimental workflow is recommended. This protocol is designed to be a self-validating system, ensuring data accuracy and reproducibility.

Materials & Reagents:

  • 1-(2-(4-Fluorophenoxy)phenyl)ethanone (analyte)

  • Spectroscopic grade ethanol (or other suitable solvent with a UV cutoff well below 220 nm)

  • Class A volumetric flasks and pipettes

  • Dual-beam UV-Vis spectrophotometer

  • Matched pair of 1 cm path length quartz cuvettes

Step-by-Step Methodology:

  • Preparation of Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10.0 mg of the analyte.

    • Quantitatively transfer the solid to a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with spectroscopic grade ethanol. This forms the stock solution.

  • Preparation of Working Standard (e.g., 10 µg/mL):

    • Pipette 100 µL of the stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with ethanol. This concentration is chosen to yield an absorbance in the optimal range of 0.1-1.0 A.U.

  • Instrument Setup & Blanking:

    • Turn on the spectrophotometer and allow the lamps to stabilize (typically 15-30 minutes).

    • Set the instrument to scan a wavelength range from 400 nm down to 200 nm.

    • Fill both the sample and reference cuvettes with the spectroscopic grade ethanol.

    • Place the cuvettes in their respective holders and run a baseline correction (autozero) to subtract any absorbance from the solvent and cuvettes.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it twice with small aliquots of the working standard solution.

    • Fill the sample cuvette with the working standard solution. Ensure no air bubbles are present.

    • Place the cuvette back into the sample holder.

    • Initiate the wavelength scan.

  • Data Analysis:

    • The resulting spectrum should be plotted as Absorbance vs. Wavelength (nm).

    • Use the instrument's software to automatically identify the wavelengths of maximum absorbance (λmax).

    • Record the λmax values for the high-intensity (π → π) and any visible low-intensity (n → π) peaks.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the UV-Vis absorption maxima.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Analyte B Prepare Stock Solution (e.g., 1000 µg/mL) A->B C Prepare Working Standard (e.g., 10 µg/mL) B->C F Measure Sample Spectrum C->F Introduce to Spectrophotometer D Instrument Warm-up E Perform Baseline Correction (Solvent Blank) D->E E->F G Plot Absorbance vs. Wavelength F->G Generate Spectrum H Identify and Report λmax G->H

Caption: Workflow for UV-Vis λmax Determination.

Conclusion

While experimental determination remains the gold standard, a comparative analysis provides a strong, scientifically-grounded prediction for the UV-Vis absorption characteristics of 1-(2-(4-Fluorophenoxy)phenyl)ethanone. The presence of the ortho-phenoxy group is expected to be the dominant factor, causing a significant bathochromic shift relative to simpler acetophenones. The terminal para-fluoro group is predicted to have a negligible effect. Researchers can confidently expect a primary π → π* absorption maximum near 253 nm and a weaker, longer-wavelength n → π* band around 316 nm . The provided protocol offers a clear and robust pathway for the experimental validation of these predictions.

References

  • Bayliss, N. S., & Wills-Johnson, G. (1968). Solvent effects on the intensities of the weak ultraviolet spectra of ketones and nitroparaffins—II. Spectrochimica Acta Part A: Molecular Spectroscopy, 24(5), 563-573. [Link]

  • Yadav, M. (2019, March 15). Part 11: Solvent Effects in the UV Visible Spectroscopy. YouTube. [Link]

  • Rodríguez, O. F., et al. (2019). Transient UV-vis absorption spectroscopic characterisation of 2'-methoxyacetophenone as a DNA photosensitiser. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 218, 191-195. [Link]

  • Shimadzu Corporation. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

  • University of Toronto Scarborough. Interpreting UV-Vis Spectra. [Link]

Sources

Comparative

Elemental Analysis of 1-(2-(4-Fluorophenoxy)phenyl)ethanone: A Methodological Comparison Guide

As drug development increasingly relies on halogenated building blocks to enhance metabolic stability and target affinity, the accurate elemental characterization of fluorinated intermediates has become a critical analyt...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on halogenated building blocks to enhance metabolic stability and target affinity, the accurate elemental characterization of fluorinated intermediates has become a critical analytical hurdle. 1-(2-(4-Fluorophenoxy)phenyl)ethanone is a prime example of an ortho-substituted diaryl ether acetophenone derivative where the presence of a highly electronegative fluorine atom severely complicates traditional elemental analysis.

This guide provides a comprehensive theoretical calculation of this compound's elemental composition and objectively compares the industry-leading analytical platforms—Modified Dumas Combustion (e.g., Thermo Scientific FlashSmart) and Combustion Ion Chromatography (CIC)—used to verify its empirical formula.

Theoretical Elemental Composition Calculation

Before evaluating analytical instruments, we must establish the theoretical baseline. The molecular formula for 1-(2-(4-Fluorophenoxy)phenyl)ethanone is derived by substituting one hydrogen atom at the 2-position of an acetophenone core (


) with a 4-fluorophenoxy group (

).
  • Derivation:

    
     (Core) + 
    
    
    
    (Substituent) =
    
    

To calculate the theoretical mass percentages, we use standard atomic weights: Carbon (12.011), Hydrogen (1.008), Fluorine (18.998), and Oxygen (15.999).

Table 1: Theoretical Elemental Mass Distribution
ElementAtomic CountAtomic Mass Contribution ( g/mol )Mass Percentage (%)
Carbon (C) 14168.15473.03%
Hydrogen (H) 1111.0884.82%
Fluorine (F) 118.9988.25%
Oxygen (O) 231.99813.90%
Total 28 230.238 100.00%

Note: Analytical platforms must be capable of resolving the 8.25% fluorine content without allowing it to interfere with the 73.03% carbon quantification.

The Fluorine Interference Challenge

In traditional CHNS/O combustion analysis, samples are oxidized at high temperatures (~1000°C). However, fluorine is highly reactive. During the dynamic flash combustion of 1-(2-(4-Fluorophenoxy)phenyl)ethanone, the covalently bound fluorine is released as hydrogen fluoride (HF) gas.

The Causality of Failure: HF aggressively attacks the silica (


) present in the quartz combustion reactor, forming volatile silicon tetrafluoride (

) and water. This secondary water formation artificially inflates the hydrogen readout. Furthermore, fluorinated gases irreversibly poison the copper reduction catalysts and the tin containers, leading to severe memory effects and rapid system degradation[1].

To overcome this, modern analytical workflows utilize specialized hardware modifications, which we will compare below.

Product & Methodology Comparison

To accurately verify the


 formula, laboratories typically choose between modified traditional elemental analyzers, hyphenated chromatographic systems, or high-resolution mass spectrometry.
Table 2: Comparison of Analytical Platforms for Fluorinated Organics
FeatureThermo Scientific FlashSmart EA (Modified Dumas)Combustion Ion Chromatography (CIC)High-Resolution Mass Spectrometry (HRMS)
Primary Target C, H, N, S, O quantificationTotal Organic Fluorine (TOF) / HalogensExact Mass / Formula Confirmation
F-Interference Mitigation In-line "FluoAdso" trapping layerConverts F to aqueous

for detection
Plasma afterglow or standard ESI
Fluorine Quantification No (Traps F, does not measure it)Yes (Directly measures the 8.25% F)No (Measures intact molecular ion)
Sample Size 1 – 3 mg10 – 50 mg< 1 µg
Throughput High (~10 mins/sample)Medium (~20 mins/sample)High

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the protocols below are designed as self-validating systems, incorporating specific calibration and blank-checking steps to guarantee that the 8.25% fluorine in our target compound does not compromise the data.

Protocol 1: CHN Determination via Modified Dumas Combustion (FlashSmart EA)

This protocol utilizes a specialized adsorber to protect the system while accurately quantifying Carbon and Hydrogen[1].

  • Reactor Modification: Pack the hot zone of the primary oxidation reactor with a layer of FluoAdso (a proprietary mixture of metal oxides). Rationale: This layer acts as a sacrificial trap, reacting with HF to form stable, non-volatile metal fluorides before the gas stream reaches the quartz walls or reduction catalysts[1].

  • System Validation (K-Factor): Calibrate the Thermal Conductivity Detector (TCD) using a non-fluorinated standard (e.g., Acetanilide) to establish the baseline K-factor.

  • Fluorine Tolerance Check: Run a certified fluorinated reference material (e.g., BCR 73, which contains trifluoromethyl groups)[1]. Verify that the C and H readouts match theoretical values, confirming the FluoAdso layer is actively preventing HF interference.

  • Sample Combustion: Weigh 2.0 mg of 1-(2-(4-Fluorophenoxy)phenyl)ethanone into a tin capsule. Introduce it into the 1000°C reactor via the autosampler with a pulse of oxygen.

  • Detection: The resulting

    
     and 
    
    
    
    gases (scrubbed of HF) are separated on a GC column and quantified via TCD to confirm the 73.03% C and 4.82% H composition.

G Sample Sample: C14H11FO2 Combustion Flash Combustion (O2, 1000°C) Sample->Combustion FluoAdso FluoAdso Layer (Traps F as stable fluorides) Combustion->FluoAdso CO2, H2O, HF Reduction Reduction Reactor (Cu) FluoAdso->Reduction CO2, H2O (HF removed) GC GC Separation (N2, CO2, H2O) Reduction->GC TCD TCD Detection (C, H, N %) GC->TCD

Workflow of modified Dumas combustion using a fluorine adsorber to prevent HF interference.

Protocol 2: Total Organic Fluorine (TOF) Verification via CIC

While the EA confirms Carbon and Hydrogen, Combustion Ion Chromatography (CIC) is required to directly validate the 8.25% Fluorine content[2][3].

  • System Purge & Blanking: Run laboratory-grade water through the CIC system as a method blank. Rationale: Fluorine is highly ubiquitous; establishing a zero-baseline ensures no environmental PFAS or Teflon contamination is skewing the data[4].

  • Standard Recovery (IPR): Combust a known quantity of Perfluorohexane sulfonic acid (PFHxS) or Potassium Fluoride (KF) to verify that the system achieves >95% fluorine recovery[4][5].

  • Pyrohydrolysis: Introduce 10 mg of 1-(2-(4-Fluorophenoxy)phenyl)ethanone into the ceramic boat. Combust the sample at 1050°C under an Argon/Oxygen atmosphere in the presence of continuous water vapor (pyrohydrolysis). Rationale: The high temperature and water vapor ensure the complete cleavage of the highly stable

    
     bond, converting all organic fluorine into gaseous HF[3].
    
  • Absorption & IC Analysis: The gaseous HF is swept into an absorber module containing an aqueous solution, converting it entirely to fluoride ions (

    
    ). The solution is automatically injected into an Anion Exchange Chromatograph and quantified via a conductivity detector[2][3].
    

G Sample Sample: C14H11FO2 Pyrohydrolysis Pyrohydrolytic Combustion (Ar/O2/H2O, 1050°C) Sample->Pyrohydrolysis Absorber Gas Absorption (Converts HF to F-) Pyrohydrolysis->Absorber HF(g) IC Ion Chromatography (Anion Exchange) Absorber->IC Aqueous F- Conductivity Conductivity Detector (Quantifies F-) IC->Conductivity

Combustion Ion Chromatography (CIC) pathway for total organic fluorine quantification.

Conclusion & Best Practices

For the complete elemental verification of 1-(2-(4-Fluorophenoxy)phenyl)ethanone, a single analytical technique is insufficient.

  • To verify the 73.03% Carbon and 4.82% Hydrogen , a modified Dumas analyzer equipped with a halogen-trapping layer (like the FlashSmart with FluoAdso) is mandatory to prevent catastrophic quartz degradation[1].

  • To verify the 8.25% Fluorine , Combustion Ion Chromatography (CIC) provides the most robust, direct quantification of the covalently bound halogen[2][3].

By deploying these orthogonal, self-validating methodologies, researchers can ensure absolute structural confidence in fluorinated API intermediates prior to downstream synthesis.

References

  • Shimadzu. "Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography(CIC)." lcms.cz. Available at: [Link]

  • Analytical Chemistry. "High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow." acs.org. Available at: [Link]

  • ResearchGate. "Determination of organic fluorinated compounds content in complex samples through combustion ion chromatography methods." researchgate.net. Available at: [Link]

  • ChemRxiv. "Comprehensive evaluation of the analytical efficiency of combustion ion chromatography for per- and polyfluoroalkyl substances." chemrxiv.org. Available at: [Link]

  • Metrohm. "Combustion Ion Chromatography." lcms.cz. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(2-(4-Fluorophenoxy)phenyl)ethanone

As researchers and drug development professionals, our responsibility extends beyond discovery and synthesis to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides a de...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our responsibility extends beyond discovery and synthesis to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(2-(4-Fluorophenoxy)phenyl)ethanone, a compound for which specific hazard data may not be readily available. In such cases, we must adhere to the highest safety standards, treating the substance as hazardous until proven otherwise. This protocol is designed to ensure the safety of laboratory personnel, protect the environment, and maintain strict regulatory compliance.

Pillar 1: The Precautionary Principle in Chemical Waste Management

When handling novel or specialized research chemicals like 1-(2-(4-Fluorophenoxy)phenyl)ethanone, a specific Safety Data Sheet (SDS) may not be available. The foundational principle, therefore, is to manage the substance as a hazardous waste.[1][2] This approach ensures that all potential risks are mitigated. A chemical is designated as waste the moment it is no longer intended for use.[1] The United States Environmental Protection Agency (EPA) defines hazardous waste based on four key characteristics: ignitability, corrosivity, reactivity, and toxicity.[3] Without specific data, we must assume 1-(2-(4-Fluorophenoxy)phenyl)ethanone could potentially meet one or more of these criteria.

Pillar 2: Step-by-Step Disposal Protocol

This protocol outlines the essential procedures for safely managing waste streams containing 1-(2-(4-Fluorophenoxy)phenyl)ethanone.

Step 1: Initial Waste Characterization and Segregation

Proper segregation is the most critical step to prevent dangerous chemical reactions in waste containers.[4][5] Accidental mixing of incompatible wastes can lead to heat generation, toxic gas release, or even explosions.[4]

  • Chemical Classification: 1-(2-(4-Fluorophenoxy)phenyl)ethanone is a halogenated organic compound.

  • Segregation Mandate: This waste stream must be kept separate from:

    • Acids (Inorganic and Organic)

    • Bases (Caustics)

    • Oxidizing Agents (e.g., nitric acid, perchlorates)

    • Reactive Metals

  • Rationale: Mixing organic compounds with strong oxidizers can create highly energetic and potentially explosive compounds.[6] Similarly, reactions with acids or bases can catalyze unintended and hazardous side-reactions. Always consult a chemical compatibility chart if you are unsure.[7][8]

Step 2: Container Selection and Labeling

The integrity of your waste containment is paramount for safety within the laboratory's Satellite Accumulation Area (SAA).[9][10]

  • Container Requirements:

    • Compatibility: Use a container made of a material compatible with halogenated organic solvents (e.g., a glass bottle or a chemically-resistant high-density polyethylene (HDPE) carboy).[1] The original product container is often the best choice for waste accumulation.[6]

    • Condition: The container must be in good condition, free from cracks or leaks, with a secure, leak-proof screw cap.[1][3]

    • Closure: Keep the container closed at all times except when adding waste.[1][9] Do not leave a funnel in the opening.[9]

  • Labeling Protocol:

    • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[1][9]

    • Clearly write the full, unabbreviated chemical name: "1-(2-(4-Fluorophenoxy)phenyl)ethanone ".[1][9] If it is part of a solution, list all constituents with their approximate percentages.[9]

    • Indicate the potential hazards. For a research chemical, it is prudent to mark "Toxic" and "Irritant" as a precaution.

    • Include the name of the principal investigator and the laboratory location.

Step 3: Managing Different Waste Streams

Different forms of waste require distinct handling procedures.

Table 1: Disposal Summary for 1-(2-(4-Fluorophenoxy)phenyl)ethanone Waste Streams

Waste StreamDescriptionContainer & LabelingKey Disposal Action
Neat Compound & Concentrated Solutions Unused or expired solid/liquid compound; concentrated reaction residues.Original container or designated, compatible glass bottle with a Hazardous Waste label.Collect for EH&S pickup. Do not bulk with other solvent streams unless compatibility is confirmed.
Contaminated Solid Waste Contaminated gloves, weigh boats, paper towels, silica gel.A clearly labeled, lined pail or a sealed, transparent plastic bag designated for "Chemically Contaminated Solid Waste".[6]Collect as hazardous solid waste. Ensure no free liquids are present.
Contaminated Glassware Used pipettes, test tubes, flasks.A designated, puncture-proof "Contaminated Glassware" box.If heavily contaminated, treat as hazardous waste. If lightly contaminated, triple-rinse with a suitable solvent.[1] The rinsate is hazardous waste.
Dilute Solutions (Aqueous & Organic) Rinsates, chromatographic fractions, dilute reaction mixtures.Appropriately labeled "Halogenated Organic Waste" or "Aqueous Waste" carboy.DO NOT dispose of down the drain.[2][11][12] Collect in the appropriate hazardous waste container.
Empty Product Containers The original bottle that held the neat compound.The container itself, pending decontamination.Triple-rinse with a suitable solvent (e.g., acetone, methanol).[2][13] Collect the first two rinses as hazardous waste. After the third rinse and air drying in a fume hood, deface the label and dispose of the container as regular laboratory glass waste.[13]
Step 4: Storage and Final Disposal

All hazardous waste must be stored in a designated Satellite Accumulation Area within the lab, under the control of laboratory personnel.[9][14]

  • Storage: Store the sealed and labeled waste containers in a well-ventilated area, away from heat sources or direct sunlight, and within secondary containment (e.g., a spill tray).[6]

  • Arranging Pickup: Once a waste container is nearly full (e.g., 90% capacity), or if waste has been accumulated for the maximum allowed time (often six to twelve months for academic labs), arrange for its removal.[3][14] Contact your institution's Environmental Health & Safety (EH&S) department to schedule a hazardous waste pickup.[1][2] They are the only personnel authorized to transport and manage the final disposal process.

Pillar 3: Visualizing the Disposal Workflow

To ensure clarity, the following diagram illustrates the decision-making process for the proper disposal of waste generated from 1-(2-(4-Fluorophenoxy)phenyl)ethanone.

G Disposal Workflow for 1-(2-(4-Fluorophenoxy)phenyl)ethanone cluster_0 Waste Generation Point cluster_1 Waste Stream Identification cluster_2 Action & Containment cluster_3 Final Disposal Start Waste Generated Containing 1-(2-(4-Fluorophenoxy)phenyl)ethanone IsSolid Is it Solid Waste? (Neat compound, contaminated PPE) Start->IsSolid IsLiquid Is it Liquid Waste? (Solutions, rinsates) Start->IsLiquid IsEmpty Is it an Empty Container? Start->IsEmpty IsSolid->IsLiquid No SolidWaste Container: Labeled Bag/Pail Action: Collect for pickup IsSolid->SolidWaste Yes IsLiquid->IsEmpty No LiquidWaste Container: Labeled, Closed Carboy (Halogenated Waste) Action: Segregate & Collect IsLiquid->LiquidWaste Yes TripleRinse Action: Triple Rinse Collect Rinsate as Liquid Waste IsEmpty->TripleRinse Yes Store Store in Secondary Containment in Satellite Accumulation Area SolidWaste->Store LiquidWaste->Store TripleRinse->LiquidWaste Rinsate DefaceDispose Action: Deface Label Dispose of Clean Container TripleRinse->DefaceDispose Clean Container EHS Contact Environmental Health & Safety (EH&S) for Waste Pickup Store->EHS

Caption: Decision workflow for handling various waste streams of 1-(2-(4-Fluorophenoxy)phenyl)ethanone.

By adhering to this comprehensive guide, you ensure that your laboratory practices remain safe, compliant, and environmentally responsible. Trust in these field-proven protocols is built upon a foundation of scientific integrity and a commitment to safety beyond the product itself.

References

  • Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • Lab Manager. (2024, December 31). Proper Drain Disposal of Chemicals: Guidelines and Best Practices.
  • Johns Hopkins Lab Safety. (2017, August 2). Incompatible chemicals in waste containers.
  • United States Environmental Protection Agency. (1980, April). EPA's Chemical Compatibility Chart.
  • Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • Michigan State University Environmental Health & Safety. (n.d.). Chemical Compatibility.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • National Institutes of Health Office of Research Facilities. (2013, February 27). Chemical Compatibility and Segregation Guides.
  • United States Environmental Protection Agency. (n.d.). Chemical Compatibility Chart. Adapted from the CRC Laboratory Handbook.
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - 1-(4-Fluorophenyl)-2-phenyl-ethanone.
  • Angene Chemical. (2021, May 1). Safety Data Sheet.
  • Thermo Fisher Scientific. (2023, December 4). Safety Data Sheet.
  • United States Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory.

Sources

Handling

Personal protective equipment for handling 1-(2-(4-Fluorophenoxy)phenyl)ethanone

The following technical guide is structured to serve as an autonomous, field-ready operational protocol. It prioritizes the "Precautionary Principle" used in high-value drug discovery, treating 1-(2-(4-Fluorophenoxy)phen...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as an autonomous, field-ready operational protocol. It prioritizes the "Precautionary Principle" used in high-value drug discovery, treating 1-(2-(4-Fluorophenoxy)phenyl)ethanone as a potent, lipophilic intermediate requiring strict containment.[1]

[1]

Executive Safety Summary & Risk Profile

1-(2-(4-Fluorophenoxy)phenyl)ethanone is a specialized intermediate characterized by an ortho-phenoxy substitution on an acetophenone core.[1]

  • Scientific Insight (The Fluorine Effect): The addition of the fluorine atom at the para-position of the phenoxy ring significantly increases the compound's lipophilicity (LogP) compared to non-fluorinated analogs.[1] Operational Consequence: This enhances the chemical's ability to penetrate the stratum corneum (skin barrier).[1] Standard "splash protection" is insufficient; permeation-resistant barriers are mandatory.[1]

  • Thermal Hazard: As an organofluorine, thermal decomposition (fire) releases Hydrogen Fluoride (HF) , a corrosive and systemic toxin.[1]

Hazard Classification (GHS / Precautionary)
Hazard CategoryClassificationSignal WordH-Statement
Skin Corrosion/Irritation Category 2WARNINGH315: Causes skin irritation.[1][2]
Eye Damage/Irritation Category 2AWARNINGH319: Causes serious eye irritation.[1][2]
STOT - Single Exposure Category 3WARNINGH335: May cause respiratory irritation.[1][3]
Aquatic Toxicity Acute 1WARNINGH400: Very toxic to aquatic life.[1]

Personal Protective Equipment (PPE) Matrix

Rationale: Due to the enhanced lipophilicity described above, this matrix utilizes a "Double-Barrier" approach for dermal protection.[1]

Protection ZoneEquipment StandardOperational Specification
Primary Hand Nitrile (High Dexterity) Inner Layer: 4 mil (0.10 mm) purple/blue nitrile.[1] Taped to lab coat cuff.
Secondary Hand Nitrile/Neoprene (Barrier) Outer Layer: 5-8 mil extended cuff.[1] Protocol: Change outer gloves immediately upon any splash or every 60 mins of active handling.[1]
Respiratory Engineering Control (Primary) Fume Hood: Face velocity 80–100 fpm.[1] Sash at 18". Contingency: Half-face respirator with OV/P100 cartridges if working outside containment (e.g., spill cleanup).[1]
Ocular ANSI Z87.1+ Chemical Splash Goggles. Safety glasses are insufficient for ketones, which can be lachrymators (tear-inducing).[1]
Body Tyvek® / Lab Coat Flame-resistant (FR) lab coat buttoned to neck.[1] Synthetic clothing (polyester) is prohibited underneath due to static cling risks with organic powders.

Operational Protocol: Safe Transfer & Weighing

Trust Mechanism: This workflow is self-validating.[1] You cannot proceed to the next step without verifying the previous state.[1]

Phase A: Preparation
  • Static Neutralization: Place an ionizing fan or anti-static gun inside the fume hood.[1] Aromatic ketones in powder form are prone to static charge, leading to "flying powder" and contamination.

  • Balance Stabilization: Verify the analytical balance is level and the draft shield is functional.

Phase B: The Transfer (Step-by-Step)
  • Tare: Place the receiving vessel (flask/vial) on the balance. Tare to 0.0000 g.[1]

  • Transfer: Using a stainless steel spatula (avoid plastic to reduce static), transfer the solid.

    • Critical Check: If powder adheres to the spatula, pause. Use the anti-static gun.[1] Do not shake the spatula vigorously.[1]

  • Seal: Cap the receiving vessel inside the hood before moving it to the benchtop.

  • Decontamination: Wipe the exterior of the receiving vessel with a Kimwipe dampened in Acetone or Ethyl Acetate to remove invisible dust residues.[1] Discard the wipe in solid hazardous waste.

Emergency Response & Disposal Logistics

Fire Scenario (The HF Risk)

In the event of a fire involving fluorinated aromatics, Hydrogen Fluoride (HF) gas may be generated.[1][4]

  • Action: Evacuate immediately. Do not attempt to fight large fires with standard extinguishers if you lack SCBA (Self-Contained Breathing Apparatus).[1]

  • First Responders: Must be informed of "Organofluorine content" to deploy appropriate scrubbing agents.[1]

Spill Management Workflow
  • Solid Spill: Do not sweep (creates dust).[1] Cover with a damp absorbent pad or use a HEPA vacuum dedicated to chemical cleanup.[1]

  • Liquid Spill (Solution): Absorb with Vermiculite or Chemizorb®.[1] Do not use paper towels (rapid evaporation of solvent).

Disposal Specifications
Waste StreamClassificationMethod
Solid Waste Halogenated Organic Solid High-temperature incineration (>1100°C) with flue gas scrubbing (to capture HF).[1]
Liquid Waste Halogenated Solvent Segregate from non-halogenated solvents.[1] Label clearly: "Contains Fluorinated Compounds."
Contaminated PPE Hazardous Solids Double-bag in polyethylene bags before placing in the drum.[1]

Visualizations

Figure 1: Safe Handling & Gowning Logic

This diagram illustrates the "Double-Barrier" gowning procedure required before handling lipophilic fluorinated intermediates.

GowningProtocol Start Entry to Lab Step1 1. Don Inner Nitrile (Taped to Cuff) Start->Step1 Step2 2. Don FR Lab Coat (Button to Neck) Step1->Step2 Step3 3. Don Outer Nitrile (Extended Cuff) Step2->Step3 Check Integrity Check: No Exposed Skin? Step3->Check Proceed Proceed to Fume Hood Check->Proceed Yes Stop STOP: Re-Gown Check->Stop No Stop->Step1

Caption: Sequential gowning workflow ensuring zero skin exposure risks for lipophilic fluorinated compounds.

Figure 2: Emergency Spill Decision Tree

A logic gate for immediate decision-making during accidental release.

SpillResponse Spill Spill Detected Type Identify State Spill->Type Solid Solid Powder Type->Solid Liquid Liquid/Solution Type->Liquid ActionSolid 1. Dampen with solvent 2. Scoop to Waste 3. NO DUST Solid->ActionSolid ActionLiquid 1. Vermiculite Dam 2. Absorb 3. Seal in Jar Liquid->ActionLiquid Disposal Disposal: Halogenated Waste Stream ActionSolid->Disposal ActionLiquid->Disposal

Caption: Decision matrix for spills, prioritizing dust suppression for solids and containment for liquids.

References

  • National Center for Biotechnology Information (2026) . PubChem Compound Summary for Acetophenone derivatives. Retrieved from [Link]

  • European Chemicals Agency (ECHA) . Guidance on the Application of the CLP Criteria - Organofluorine Hazards. Retrieved from [Link]

  • American Chemical Society (ACS) . Safety in Academic Chemistry Laboratories: Best Practices for Handling Fluorinated Compounds. Retrieved from [Link][1]

Sources

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